Inotodiol
Description
This compound has been reported in Inonotus obliquus with data available.
structure in first source
Properties
CAS No. |
35963-37-2 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)9-11-24(31)20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h9,20-21,24-26,31-32H,10-18H2,1-8H3/t20-,21+,24+,25-,26-,28+,29+,30-/m0/s1 |
InChI Key |
KKWJCGCIAHLFNE-KFPHZHIMSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H](CC=C(C)C)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Inotodiol; |
Origin of Product |
United States |
Foundational & Exploratory
Inotodiol: A Comprehensive Technical Guide to its Biological Activities
A Whitepaper for Researchers and Drug Development Professionals
Inotodiol, a lanostane-type triterpenoid isolated from the Chaga mushroom (Inonotus obliquus), has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Anticancer Activity
This compound has demonstrated significant anticancer effects in various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation, migration, and invasion.[3][4]
Quantitative Data on Anticancer Activity
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa (Human cervical cancer) | MTT Assay | IC50 | > 25 µM (significant inhibition) | [4] |
| HeLa (Human cervical cancer) | Flow Cytometry | Apoptosis Rate | Dose-dependent increase | [3][4] |
| P388 (Mouse leukemia) | Not specified | Apoptosis | Caspase-3 activation | [5] |
Experimental Protocols
The antiproliferative effect of this compound on HeLa cells is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 24, 48, or 72 hours).[3][4]
-
MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis induction by this compound in HeLa cells is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: HeLa cells are treated with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometric Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[4]
The effect of this compound on the expression of proteins in the p53 signaling pathway is analyzed by Western blotting.
-
Protein Extraction: HeLa cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, p21, Bax, Bcl-2, MMP-2, MMP-9, and a loading control (e.g., β-actin).[6] This is followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Signaling Pathways in Anticancer Activity
This compound's anticancer effects in HeLa cells are mediated, at least in part, through the activation of the p53 signaling pathway.[4][6] This leads to the upregulation of the pro-apoptotic protein Bax and the cell cycle inhibitor p21, and the downregulation of the anti-apoptotic protein Bcl-2 and matrix metalloproteinases MMP-2 and MMP-9, which are involved in cell migration and invasion.[3][4][6]
Caption: this compound-induced p53-dependent anticancer signaling pathway.
Anti-inflammatory and Immunomodulatory Activities
This compound exhibits potent anti-inflammatory and immunomodulatory properties by modulating key signaling pathways and immune cell functions.[1][6]
Quantitative Data on Anti-inflammatory Activity
| Model | Parameter | Effect | Concentration/Dose | Reference |
| Bone marrow-derived macrophages (BMDM) | TNF-α production (LPS-induced) | IC50 = 3.0 µM | 3.0 µM | [6] |
| Bone marrow-derived mast cells (BMMC) | TNF-α production (LPS-induced) | IC50 = 0.7 µM | 0.7 µM | [6] |
| Eosinophilic Chronic Rhinosinusitis (ECRS) mouse model | T2 cytokines (IL-4, IL-5) | Significant reduction | 20 mg/kg | [5] |
| Allergic rhinitis mouse model | Sneezing and nose rubbing | Significant reduction | Not specified | [7] |
Experimental Protocols
The anti-inflammatory effects of this compound can be evaluated in a mouse model of eosinophilic chronic rhinosinusitis (ECRS).
-
Model Induction: Female BALB/c mice are sensitized and challenged with an allergen (e.g., ovalbumin) to induce ECRS.
-
Treatment: Mice are treated with this compound (e.g., 20 mg/kg, intraperitoneally or orally) or a vehicle control. A positive control group treated with dexamethasone (e.g., 10 mg/kg) is also included.[5]
-
Sample Collection: Nasal lavage fluid (NLF) and nasal tissue are collected for analysis.
-
Analysis: Cytokine levels (e.g., IL-4, IL-5) in NLF are measured by ELISA. Histopathological changes, such as eosinophil infiltration and epithelial thickening, in nasal tissue are assessed by H&E staining.[5]
The immunomodulatory effect of this compound on dendritic cells is assessed by analyzing the expression of maturation markers.
-
DC Generation: Bone marrow-derived dendritic cells (BMDCs) are generated from mouse bone marrow precursors.
-
Stimulation: BMDCs are stimulated with this compound (e.g., 25 µM), LPS (a known DC maturation agonist, e.g., 1 µg/mL), or a vehicle control for 24 hours.[1][8]
-
Flow Cytometry: The expression of surface maturation markers (e.g., MHC-I, MHC-II, CD86, CD40) is analyzed by flow cytometry.[1]
-
Cytokine Analysis: The levels of cytokines (e.g., TNF-α, IL-12p40) in the cell culture supernatants are measured by ELISA.[1]
Signaling Pathways in Immunomodulation
This compound induces an atypical maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules without the production of pro-inflammatory cytokines.[1] This effect is mediated through the activation of the PI3K/Akt signaling pathway, while the p38 MAPK and NF-κB pathways are not involved.[1][8]
Caption: this compound-induced atypical maturation of dendritic cells via the PI3K/Akt pathway.
Other Biological Activities
In addition to its anticancer and anti-inflammatory effects, this compound has been reported to possess antioxidant and anti-allergic properties.[9]
Antioxidant Activity
This compound has been shown to exhibit antioxidant effects by scavenging free radicals.[10] This activity contributes to its protective effects against oxidative stress-induced cellular damage.
Anti-allergic Activity
This compound demonstrates anti-allergic effects by inhibiting the degranulation of mast cells, a key event in allergic reactions.[6] It has been shown to ameliorate allergy symptoms in mouse models of food allergy and allergic rhinitis.[7][9]
Conclusion
This compound is a promising natural compound with a wide spectrum of biological activities. Its ability to modulate key signaling pathways involved in cancer, inflammation, and immunity makes it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a solid foundation for researchers and drug development professionals to understand the multifaceted pharmacological profile of this compound and to design future studies to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. This compound inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound suppresses allergic inflammation in allergic rhinitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
Inotodiol's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotodiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Inonotus obliquus (Chaga), has emerged as a compound of significant interest in oncology research.[1][2][3] Possessing a range of biological activities, this compound has demonstrated notable anti-tumor effects across various cancer cell lines, including hepatocellular carcinoma, cervical cancer, and lung cancer.[1][4][5] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its anti-cancer effects, focusing on its impact on key signaling pathways, cell cycle regulation, and apoptosis. The information is compiled from multiple studies to offer a comprehensive overview for research and development purposes.
Core Mechanisms of Anti-Cancer Action
This compound's efficacy in inhibiting cancer cell proliferation and survival is attributed to a multi-pronged attack on fundamental cellular processes. The primary mechanisms identified are the induction of apoptosis, induction of cell cycle arrest, and inhibition of cell migration and invasion.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[4][6][7] This programmed cell death is initiated through the modulation of key regulatory proteins in both intrinsic and extrinsic pathways.
-
Regulation of Bcl-2 Family Proteins: this compound treatment consistently alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies have shown that this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and MCL1.[1][2][4][6][7] This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptotic cascade.
-
Activation of Caspases and PARP Cleavage: The apoptotic cascade culminates in the activation of executioner caspases. This compound treatment leads to a significant increase in the levels of cleaved caspase-3, a key executioner caspase.[1][2][7] Subsequently, cleaved caspase-3 targets and cleaves Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The resulting cleaved PARP-1 is a hallmark of apoptosis.[1][2][6][7]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1][6] This prevents the cells from entering the S phase, where DNA replication occurs.
-
Downregulation of Cyclins and CDKs: The progression through the cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs) by their cyclin partners. This compound has been shown to inhibit the expression of key G1 phase regulators, including CDK2, CDK4, and CDK6, as well as Cyclin D and Cyclin E.[1][4][6]
-
Upregulation of CDK Inhibitors: In some cancer cell lines, such as human cervical cancer HeLa cells, this compound has been observed to increase the expression of the CDK inhibitor p27, which further contributes to the G1 phase arrest.[4][8][9]
Inhibition of Metastasis
This compound has also been shown to possess anti-metastatic properties by inhibiting the migration and invasion of cancer cells.[2]
-
Downregulation of Matrix Metalloproteinases (MMPs): The invasion and migration of cancer cells are heavily dependent on the activity of MMPs, which degrade the extracellular matrix. This compound treatment has been found to decrease the expression of MMP-2 and MMP-9, thereby impeding the invasive potential of cancer cells.[2][10]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting several critical intracellular signaling pathways that are often dysregulated in cancer.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled growth. This compound has been identified as an inhibitor of this pathway in hepatocellular carcinoma (HCC) cells.[1][7]
-
Mechanism of Inhibition: this compound decreases the phosphorylation levels of key components of the MAPK/ERK cascade, including RAS, c-RAF, MEK1/2, and ERK1/2, without affecting their total protein levels.[1][7] By inhibiting the phosphorylation and thus the activation of these kinases, this compound effectively shuts down this pro-survival signaling pathway, leading to cell cycle arrest and apoptosis.[1][7]
Caption: this compound inhibits the MAPK/ERK signaling pathway.
p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in preventing cancer formation. Activation of p53 can induce cell cycle arrest, apoptosis, and senescence in response to cellular stress. This compound has been shown to activate the p53 signaling pathway in human cervical cancer (HeLa) cells.[2][10]
-
Mechanism of Action: The anti-tumor activity of this compound in HeLa cells is attenuated when p53 is silenced, indicating a p53-dependent mechanism.[2] this compound-induced apoptosis and the inhibition of migration and invasion were significantly blocked after p53 knockdown.[2] This suggests that this compound's effects, including the modulation of Bax, Bcl-2, and caspase-3, are mediated, at least in part, through the activation of p53.[2]
Caption: this compound induces apoptosis via a p53-dependent pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that promotes cell survival and proliferation.[11] While its role in the anti-cancer effects of this compound is less extensively documented than the MAPK/ERK and p53 pathways, some evidence suggests its involvement. This compound has been shown to activate the PI3K/Akt pathway in bone marrow-derived dendritic cells (BMDCs), but this was in the context of immune cell maturation rather than cancer cell death.[12][13] Further research is required to fully elucidate the role of the PI3K/Akt pathway in this compound's mechanism of action in cancer cells.
Quantitative Efficacy Data
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| HeLa | Cervical Cancer | > 25 µM (significant inhibition) | Not Specified | Cell Viability Assay | [2] |
| A549 | Lung Cancer | Not explicitly stated, but effects seen | Not Specified | Proliferation Assay | [5] |
| sk-hep-1 | Hepatocellular Carcinoma | ~40 µM (estimated from graph) | 48 | CCK-8 | [14] |
| hepG2 | Hepatocellular Carcinoma | ~60 µM (estimated from graph) | 48 | CCK-8 | [14] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell line passage number, and exposure time.[15]
Experimental Protocols & Methodologies
The findings described in this guide are based on a range of standard molecular and cellular biology techniques.
Cell Viability and Proliferation Assays (MTT/CCK-8)
These colorimetric assays are used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[6][9] Following treatment, MTT or CCK-8 solution is added to each well and incubated. The resulting formazan product, which is proportional to the number of viable cells, is dissolved and the absorbance is measured using a microplate reader.[4][9] The results are often used to calculate the IC50 value.[16]
Caption: General workflow for MTT/CCK-8 cell viability assays.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.
-
Protocol: Cells are treated with this compound and then lysed to extract total proteins. Protein concentration is determined using an assay like the BCA assay. Equal amounts of protein from each sample are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-ERK, total ERK, β-actin). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). Finally, a chemiluminescent substrate is added, and the resulting signal is detected and quantified using an imaging system.[1][2][6][7]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells.
-
Cell Cycle Analysis: this compound-treated cells are harvested, fixed (e.g., with cold ethanol), and stained with a fluorescent DNA-binding dye like propidium iodide (PI). The DNA content of each cell is then measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[1][6][9]
-
Apoptosis Analysis (Annexin V/PI Staining): To quantify apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells with compromised membranes). Flow cytometry analysis can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[2]
In Vivo Xenograft Tumor Models
Animal models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells (e.g., HCC cells).[1][6] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) for a specified duration.[1] Tumor volume and body weight are monitored regularly. At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histology or Western blotting).[1][6][17]
Conclusion and Future Directions
This compound demonstrates significant anti-cancer potential through a multifaceted mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways like MAPK/ERK and p53 makes it a compelling candidate for further drug development.[1][2] The compound consistently modulates the expression of critical regulatory proteins involved in cell death and proliferation, including the Bcl-2 family, caspases, and cyclins.[1][4]
Future research should focus on several key areas:
-
Bioavailability and Pharmacokinetics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with potentially lower toxicity.
-
Target Identification: While key pathways have been identified, further studies using proteomic and genomic approaches could uncover additional novel targets of this compound.
-
Clinical Trials: Given its promising preclinical efficacy and low toxicity in animal models, well-designed clinical trials are the necessary next step to evaluate the safety and efficacy of this compound in cancer patients.[1][17]
References
- 1. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | PLOS One [journals.plos.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. This compound Inhabits Proliferation and Induces Apoptosis through Modulating Expression of cyclinE, p27, bcl-2, and bax in Human Cervical Cancer HeLa Cells [journal.waocp.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]
- 13. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] this compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | Semantic Scholar [semanticscholar.org]
Inotodiol: A Technical Guide to its Physicochemical Properties and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotodiol, a lanostane-type triterpenoid, is a significant bioactive compound isolated from the Chaga mushroom (Inonotus obliquus)[1][2]. This oxysterol has garnered considerable attention within the pharmaceutical and scientific communities due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-allergic properties[3][4][5]. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its known biological signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.
Physicochemical Properties of this compound
The unique structural characteristics of this compound, particularly the hydroxyl group at the C-22 position, contribute to its distinct physicochemical properties when compared to analogous sterols like lanosterol and cholesterol[4][6].
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [7] |
| Molecular Weight | 442.72 g/mol | [3][7] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 192.06 °C | [4][6][8][9] |
| Solubility | ||
| in Ethanol (30 °C) | 24-25 mg/mL | [6][10] |
| in Dichloromethane (30 °C) | 24-25 mg/mL | [6][10] |
| in Ethyl Acetate (30 °C) | 6-8 mg/mL | [6][10] |
| in Methanol (30 °C) | 6-8 mg/mL | [6][10] |
| in Acetone (30 °C) | 6-8 mg/mL | [6][10] |
| in Acetonitrile (30 °C) | 0.2-1 mg/mL | [6] |
| in n-Hexane (30 °C) | 0.2-1 mg/mL | [6] |
| in Water | Low solubility | [6] |
| LogP (XLogP3-AA) | 7.8 | [7] |
| Purity (achieved) | >97% | [4][6] |
Experimental Protocols
The determination of the physicochemical properties of this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.
Determination of Solubility
The solubility of this compound in various organic solvents is a critical parameter for its extraction, purification, and formulation.
Objective: To quantify the solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
Pure this compound (>97%)
-
Organic solvents: ethanol, dichloromethane, ethyl acetate, methanol, acetone, acetonitrile, n-hexane
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
An excess amount of pure this compound is added to a known volume of each organic solvent in a sealed vial.
-
The vials are placed in a shaking incubator or water bath set to a constant temperature (e.g., 30 °C) and agitated until equilibrium is reached (typically 24-48 hours).
-
After reaching equilibrium, the samples are centrifuged to pellet the undissolved solute.
-
A known volume of the supernatant is carefully collected, filtered, and appropriately diluted.
-
The concentration of this compound in the diluted supernatant is quantified using a validated HPLC method with UV detection at 210 nm[6].
-
The solubility is expressed in mg/mL.
Thermal Analysis for Melting Point Determination
The melting point provides information about the purity and crystalline structure of this compound.
Objective: To determine the melting point of this compound.
Materials:
-
Pure this compound (>97%)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans and lids
Procedure:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The heat flow to the sample is monitored as a function of temperature.
-
The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram, corresponding to the phase transition from solid to liquid[6].
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
Pure this compound (5 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR spectrometer (e.g., 600 MHz)
Procedure:
-
Approximately 5 mg of purified this compound is dissolved in about 0.7 mL of CDCl₃[6].
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded at a specific temperature (e.g., 25 °C) on a high-field NMR spectrometer[6].
-
The resulting spectra are processed and analyzed. Key signals confirming the lanostane-type triterpenoid structure include those for angular methyl groups, an olefinic group, an isopentenyl group, and two oxygenated methine groups at C-3 and C-22[6].
Signaling Pathways and Experimental Workflows
The biological activity of this compound is attributed to its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for its isolation.
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; p21 [label="p21 (CDKN1A) Upregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax Upregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Downregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMP [label="MMP-2/9 Downregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Induction", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"]; MigrationInvasion [label="Inhibition of Migration & Invasion", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> p53 [color="#5F6368"]; p53 -> p21 [color="#5F6368"]; p53 -> Bax [color="#5F6368"]; p53 -> Bcl2 [color="#5F6368"]; p53 -> MMP [color="#5F6368"]; p21 -> CellCycleArrest [color="#5F6368"]; Bax -> Apoptosis [color="#5F6368"]; Bcl2 -> Apoptosis [color="#5F6368", arrowhead=tee]; MMP -> MigrationInvasion [color="#5F6368"]; } this compound's anti-cancer p53 signaling pathway.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; ProInflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> MAPK; this compound -> NFkB; MAPK -> ProInflammatory_Cytokines [arrowhead=normal, color="#5F6368"]; NFkB -> ProInflammatory_Cytokines [arrowhead=normal, color="#5F6368"]; } this compound's anti-inflammatory signaling pathway.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; CD86 [label="CD86 Expression on Dendritic Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> PI3K; PI3K -> Akt; Akt -> CD86; } this compound's PI3K/Akt signaling pathway in dendritic cells.
Experimental Workflow
// Nodes Start [label="Chaga Mushroom Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; ColumnChromatography [label="Silica Gel Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractionation [label="Fraction Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; PurityAnalysis [label="Purity Analysis (HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purethis compound [label="High-Purity this compound (>97%)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> CrudeExtract; CrudeExtract -> ColumnChromatography; ColumnChromatography -> Fractionation; Fractionation -> PurityAnalysis; PurityAnalysis -> Purethis compound; } Workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of subfractions containing pure compounds of Chaga mushroom (Inonotus obliquus) extract in human cancer cells and in Balbc/c mice bearing Sarcoma-180 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C30H50O2 | CID 44422314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Inotodiol's Immunomodulatory Landscape: A Technical Guide for Researchers
An in-depth exploration of the lanostane triterpenoid, inotodiol, and its intricate role in shaping immune responses, tailored for researchers, scientists, and drug development professionals.
This compound, a prominent lanostane triterpenoid isolated from the Chaga mushroom (Inonotus obliquus), has emerged as a significant modulator of the immune system. Exhibiting a range of anti-inflammatory and immunomodulatory activities, this natural compound presents a compelling avenue for therapeutic development. This technical guide synthesizes the current understanding of this compound's effects on various immune cells and signaling pathways, presenting key quantitative data and experimental methodologies to support further research and drug discovery.
Atypical Maturation of Dendritic Cells
A pivotal aspect of this compound's immunomodulatory profile is its ability to induce an "atypical maturation" of dendritic cells (DCs). Unlike classical maturation agents like lipopolysaccharide (LPS), this compound promotes the upregulation of maturation markers without a concurrent surge in pro-inflammatory cytokine production.
This compound treatment of bone marrow-derived dendritic cells (BMDCs) leads to an increased expression of surface markers crucial for T cell activation, including MHC-I, MHC-II, CD86, and CD40.[1][2] This mature phenotype is characterized by a reduced capacity for antigen uptake, a hallmark of mature DCs.[1] However, this maturation process is distinguished by the minimal secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-12p40.[1][3] This unique profile suggests that this compound-matured DCs may drive a non-inflammatory or regulatory T cell response.
T Cell Activation and Proliferation
T cells primed with this compound-treated BMDCs exhibit significant proliferation and produce IL-2, a key cytokine for T cell survival and expansion.[1][4] Notably, this T cell response occurs without the production of other key cytokines like IFN-γ, IL-4, IL-5, and IL-10.[1] In vivo studies have corroborated these findings, demonstrating that injection of this compound leads to the maturation of splenic DCs and subsequent proliferation of adoptively transferred CD8+ T cells.[1][4]
Anti-inflammatory Effects and Cytokine Modulation
This compound demonstrates potent anti-inflammatory properties across various models. In a mouse model of eosinophilic chronic rhinosinusitis (ECRS), this compound significantly reduced the secretion of T2 cytokines, including IL-4 and IL-5, as well as mast cell tryptase in nasal lavage fluid.[5][6] Furthermore, it suppressed the mRNA expression of a broad range of cytokines and chemokines in the nasal mucosa, including IL-4, IL-5, IL-10, IL-13, IL-17A, IFN-γ, CCL1, CCL2, and CXCL2.[5]
In macrophages, this compound treatment has been shown to increase the secretion of IL-1ra, CXCL2, and CCL5, while decreasing CXCL13.[3] This selective modulation of chemokines suggests a role for this compound in directing immune cell trafficking. A study on the safety and efficacy of this compound also noted that repeated administration did not significantly affect the systemic levels of a wide array of cytokines, including IFN-γ, IL-1β, IL-2, TNF-α, IL-6, IL-10, IL-12, and IL-17A, suggesting a favorable safety profile.[7][8]
Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound are underpinned by its influence on key intracellular signaling pathways.
PI3K/Akt Pathway in Dendritic Cells
The atypical maturation of DCs induced by this compound is mediated through the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][4] Inhibition of PI3K with wortmannin abrogates the this compound-induced upregulation of CD86 and MHC-II expression, as well as Akt phosphorylation.[1][2] This indicates a crucial role for this pathway in the observed DC phenotype.
NF-κB Signaling
Notably, this compound's effects on DC maturation appear to be independent of the canonical NF-κB pathway.[1][4] this compound does not induce the phosphorylation of IκB kinase (IKK) or the degradation of IκB-α, key steps in NF-κB activation.[1][2] This is a significant departure from classical DC maturation stimuli like LPS, which heavily rely on NF-κB signaling to drive pro-inflammatory cytokine production.[1] However, in other contexts, such as in human dermal fibroblasts, this compound has been reported to inhibit NF-κB signaling.[9][10]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another target of this compound, particularly in the context of cancer cells. Studies have shown that this compound can inhibit the phosphorylation of key components of this pathway, including c-RAF, MEK1/2, and ERK1/2, in hepatocellular carcinoma cells.[11][12] While this effect is primarily linked to its anti-cancer properties, the MAPK pathway is also a critical regulator of immune responses, suggesting a potential for crosstalk in this compound's immunomodulatory functions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's immunomodulatory effects.
Table 1: Effect of this compound on Dendritic Cell Surface Marker Expression
| Cell Type | Treatment | Marker | Outcome | Reference |
| BMDCs | This compound (25 µM) | CD86 | Increased expression, comparable to LPS | [3] |
| BMDCs | This compound (25 µM) | MHC-I | Increased expression | [1][3] |
| BMDCs | This compound (25 µM) | MHC-II | Increased expression | [1][3] |
| BMDCs | This compound (25 µM) | CD40 | Increased expression | [1][3] |
| Splenic CD11c+ DCs | This compound (6.5 mg/kg, in vivo) | CD86 | Upregulated expression | [1] |
Table 2: Effect of this compound on Cytokine and Chemokine Secretion
| Cell/Tissue Type | Model | Treatment | Cytokine/Chemokine | Outcome | Reference |
| BMDCs | In vitro | This compound (25 µM) | TNF-α, IL-6, IL-1β, IL-10, IL-12p40 | Very low to no production | [1][3] |
| T cells co-cultured with this compound-BMDCs | In vitro | This compound (25 µM) | IL-2 | Significant secretion | [1] |
| T cells co-cultured with this compound-BMDCs | In vitro | This compound (25 µM) | IFN-γ, IL-12p40, IL-4, IL-5, IL-10 | Very low to no production | [1] |
| Nasal Lavage Fluid | ECRS Mouse Model | This compound (20 mg/kg) | IL-4, IL-5, Mast Cell Tryptase | Significantly reduced | [5][6] |
| Nasal Mucosa | ECRS Mouse Model | This compound (20 mg/kg) | IL-4, IL-5, IL-10, IL-13, IL-17A, IFN-γ, CCL1, CCL2, CXCL2 | Significantly suppressed mRNA expression | [5] |
| Macrophages | In vitro | This compound | IL-1ra, CXCL2, CCL5 | Increased secretion | [3] |
| Macrophages | In vitro | This compound | CXCL13 | Decreased secretion | [3] |
| Serum | Healthy Mice | This compound (20 mg/kg, 13 weeks) | IFN-γ, IL-1β, IL-2, TNF-α, IL-6, IL-10, IL-12, IL-17A | No significant change | [7][8] |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.
In Vitro Dendritic Cell Maturation and T Cell Proliferation Assay
-
BMDC Generation: Bone marrow cells are flushed from the femurs and tibias of mice (e.g., C57BL/6) and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL GM-CSF. Cells are cultured for 6-8 days, with fresh media supplied every 2 days, to generate immature BMDCs.
-
This compound Treatment: Immature BMDCs (e.g., 2 x 10^5 cells/well) are stimulated with this compound (e.g., 25 µM) or LPS (e.g., 1 µg/mL) for 24 hours. A vehicle control (e.g., DMSO) is also included.
-
Flow Cytometry Analysis: After stimulation, BMDCs are harvested and stained with fluorescently labeled antibodies against surface markers (e.g., CD11c, CD86, MHC-I, MHC-II, CD40) for analysis by flow cytometry.
-
Cytokine Measurement: Supernatants from the cultured BMDCs are collected and analyzed for cytokine concentrations using ELISA kits (e.g., for TNF-α, IL-6, IL-12p40).
-
Mixed Lymphocyte Reaction (MLR): T cells are isolated from the spleens of allogeneic mice (e.g., Balb/c) and labeled with CFSE. This compound-treated BMDCs are co-cultured with the CFSE-labeled T cells (e.g., at a 1:20 DC to T cell ratio) for 4 days.
-
T Cell Proliferation Analysis: T cell proliferation is assessed by measuring the dilution of CFSE using flow cytometry.
-
T Cell Cytokine Production: Supernatants from the MLR are collected and analyzed for T cell-derived cytokines (e.g., IL-2, IFN-γ) by ELISA.
In Vivo Dendritic Cell Maturation and T Cell Proliferation
-
Animal Model: C57BL/6 mice are used.
-
This compound Administration: this compound (e.g., 6.5 mg/kg) or LPS (e.g., 250 µg/kg) is injected intravenously into the tail vein of the mice.
-
Splenic DC Analysis: After 24 hours, spleens are harvested, and single-cell suspensions are prepared. The cells are then stained with antibodies against CD11c and CD86 to analyze the maturation status of splenic DCs by flow cytometry.
-
Adoptive T Cell Transfer: CD8+ T cells from OT-I transgenic mice (whose T cells recognize an ovalbumin peptide) are isolated, labeled with CFSE, and adoptively transferred into recipient C57BL/6 mice.
-
In Vivo T Cell Proliferation: Following T cell transfer, mice are injected with ovalbumin protein along with this compound or LPS. After a set period (e.g., 3 days), splenocytes are harvested, and the proliferation of the transferred OT-I CD8+ T cells is assessed by CFSE dilution using flow cytometry.
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: BMDCs or other relevant cell types are treated with this compound or a control substance for various time points. The cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., Akt, IKKα/β, IκB-α, ERK1/2, p38 MAPK).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows associated with this compound's immunomodulatory effects.
Caption: this compound-induced atypical dendritic cell maturation signaling pathway.
Caption: this compound's mechanism of action in reducing mucosal inflammation.
Caption: Experimental workflow for studying this compound's effect on DCs and T cells.
This technical guide provides a comprehensive overview of the current research on this compound's role in modulating immune responses. The compiled data, detailed protocols, and visual representations of pathways and workflows are intended to serve as a valuable resource for scientists and researchers in the fields of immunology, pharmacology, and drug development, fostering further exploration into the therapeutic potential of this promising natural compound.
References
- 1. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model [mdpi.com]
- 8. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | PLOS One [journals.plos.org]
- 12. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Inotodiol: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotodiol is a lanostane-type triterpenoid, an oxysterol that has garnered significant attention within the pharmaceutical and nutraceutical industries. Its potent biological activities, including anti-inflammatory, antioxidant, anti-allergic, and anti-cancer properties, make it a compound of high interest for therapeutic development. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance, and detailed methodologies for its extraction, purification, and quantification.
Natural Sources and Abundance
The primary and exclusive natural source of this compound is the Chaga mushroom (Inonotus obliquus), a parasitic fungus that predominantly grows on birch trees. The concentration of this compound in Inonotus obliquus can vary based on whether the mushroom is wild-harvested or cultivated. Wild Chaga generally exhibits a richer and more diverse sterol profile, with significantly higher levels of this compound compared to its lab-cultivated counterparts. This difference is attributed to environmental stressors in the wild that may stimulate the production of secondary metabolites like this compound.
Quantitative Abundance of this compound
The abundance of this compound in Inonotus obliquus is a critical factor for its large-scale production. The yield is influenced by the origin of the mushroom and the extraction method employed.
| Source Material | Extraction Method | This compound Yield/Concentration | Reference |
| Wild Chaga Mushroom Powder (1 kg) | Ethanol Extraction & Two-Step Purification | 924 mg (>97% purity) | |
| Wild Chaga Mushroom | Ethanol Extraction | 0.28% (w/w) | |
| Wild Chaga Mushroom | 70% Ethanol in Water Extraction | 0.1% (w/w) | |
| Wild Chaga Mushroom | Supercritical Fluid Extraction | 0.1% (w/w) | |
| Wild Chaga Mushroom | Folch Method | 0.14% (w/w) | |
| I. obliquus Mushrooms (unspecified origin) | Not specified | 0.625 - 2.399 mg/g | |
| Chloroform Extract of I. obliquus (100 mg) | High-Speed Counter-Current Chromatography | 13.0 mg | |
| Wild-Harvested I. obliquus Mycelia | Not specified | 25.36% of total sterols |
Experimental Protocols
Accurate and efficient extraction, purification, and quantification are paramount for the research and development of this compound-based products.
Extraction and Purification of this compound from Inonotus obliquus
This protocol is based on an efficient method yielding high-purity this compound.
1. Extraction:
-
Mix 500 g of powdered Chaga mushroom with 6 L of food-grade ethanol in a suitable reactor.
-
Incubate the mixture at 50°C overnight with agitation (200 rpm).
-
Separate the extracted solution from the insoluble residue via centrifugation at 12,400 x g for 20 minutes at 20°C.
-
Repeat the extraction process twice more with the insoluble residue to maximize the yield.
-
Collect all supernatants and concentrate them to a volume of 50-70 mL using a vacuum rotary evaporator.
2. Purification:
-
Incubate the concentrated extract at 60°C for 10 minutes in an ultrasonic water bath to enhance the solubility of the compounds.
-
Centrifuge the solution at 20,000 x g for 20 minutes at 20°C.
-
Subject 40 mL of the resulting supernatant to a preparative High-Performance Liquid Chromatography (HPLC) system.
-
Column: ODS-AQ C18 (50 x 500 cm).
-
Mobile Phase: A gradient of distilled water (Solvent A) and methanol (Solvent B).
-
Gradient Program:
-
0-30 min: 90-92% Solvent B
-
30-45 min: 92-100% Solvent B
-
45-80 min: 100% Solvent B
-
-
Flow Rate: 30 mL/min.
-
Detection: UV absorbance at 210 nm.
-
-
Fractionate the eluent based on the chromatogram.
-
Identify fractions containing this compound and confirm purity using an analytical HPLC system.
-
Pool the high-purity fractions (>90%) and freeze-dry to obtain this compound as a powder.
Bioanalytical Method for this compound Quantification in Plasma
This protocol details a validated LC-MS/MS method for pharmacokinetic studies of this compound.
1. Sample Preparation:
-
Alkaline Hydrolysis: Apply to plasma samples to degrade abundant lipids and convert any esterified this compound to its free form.
-
Liquid-Liquid Extraction: Use dichloromethane (DCM) to extract this compound from the hydrolyzed plasma samples.
-
Solid-Phase Extraction (SPE): Further purify the sample using a Sep-Pak C18 SPE column to isolate this compound from the biological matrix.
2. LC-MS/MS Analysis:
-
Chromatography: Utilize a liquid chromatography system for separation.
-
Mass Spectrometry: Employ a triple quadrupole tandem mass spectrometer for detection.
-
Ionization: Use positive mode with atmospheric pressure chemical ionization (APCI).
-
Detection Mode: Multiple-reaction monitoring (MRM).
3. Method Validation:
-
The method should be validated for linearity, accuracy, and precision in accordance with regulatory guidelines. Reported accuracy for a validated method ranged from 97.8% to 111.9%, with a coefficient of variation for precision between 1.8% and 4.4%.
Visualizations
Experimental Workflow: Extraction and Purification
Caption: A schematic of the multi-step process for extracting and purifying this compound.
Signaling Pathway Modulation by this compound in Dendritic Cells
This compound has been shown to induce an atypical maturation in dendritic cells (DCs) through a pathway that is independent of NF-κB, a common signaling pathway for DC maturation.
Caption: this compound promotes atypical dendritic cell maturation via the PI3K/Akt pathway.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies have shown that this compound has very low oral bioavailability, estimated at around 0.45%. This poor absorption suggests that oral administration may not be an efficient delivery route, and alternative methods such as formulation improvements or different administration routes should be explored.
One approach to improve bioavailability has been the development of a nonionic surfactant-based microemulsion. An this compound microemulsion prepared with Tween-80 showed improved pharmacokinetic parameters in an animal model.
| Administration Route | Dose | Cmax (ng/mL) | Tmax (min) | AUC₀₋t (ng·min/mL) | Absolute Bioavailability | Reference |
| Intravenous | 2 mg/kg | 2582 | - | 109,500 | - | |
| Oral | 20 mg/kg | 49.56 | 40 | 6,176 | 0.45% | |
| Oral (Microemulsion) | 4.5 mg/kg | 88.05 | - | 341.81 (ng·h/mL) | 41.32% | |
| Oral (Microemulsion) | 8.0 mg/kg | - | - | - | 33.28% |
Conclusion
This compound is a promising bioactive compound found exclusively in the Chaga mushroom. While its natural abundance is relatively low, optimized extraction and purification protocols can yield high-purity this compound suitable for research and development. The primary challenge for its therapeutic application lies in its poor oral bioavailability, a hurdle that may be overcome through advanced formulation strategies. This guide provides a foundational understanding for professionals engaged in the exploration and development of this compound's therapeutic potential.
Methodological & Application
Application Notes and Protocols: Inotodiol Extraction from Inonotus obliquus (Chaga Mushroom)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inonotus obliquus, commonly known as Chaga mushroom, is a parasitic fungus that grows on birch trees and has been used in traditional medicine for centuries. It is a rich source of various bioactive compounds, including polysaccharides, polyphenols, and triterpenoids. Among the triterpenoids, inotodiol has garnered significant attention from the pharmaceutical industry for its potent biological activities, including anti-inflammatory, anti-cancer, antioxidant, and anti-allergic properties.[1][2] This document provides detailed protocols for the extraction and purification of this compound from Inonotus obliquus, summarizes quantitative data from various extraction methodologies, and illustrates a key signaling pathway influenced by this compound.
Data Summary: this compound Extraction Yields
The efficiency of this compound extraction is highly dependent on the chosen solvent and methodology. The following table summarizes yields obtained from various published protocols.
| Extraction Method | Solvent System | Starting Material | Yield of this compound | Purity | Reference |
| Ethanol Extraction & HPLC | Food-grade Ethanol | 500 g Chaga Powder | ~1.4 g (0.28% w/w) | >97% | [1] |
| Ethanol Extraction & Chromatography | Ethanol, Hexane/Ethyl Acetate | 220 g Air-dried Sclerotia | 320 mg (from 1.08g concentrate) | 97% | [3][4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Chaga Powder | 87–101 mg/100 g | Not specified | [5] |
| Folch Method | Chloroform/Methanol | Chaga Powder | 139 mg/100 g | Not specified | [5] |
| High-Speed Counter-Current Chromatography | Hexane:Ethyl Acetate:Methanol:Water | 100 mg Chloroform Extract | 13.0 mg | 97.51% | [6] |
| Soxhlet Extraction | Cyclohexane | Chaga Powder | Highest extractability noted | Not specified | [7] |
Experimental Protocols
Protocol 1: High-Yield Ethanol Extraction and Purification
This protocol is adapted from a method demonstrating high purity (>97%) and a significant purification yield (33.6%).[1]
1. Extraction
- Mix 500 g of dried Chaga mushroom powder with 6 L of food-grade ethanol in a suitable reactor vessel.[8]
- Incubate the mixture at 50°C overnight with agitation (e.g., 200 rpm).[8]
- Separate the ethanolic extract from the insoluble mushroom residue by centrifugation (e.g., 12,400 × g for 20 minutes).[8]
- Collect the supernatant. To maximize yield, repeat the extraction process (steps 1.1-1.3) with the insoluble residue two more times.[8]
- Combine all supernatants and concentrate the volume to 50–70 mL using a vacuum rotary evaporator.[8]
2. Purification
- To maximize the solubility of the compounds, incubate the concentrated extract at 60°C for 10 minutes in an ultrasonic water bath.[1][8]
- Centrifuge the sonicated extract (e.g., 20,000 × g at 20°C for 20 minutes) to pellet any remaining insoluble material.[1][8]
- Subject the resulting supernatant to preparative High-Performance Liquid Chromatography (HPLC).[1][8]
- System: Preparative HPLC system.
- Column: ODS-AQ C18 reverse-phase column (e.g., 50 × 500 cm).[1][8]
- Mobile Phase Gradient: A gradient of acetonitrile and water is commonly used for reverse-phase separation of triterpenoids.[1][9] A typical program might be: 0-30 min: 90-92% B; 30-45 min: 92-100% B; 45-80 min: 100% B (where B is the organic solvent).[8]
- Flow Rate: 30 mL/min.[1][8]
- Collect the fractions containing high-purity this compound, identified by retention time against a standard.
- Dry the collected fractions to a powder using a freeze-dryer.[8]
Protocol 2: Lab-Scale Extraction with Silica Gel Chromatography
This protocol is suitable for smaller-scale laboratory preparations.[3][4]
1. Extraction
- Grind air-dried Chaga sclerotia (e.g., 220 g) into small pieces.[3][4]
- Extract the ground material with ethanol at room temperature for 20 hours.[3][4]
- Concentrate the ethanolic extract under reduced pressure to yield a brown amorphous solid.[3][4]
2. Purification
- Collect the fractions and monitor for the presence of this compound (e.g., by TLC).
- Pool the this compound-rich fractions and concentrate them.
- For final purification, utilize HPLC with a normal-phase column.[3][4]
- System: HPLC with a differential refractometer.[3]
- Column: Ultrasphere-Si™ column (e.g., 10 × 200 mm, 5 µm).[3]
- Mobile Phase: Hexane/ethyl acetate (5:2).[3]
- Flow Rate: 2 mL/min.[3]
- Collect and dry the pure this compound fraction.
Visualization of Protocols and Pathways
Experimental Workflow: this compound Extraction & Purification
The following diagram outlines the general workflow for extracting and purifying this compound from Chaga mushrooms.
Caption: Workflow for this compound Extraction.
Signaling Pathway: this compound's Immunomodulatory Action
This compound has been shown to induce maturation of dendritic cells (DCs) through a distinct signaling pathway that is independent of p38 MAPK and NF-κB activation, which are typically activated by lipopolysaccharide (LPS).[3][4] Instead, this compound appears to modulate the PI3K/Akt pathway.[3]
Caption: this compound's Signaling Pathway in DCs.
Analytical Methodology
For the quantification of this compound and confirmation of purity, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., differential refractometer, evaporative light scattering detector (ELSD), or mass spectrometry) is the method of choice.[3][6][10] For pharmacokinetic studies, liquid chromatography coupled to triple quadrupole tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for analyzing this compound in biological matrices.[9][10]
Note: These protocols are intended as a guide. Optimization of parameters such as solvent ratios, extraction times, and temperature may be necessary depending on the specific source material and available equipment. Always follow standard laboratory safety procedures.
References
- 1. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]
- 4. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Inotodiol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inotodiol, a lanostane-type triterpenoid found in the Chaga mushroom (Inonotus obliquus), has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] Accurate and reliable quantification of this compound is crucial for quality control of Chaga-based products, pharmacokinetic studies, and further research into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound. This application note provides detailed protocols for the extraction and HPLC analysis of this compound from Inonotus obliquus and in biological matrices.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Inonotus obliquus
This protocol describes the extraction and purification of this compound from the fruiting body of the Chaga mushroom.
1. Materials and Reagents:
-
Dried and powdered Inonotus obliquus
-
Food-grade ethanol[3]
-
Methanol (HPLC grade)[3]
-
Distilled water[3]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chloroform
-
Silica gel for column chromatography
-
Rotary evaporator
-
Centrifuge
2. Extraction Procedure:
-
Mix 500 g of powdered Chaga mushroom with 6 L of food-grade ethanol in a suitable reactor.[3]
-
Incubate the mixture at 50°C overnight with agitation (200 rpm).[3]
-
Separate the extract from the solid residue by centrifugation at 12,400 × g for 20 minutes.[3]
-
Collect the supernatant and repeat the extraction process on the residue twice more to maximize the yield.[3]
-
Pool the supernatants and concentrate the volume to 50-70 mL using a vacuum rotary evaporator.[3]
3. Purification by Column Chromatography:
-
The concentrated extract can be further purified using silica gel column chromatography.
-
A more refined purification can be achieved using preparative HPLC. For this, the concentrated extract is incubated at 60°C for 10 minutes in an ultrasonic water bath to enhance solubility.[3][4]
-
The supernatant is then subjected to preparative HPLC.[3][4]
Protocol 2: Quantification of this compound by HPLC-UV
This protocol details the quantification of this compound using HPLC with UV detection.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with 95% acetonitrile.[6][7]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: Ambient.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Dissolve the purified this compound extract in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
This protocol is for the bioanalytical determination of this compound in plasma samples, suitable for pharmacokinetic studies.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.[8]
-
Column: HECTOR-M C8 (75 × 2.1 mm, 3 µm).[9]
-
Mobile Phase: 85% acetonitrile (isocratic).[9]
-
Flow Rate: 0.2 mL/min.[9]
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ion mode.[8]
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard.
2. Sample Preparation:
-
Alkaline Hydrolysis: This step is crucial for releasing conjugated forms of this compound in plasma.[8][9]
-
Liquid-Liquid Extraction: Extract this compound from the hydrolyzed plasma using a suitable organic solvent like dichloromethane.[10][9]
-
Solid-Phase Extraction (SPE): Further clean up the sample using an appropriate SPE cartridge.
-
Reconstitute the final extract in the mobile phase before injection.
3. Method Validation: The method should be validated according to regulatory guidelines (e.g., EMA) for selectivity, linearity, accuracy, precision, matrix effect, and stability.[8]
Quantitative Data
The following tables summarize quantitative data for this compound analysis from various studies.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | 4 - 300 ng/mL (in plasma) | |
| Correlation Coefficient (R²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 0.07 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.24 µg/mL | [6] |
| Intra-day Precision (%RSD) | < 2.5% | [6] |
| Inter-day Precision (%RSD) | < 4.0% | [6] |
| Intra-day Accuracy | 96.7 - 104.6% | [6] |
| Inter-day Accuracy | 98.6 - 104.9% | [6] |
| Recovery | 93.9 - 114.4% | [6] |
Table 2: Reported Retention Times for this compound under Different Chromatographic Conditions
| HPLC Column | Mobile Phase | Retention Time (min) | Reference |
| Reverse-phase C18 | Gradient: Methanol and Water | 8.2 | [4][11] |
| Reverse-phase | Not specified | 11.686 | [12] |
| Ultrasphere-Si™ (Normal Phase) | Hexane/Ethyl Acetate (5:2) | Not specified, but separated from other compounds | [12] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Signaling Pathway
This compound has been reported to possess anti-inflammatory properties. One of the key inflammatory pathways is the NF-κB signaling pathway. While the direct interaction of this compound with all components of this pathway is still under investigation, a simplified diagram illustrates the potential mechanism of its anti-inflammatory action.
Caption: Potential Anti-inflammatory Mechanism of this compound.
References
- 1. Rapid isolation and purification of this compound and trametenolic acid from Inonotus obliquus by high-speed counter-current chromatography with evaporative light scatting detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quality control and evaluation of <i>Inonotus obliquus</i> using HPLC method with novel marker compounds - ProQuest [proquest.com]
- 8. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Inotodiol via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Introduction
Inotodiol, a lanostane-type triterpenoid isolated from the Chaga mushroom (Inonotus obliquus), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and immunomodulatory agent.[1][3][4][5] As research into the therapeutic applications of this compound progresses, the need for a robust and sensitive analytical method for its quantification in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a validated LC-MS/MS method for the determination of this compound in plasma, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its analysis.
Principle of the Method
This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of this compound. Following extraction from the biological matrix, the analyte is separated from endogenous components using reverse-phase liquid chromatography. The eluted this compound is then ionized, and specific precursor-to-product ion transitions are monitored using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high specificity and allows for low limits of detection and quantification.
Experimental
Sample Preparation
Two primary methods for the extraction of this compound from plasma have been reported, both demonstrating high recovery and minimal matrix effects.
Method 1: Alkaline Hydrolysis followed by Liquid-Liquid and Solid-Phase Extraction [6][7][8]
This comprehensive method is suitable for the analysis of total this compound, including its conjugated forms.
-
Alkaline Hydrolysis: To 50 µL of plasma, add 50 µL of 1 M NaOH. Vortex and incubate at 60°C for 30 minutes to hydrolyze any this compound conjugates.
-
Neutralization: Add 50 µL of 1 M HCl to neutralize the sample.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of dichloromethane, vortex for 5 minutes, and centrifuge at 13,000 rpm for 5 minutes. Transfer the organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of distilled water.
-
Reconstitute the dried extract in 1 mL of 50% methanol and load it onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of distilled water.
-
Elute the analyte with 1 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
Method 2: Protein Precipitation followed by Solid-Phase Extraction [9]
This streamlined method is suitable for the analysis of unconjugated this compound.
-
Protein Precipitation: To 20 µL of serum, add 200 µL of ethanol. Sonicate for 10 minutes and then centrifuge at 14,000 x g for 15 minutes. Collect the supernatant. Repeat the extraction with another 200 µL of ethanol and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness.
-
Solid-Phase Extraction (SPE):
-
Activate a Sep-Pak Vac 3 cc (200 mg) C18 cartridge with 6 mL of methanol and condition with 6 mL of 60% methanol.[1]
-
Reconstitute the residue in 0.5 mL of 60% methanol and load it onto the cartridge.[1]
-
Wash the cartridge with 6 mL of 60% methanol.[1]
-
Elute this compound with 3 mL of 100% methanol.[1]
-
-
Final Preparation: Evaporate the eluate and reconstitute the residue in methanol for HPLC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions reported for the LC-MS/MS analysis of this compound. Researchers may need to optimize these parameters for their specific instrumentation.
Table 1: Liquid Chromatography Conditions
| Parameter | Method 1 | Method 2 |
| Column | HECTOR-M C8 (75 x 2.1 mm, 3 µm)[6] | YMC-triart C18 (4.6 mm × 250 mm)[9] |
| Mobile Phase A | Water | Distilled water with 5 mM ammonium acetate and 0.1% formic acid[9] |
| Mobile Phase B | Acetonitrile[6] | Methanol with 5 mM ammonium acetate and 0.1% formic acid[9] |
| Gradient | 85% B for 6 min, to 100% B, hold for 11 min, return to 85% B[6] | Gradient conditions as described in the reference[9] |
| Flow Rate | 0.2 mL/min[6] | Not specified |
| Injection Volume | 10 µL[6] | Not specified |
| Column Temperature | Not specified | Not specified |
Table 2: Mass Spectrometry Conditions
| Parameter | Method 1 | Method 2 |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI)[6][7][8] | Electrospray Ionization (ESI) |
| Polarity | Positive[6][7][8] | Positive[9] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[6][7][8] | MRM[9] |
| Precursor Ion (m/z) | 425 [M-H₂O+H]⁺, 407 [M-2H₂O+H]⁺[6] | Not specified |
| Product Ions (m/z) | 229, 247[6] | 247 (most abundant)[9] |
| Internal Standard | Triamcinolone acetonide[8] | Not specified |
Quantitative Data Summary
The developed LC-MS/MS methods have been successfully applied to pharmacokinetic studies of this compound in mice. A summary of the key pharmacokinetic parameters is presented below.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (2 mg/kg)[7] | Oral (20 mg/kg)[7] | Oral (4.5 mg/kg in microemulsion)[9] | Oral (8.0 mg/kg in microemulsion)[9] |
| Cmax (ng/mL) | 2582 | 49.56 | 88.05 | Not specified |
| Tmax (min) | - | 40 | 60 | Not specified |
| AUC₀₋t (ngmin/mL) | 109,500 | 6176 | 20508.6 (ngh/mL) | Not specified |
| T₁/₂ (min) | 49.35 | 138.6 | Not specified | Not specified |
| Absolute Oral Bioavailability (%) | - | 0.45[7] | 41.32 | 33.28 |
Method Validation
The bioanalytical method was validated according to regulatory guidelines, demonstrating excellent linearity, accuracy, and precision.[6][7]
-
Linearity: The method showed good linearity over the tested concentration range.
-
Accuracy: The accuracy ranged from 97.8% to 111.9%.[6][7][8]
-
Precision: The coefficient of variation for precision was between 1.8% and 4.4%.[6][7][8]
-
Specificity: No interference from endogenous plasma components was observed at the retention times of this compound and the internal standard.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis and cell cycle arrest in HeLa cells.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantification of this compound in biological samples. This application note offers a detailed protocol that can be readily adopted by researchers in the fields of pharmacology, toxicology, and drug development to further investigate the therapeutic potential of this promising natural compound. The provided pharmacokinetic data and signaling pathway information serve as a valuable resource for designing future preclinical and clinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inotodiol-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the induction of apoptosis by inotodiol, a lanostane-type triterpenoid with significant anti-tumor properties. The protocols detailed below are optimized for human cervical cancer (HeLa) cells, a commonly used model for investigating the apoptotic effects of this compound.
Introduction
This compound, isolated from the medicinal mushroom Inonotus obliquus, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Mechanistic studies have revealed that this compound can trigger programmed cell death through the modulation of key signaling pathways, making it a compound of interest for cancer research and drug development. These notes provide the experimental framework to investigate and quantify this compound-induced apoptosis.
Data Presentation
Table 1: Effect of this compound on HeLa Cell Viability (MTT Assay)
| This compound Concentration (µM) | Estimated Cell Viability (%) | Notes |
| 0 (Control) | 100 | Untreated cells |
| < 25 | High | No significant cytotoxicity observed[1] |
| ≥ 25 | Significantly Reduced | Dose-dependent inhibition of cell proliferation[1] |
| IC50 (48h) | ~55.48 ± 1.94 µg/mL | Value for sk-hep-1 cells, provided as a reference[2] |
Table 2: Apoptosis Induction in HeLa Cells by this compound (Flow Cytometry with Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | Apoptosis Rate | Observation |
| 0 (Control) | Baseline | Minimal apoptosis in untreated cells |
| ≥ 25 | Increased | Significant, dose-dependent increase in apoptotic cells[1][3] |
Table 3: Modulation of Apoptotic Proteins in HeLa Cells by this compound (Western Blot Analysis)
| This compound Concentration (µM) | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio |
| 0 (Control) | Baseline | Baseline | Baseline |
| ≥ 25 | Upregulated[1][3] | Downregulated[1][3] | Increased |
Table 4: Caspase-3 Activation in HeLa Cells Treated with this compound
| This compound Concentration (µM) | Caspase-3 Activity |
| 0 (Control) | Baseline |
| ≥ 25 | Significantly Increased[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for its investigation.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound on HeLa cells.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
HeLa cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed HeLa cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting up compensation and quadrants.
Western Blot Analysis of Bax and Bcl-2
This protocol allows for the detection of changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
HeLa cells treated with this compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
After treatment with this compound, wash the HeLa cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the β-actin loading control.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
HeLa cells treated with this compound
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Treat HeLa cells with this compound as desired.
-
Harvest the cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold increase in caspase-3 activity relative to the untreated control.
References
- 1. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Inotodiol: Application Notes and Protocols for In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inotodiol, a lanostane-type triterpenoid isolated from the Chaga mushroom (Inonotus obliquus), has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. This document provides detailed application notes and protocols for the use of this compound in various in vivo animal models, consolidating key quantitative data and experimental methodologies from published research. The aim is to equip researchers with the necessary information to design and execute robust preclinical studies to further investigate the therapeutic potential of this compound.
Data Presentation: Summary of this compound's Efficacy in Animal Models
The following tables summarize the quantitative data from various in vivo studies, showcasing the therapeutic effects of this compound across different disease models.
Table 1: Anti-Inflammatory Effects of this compound in a Mouse Model of Eosinophilic Chronic Rhinosinusitis
| Parameter | Control Group | ECRS Model + Vehicle | ECRS Model + this compound (20 mg/kg) | ECRS Model + Dexamethasone (10 mg/kg) | Reference |
| Epithelial Thickness (µm) | Undisclosed | Significantly Increased | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | [1][2][3] |
| Eosinophil Infiltration | Low | Significantly Increased | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle | [1][3] |
| Polyp Formation | Low | Significantly Increased | No Significant Difference vs. Vehicle | Significantly Reduced vs. Vehicle | [1] |
| T2 Cytokine Secretion | Low | Significantly Increased | Significantly Reduced vs. Vehicle | Undisclosed | [3] |
| Mast Cell Tryptase | Low | Significantly Increased | Significantly Reduced vs. Vehicle | Undisclosed | [3] |
Table 2: Anti-Allergic Effects of this compound in a Mouse Model of Food Allergy
| Parameter | Control Group | Food Allergy Model + Vehicle | Food Allergy Model + INO95 (10 mg/kg) | Food Allergy Model + INO20 (10 mg/kg) | Reference |
| Diarrhea Symptoms | Absent | Present | Ameliorated | Ameliorated | [4][5] |
| Serum MCPT-1 Levels | Low | Significantly Increased | Significantly Decreased vs. Vehicle | Significantly Decreased vs. Vehicle | [4][5] |
Note: INO95 refers to 95% pure this compound, while INO20 is a crude extract containing 20% this compound.[4][5]
Table 3: Neuroprotective Effects of this compound in a 3xTg-AD Mouse Model of Alzheimer's Disease
| Parameter | Wild-Type Mice | 3xTg-AD Mice + Vehicle | 3xTg-AD Mice + INO10 (5 mg/kg) | Reference |
| Spontaneous Alternation (Y-maze) | High | Significantly Reduced | Significantly Increased vs. Vehicle | [6][7] |
| Microglial Activation | Low | Significantly Increased | Significantly Reduced vs. Vehicle | [6][7] |
| Pro-inflammatory Cytokines | Low | Significantly Increased | Significantly Reduced vs. Vehicle | [6][7] |
| Amyloid-β (Aβ) Accumulation | Low | Significantly Increased | Reduced vs. Vehicle | [6][7] |
| Tau Phosphorylation | Low | Significantly Increased | Reduced vs. Vehicle | [6][7] |
Note: INO10 is an this compound-rich chaga extract.[6][7]
Experimental Protocols
Eosinophilic Chronic Rhinosinusitis (ECRS) Mouse Model
This protocol describes the induction of ECRS in BALB/c mice to study the anti-inflammatory effects of this compound.[1][2][3]
Materials:
-
Female BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide
-
Staphylococcal enterotoxin B (SEB)
-
This compound
-
Dexamethasone (positive control)
-
Vehicle (e.g., Tween 80 in 0.9% NaCl)
Procedure:
-
Sensitization: On days 0 and 5, intraperitoneally (i.p.) sensitize mice with 25 µg of OVA combined with 2 mg of aluminum hydroxide.
-
Intranasal Challenge (Week 3): Challenge the mice intranasally with 3% OVA five times in week 3.
-
Continued Challenge (Weeks 4-8): Administer 3% OVA and SEB intranasally three times a week from weeks 4 to 8.
-
Treatment (Weeks 8-12): From weeks 8 to 12, administer the following treatments intraperitoneally:
-
Vehicle Group: Tween 80 in 0.9% NaCl
-
This compound Group: 20 mg/kg this compound
-
Positive Control Group: 10 mg/kg dexamethasone
-
-
Outcome Assessment: At the end of the treatment period, collect nasal lavage fluid and tissue samples for analysis of cytokine and chemokine expression, as well as histopathological evaluation of mucosal inflammation, epithelial thickening, and eosinophil infiltration.
Experimental Workflow for ECRS Model
Caption: Workflow for the ECRS mouse model.
Food Allergy Mouse Model
This protocol details the induction of food allergy in mice to evaluate the anti-allergic properties of this compound.[4][5]
Materials:
-
Mice (strain not specified in the provided abstract)
-
This compound (INO95 and INO20)
-
Vehicle control
Procedure:
-
Induction of Food Allergy: The specific method for inducing food allergy is not detailed in the provided abstracts. This typically involves sensitization with a food allergen (e.g., ovalbumin) followed by oral challenge.
-
Treatment: Administer either INO95 (10 mg/kg) or INO20 (10 mg/kg) orally once daily.
-
Outcome Assessment: Monitor for clinical symptoms such as diarrhea. At the end of the study, collect serum and tissues to measure levels of mast cell-specific mediators like mouse mast cell protease-1 (MCPT-1).
Alzheimer's Disease (AD) Mouse Model
This protocol utilizes the 3xTg-AD mouse model, which develops both amyloid-β plaques and neurofibrillary tangles, to assess the neuroprotective effects of this compound.[6][7]
Materials:
-
Female 3xTg-AD mice
-
This compound-rich Chaga extract (INO10)
-
Vehicle control
Procedure:
-
Treatment: From 4 to 7 months of age, orally administer INO10 (5 mg/kg) or vehicle to the 3xTg-AD mice.
-
Behavioral Testing: After the 3-month treatment period, perform behavioral tests such as the Y-maze to assess spatial memory.
-
Histological and Biochemical Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue for histological analysis of Aβ accumulation, tau phosphorylation, and neuroinflammation (e.g., microglial activation). Biochemical analysis of pro-inflammatory cytokines can also be performed.
Experimental Workflow for AD Model
Caption: Workflow for the 3xTg-AD mouse model study.
Anti-Tumor Activity in a HeLa Xenograft Model
This protocol describes a general approach for evaluating the anti-tumor effects of this compound using a HeLa cell xenograft model in nude mice.
Materials:
-
Nude mice (e.g., BALB/c nude)
-
HeLa human cervical cancer cells
-
Matrigel
-
This compound
-
Vehicle control
Procedure:
-
Cell Preparation: Culture HeLa cells under standard conditions. Prior to injection, harvest and resuspend the cells in a mixture of culture medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the HeLa cell suspension into the flank of the nude mice.
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (dosage and route to be optimized) and vehicle to the respective groups according to a defined schedule.
-
Outcome Assessment: Monitor tumor growth by measuring tumor volume at regular intervals. At the end of the study, excise the tumors and measure their weight. Further analysis can include immunohistochemistry for proliferation and apoptosis markers.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Inhibition of Pro-inflammatory Signaling
In models of inflammation, this compound has been suggested to inhibit the activation of the NF-κB pathway. This pathway is a central regulator of the expression of pro-inflammatory cytokines.
Caption: this compound's inhibition of the NF-κB pathway.
Induction of Apoptosis in Cancer Cells
In the context of cancer, this compound has been shown to induce apoptosis through a p53-dependent pathway in HeLa cells.[8] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Caption: p53-dependent apoptosis induced by this compound.
Conclusion
This compound demonstrates significant therapeutic potential in a range of in vivo animal models of inflammatory diseases, allergies, neurodegenerative disorders, and cancer. The protocols and data presented in this document provide a valuable resource for researchers seeking to further explore the mechanisms of action and preclinical efficacy of this promising natural compound. Adherence to detailed and standardized protocols is crucial for generating reproducible and reliable data, which will be essential for the potential translation of this compound into clinical applications.
References
- 1. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulating Inotodiol for Enhanced Oral Administration
Introduction
Inotodiol, a lanostane-type triterpenoid isolated from the medicinal mushroom Inonotus obliquus (Chaga), has garnered significant attention for its potent pharmacological activities, including anti-cancer, anti-inflammatory, and anti-allergic effects.[1][2][3] Despite its therapeutic promise, the oral delivery of this compound is significantly hampered by its poor aqueous solubility and low bioavailability.[4][5] Computational predictions classify this compound as lipophilic and insoluble, characteristics that correspond with its experimentally determined low absolute oral bioavailability of approximately 0.45%.[3][5] This limitation necessitates the development of advanced formulation strategies to enhance its solubility, dissolution rate, and subsequent absorption in the gastrointestinal tract.
This application note provides a comprehensive overview and detailed protocols for the formulation of this compound into a solid lipid nanoparticle (SLN) system, a promising approach for improving the oral bioavailability of poorly water-soluble drugs.[6][7] The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of this compound or similar lipophilic compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to rational formulation design.[8] this compound's properties present a classic challenge for oral drug delivery.[6][9]
| Property | Value / Description | Significance for Formulation | Reference |
| Molecular Formula | C₃₀H₅₀O₃ | - | - |
| Molecular Weight | 458.72 g/mol | Influences diffusion and membrane transport. | - |
| Melting Point | 192.06 °C | High melting point indicates a stable crystalline lattice, which can hinder dissolution.[4][10] | [4][10] |
| Aqueous Solubility | Poor / Low | A primary rate-limiting step for absorption of BCS Class II/IV drugs.[4][6][11] | [4] |
| Solubility in Solvents | Highest in ethanol and dichloromethane (~24-25 mg/mL at 30°C). Moderate in ethyl acetate, methanol, acetone (6-8 mg/mL).[4] | Crucial for selecting solvents in formulation processes like solvent injection or emulsification-evaporation.[4] | [4] |
| Bioavailability (Oral) | ~0.45% (in mice) | Highlights the critical need for bioavailability enhancement strategies.[3][5] | [3][5] |
| Drug Classification | Likely Biopharmaceutics Classification System (BCS) Class II or IV. | Characterized by low solubility and potentially variable permeability, making absorption dissolution rate-limited.[6][9] | [6][9] |
Formulation Strategy: Solid Lipid Nanoparticles (SLNs)
To overcome the challenges posed by this compound's properties, lipid-based nanoformulations such as Solid Lipid Nanoparticles (SLNs) are an excellent strategy.[7] SLNs are colloidal carriers made from physiological lipids, which are solid at room temperature.[7][12]
Advantages of SLNs for this compound Delivery:
-
Enhanced Solubility: this compound can be dissolved in the molten lipid matrix, bypassing the need for dissolution in the aqueous GI fluid.[7]
-
Improved Stability: The solid lipid core can protect the encapsulated this compound from chemical degradation in the gut.[13]
-
Controlled Release: The solid matrix can provide a sustained release of the drug, which may help in maintaining therapeutic concentrations for a longer duration.[14]
-
Enhanced Absorption: Nanoparticle uptake via lymphatic pathways can bypass first-pass metabolism in the liver, a common issue for orally administered drugs.[12]
-
Biocompatibility: SLNs are generally made from well-tolerated, GRAS (Generally Recognized as Safe) status excipients.[13]
Protocol 1: Preparation of this compound-Loaded SLNs
This protocol describes the preparation of this compound-loaded SLNs using the hot high-pressure homogenization (HPH) technique, a robust and scalable method.[13][15]
Materials:
-
This compound (API)
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate) or Precirol® ATO 5 (Glyceryl palmitostearate)
-
Surfactant: Poloxamer 188 (Pluronic® F68) or Tween® 80
-
Purified Water (Milli-Q or equivalent)
Equipment:
-
High-pressure homogenizer (e.g., from Avestin or Microfluidics)
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Water bath
-
Magnetic stirrer with heating
-
Analytical balance
Methodology:
-
Preparation of Lipid Phase: a. Weigh the required amounts of solid lipid (e.g., Compritol® 888 ATO) and this compound. A typical drug loading might be 1-5% (w/w) relative to the lipid. b. Heat the lipid in a glass beaker in a water bath to 5-10 °C above its melting point (Compritol® ~70°C). c. Once the lipid is completely melted, add the this compound and stir with a magnetic stirrer until a clear, homogenous solution is obtained.
-
Preparation of Aqueous Phase: a. Weigh the required amount of surfactant (e.g., Poloxamer 188, typically 1-2.5% w/v). b. Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: a. Pour the hot aqueous phase into the molten lipid phase under continuous stirring. b. Immediately homogenize the mixture using a high-shear homogenizer at 8,000-10,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[15]
-
High-Pressure Homogenization (HPH): a. Transfer the hot pre-emulsion immediately to the high-pressure homogenizer, pre-heated to the same temperature. b. Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.[13] This step is critical for reducing the particle size to the nanometer range.
-
Cooling and SLN Formation: a. Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. b. The cooling process allows the lipid to recrystallize, forming the solid matrix of the SLNs with this compound encapsulated within.
-
Storage: a. Store the final SLN dispersion at 4 °C for further characterization.
Protocol 2: Characterization of this compound SLNs
Proper characterization is essential to ensure the quality, stability, and performance of the nanoparticle formulation.
4.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (a measure of the width of the size distribution). Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and predicts the physical stability of the dispersion.[16][17]
-
Method:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or similar instrument.
-
Perform measurements in triplicate at 25 °C.
-
-
Acceptance Criteria:
-
Particle Size: Ideally < 200 nm for oral absorption to facilitate transport across the intestinal epithelium.[18]
-
PDI: < 0.3 indicates a homogenous and narrow size distribution.
-
Zeta Potential: A value of ±30 mV (either positive or negative) is desirable as it suggests good stability due to electrostatic repulsion between particles, preventing aggregation.[16][18]
-
4.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: EE refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles. DL refers to the percentage of drug weight relative to the total weight of the nanoparticle.
-
Method (Indirect method):
-
Centrifuge a known amount of the SLN dispersion using an ultracentrifuge filtration unit (e.g., Amicon® Ultra) to separate the nanoparticles from the aqueous medium.
-
The filtrate contains the amount of free, unencapsulated this compound.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.
-
Calculate EE and DL using the following equations:
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
DL (%) = [(Total this compound - Free this compound) / Total weight of Nanoparticles] x 100
-
-
Acceptance Criteria: High EE (>85%) is desirable to maximize drug delivery and minimize dose requirements.[2][10]
| Parameter | Typical Range / Goal | Significance |
| Particle Size (Z-average) | 100 - 300 nm | Influences stability, cellular uptake, and bioavailability. |
| Polydispersity Index (PDI) | < 0.3 | Indicates uniformity of the nanoparticle population. |
| Zeta Potential | > |±30 mV| | Predicts long-term stability against aggregation.[16] |
| Encapsulation Efficiency (EE) | > 85% | Ensures efficient drug delivery and cost-effectiveness.[10] |
| Drug Loading (DL) | 1 - 10% | Determines the amount of formulation needed for a therapeutic dose. |
Protocol 3: In Vitro Drug Release Study
-
Principle: This study evaluates the rate and extent of this compound release from the SLNs over time, often in simulated gastrointestinal fluids. The dialysis bag method is commonly used.[19]
-
Method:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Place a known volume of the this compound-SLN dispersion (e.g., 2 mL) into a dialysis bag (e.g., with a 12-14 kDa molecular weight cut-off).
-
Suspend the sealed bag in a beaker containing a known volume of release medium (e.g., 100 mL of SIF with 0.5% Tween 80 to maintain sink conditions).
-
Place the beaker in a shaking water bath at 37 °C with constant agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium.
-
Analyze the samples for this compound concentration using HPLC.
-
Plot the cumulative percentage of drug released versus time. A sustained release profile is expected compared to the rapid dissolution of free this compound.[14][20][21]
-
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects by modulating several key cellular signaling pathways. Understanding these pathways is crucial for evaluating the efficacy of the formulated product in in vitro and in vivo models.
Anti-Cancer Effects: this compound has been shown to induce apoptosis (programmed cell death) and inhibit proliferation in various cancer cell lines, including hepatocellular carcinoma and cervical cancer.[22][23][24] This is achieved through:
-
Modulation of Apoptotic Proteins: It increases the expression of pro-apoptotic proteins like Bax and decreases anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][25]
-
Activation of Caspases: It initiates the cleavage of caspase-3 and PARP1, key executioners of apoptosis.[25]
-
Cell Cycle Arrest: It can arrest the cell cycle in the G1 phase by inhibiting cyclin-dependent kinases (CDK2, CDK4, CDK6).[25]
-
MAPK/ERK Pathway Inhibition: In hepatocellular carcinoma, this compound's anti-cancer effects may involve the modulation of the MAPK/ERK signaling pathway.[22][25]
Anti-Inflammatory Effects: this compound can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[26] NF-κB is a master regulator of inflammation that controls the expression of pro-inflammatory cytokines like TNF-α and interleukins.[27][28] By inhibiting NF-κB activation, this compound can reduce the production of these inflammatory mediators.[26]
Conclusion
The oral delivery of this compound presents significant challenges due to its poor solubility and low bioavailability. Formulation into advanced drug delivery systems, such as solid lipid nanoparticles, is a highly viable strategy to overcome these limitations. The protocols provided herein offer a systematic approach for the preparation and characterization of this compound-loaded SLNs. Successful formulation development, guided by a thorough understanding of the compound's physicochemical properties and mechanisms of action, is a critical step in translating the therapeutic potential of this compound into a viable clinical candidate. Further in vivo pharmacokinetic and pharmacodynamic studies are necessary to confirm the enhanced bioavailability and efficacy of the developed formulation.
References
- 1. This compound inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation approaches for orally administered poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. sci-hub.se [sci-hub.se]
- 14. rjptonline.org [rjptonline.org]
- 15. iris.unito.it [iris.unito.it]
- 16. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.whioce.com [journal.whioce.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | PLOS One [journals.plos.org]
- 26. researchgate.net [researchgate.net]
- 27. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Inotodiol Delivery Using Microemulsion Systems
Introduction
Inotodiol, a lanostane-type triterpenoid oxysterol isolated exclusively from the Chaga mushroom (Inonotus obliquus), has garnered significant attention for its potent pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[1][2][3] A primary challenge in harnessing its therapeutic potential is its low aqueous solubility and poor bioavailability, which limits its clinical application.[1][4] To overcome these limitations, formulation strategies are essential. Oil-in-water (O/W) microemulsion systems have emerged as a promising approach to enhance the solubility, stability, and oral bioavailability of lipophilic compounds like this compound.[5][6]
These application notes provide a summary of a nonionic surfactant-based microemulsion system developed for the effective oral delivery of this compound. Detailed protocols for the preparation, characterization, and in vivo evaluation of this delivery system are outlined for researchers in drug development and pharmaceutical sciences.
Data Summary
Quantitative data from formulation, characterization, and pharmacokinetic studies are summarized below for clear comparison.
Table 1: Formulation and Physicochemical Properties of this compound Microemulsion. This table summarizes the physical characteristics of an this compound microemulsion prepared with varying concentrations of the nonionic surfactant Tween-80.[1][7]
| Tween-80 Conc. (% w/v) | Mean Droplet Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficacy (%) |
| 0.1 | 354 | 0.45 | -25.0 | 80.1 |
| 0.5 | 289 | 0.38 | -28.5 | 82.3 |
| 1.0 | 217 | 0.25 | -30.1 | 85.6 |
| 2.0 | 210 | 0.22 | -32.4 | 86.9 |
Data adapted from a study that utilized olive oil (10% v/v) as the oil phase.[7]
Table 2: Pharmacokinetic Parameters of this compound Microemulsion in Mice Following a Single Dose. This table presents the key pharmacokinetic parameters of the this compound microemulsion following oral (p.o.) and intraperitoneal (i.p.) administration in mice.[1][2][7]
| Administration Route | Dose (mg/kg) | C_max (ng/mL) | AUC_0–24h (ng·h/mL) | Bioavailability (%) |
| Oral (p.o.) | 4.5 | 88.05 | 341.81 | 41.32 |
| Oral (p.o.) | 8.0 | - | - | 33.28 |
| Intraperitoneal (i.p.) | 4.5 | - | - | 100 (Reference) |
Note: The absolute oral bioavailability of this compound without a microemulsion system has been reported to be as low as 0.45%.[4]
Visualized Workflows and Pathways
Caption: Experimental workflow from formulation to in vivo analysis.
Caption: this compound's proposed anti-sepsis mechanism.
Caption: this compound's p53-dependent apoptosis pathway in cancer cells.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Oil-in-Water (O/W) Microemulsion
This protocol describes the preparation of an this compound-loaded O/W microemulsion using a nonionic surfactant.
Materials:
-
This compound (high purity, >97%)
-
Olive oil (or other suitable oil)
-
Tween-80 (Polysorbate 80)
-
Distilled water
-
Ultrasonic water bath
Procedure:
-
Prepare the Oil Phase: Accurately weigh the calculated amount of this compound and dissolve it in the oil phase (e.g., 10% v/v of the final emulsion volume).[7]
-
Prepare the Aqueous Phase: In a separate vessel, dissolve the desired amount of Tween-80 (e.g., 1-2% w/v of the final emulsion volume) in distilled water.[7]
-
Sonication: Place both the oil and aqueous phase mixtures into an ultrasonic water bath and sonicate for 30 minutes to ensure complete dissolution and temperature equilibration.[7]
-
Emulsification: Gradually add the aqueous phase to the oil phase while under continuous magnetic stirring.
-
Homogenization: Continue stirring the mixture for a defined period (e.g., 30 minutes) until a homogenous, transparent, or translucent microemulsion is formed.
-
Characterization: Evaluate the resulting microemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency using a suitable method like centrifugation followed by quantification of free this compound in the aqueous phase.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for evaluating the pharmacokinetic profile of the this compound microemulsion.
Materials:
-
This compound-loaded microemulsion
-
Healthy mice (e.g., ICR or C57BL/6), 8-10 weeks old
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
-80°C freezer
-
Analytical equipment (LC-MS/MS) for this compound quantification
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions. Fast the mice overnight (12-16 hours) before administration, with free access to water.
-
Group Allocation: Divide mice into experimental groups (n=8 per group is suggested).[1]
-
Administration: Administer the prepared this compound microemulsion to the respective groups.
-
Blood Sampling: Collect blood samples (approx. 50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.[1][7]
-
Plasma Separation: Immediately centrifuge the collected blood samples (e.g., 4000 rpm for 15 min at 25°C) to separate the plasma.[7]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[7]
-
Sample Preparation for Analysis:
-
Quantification and Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method. Calculate pharmacokinetic parameters (C_max, AUC, bioavailability) using appropriate software.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound formulations on cell lines.
Materials:
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound formulation (and vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound formulation. Include wells with vehicle control (microemulsion without this compound) and untreated cells.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium containing MTT and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. A decrease in viability indicates a cytotoxic effect. This compound has been shown to inhibit cell growth at concentrations above 25 µM in HeLa cells.[3]
References
- 1. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Latest Developments in Microemulgels: A Novel Approach in Drug Delivery Systems | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Cellular Effects of Inotodiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the multifaceted effects of inotodiol, a lanostane-type triterpenoid isolated from the Chaga mushroom (Inonotus obliquus), in cell culture. This compound has demonstrated significant anti-cancer, anti-inflammatory, and anti-aging properties, making it a compound of interest for therapeutic development. The following protocols are designed to enable researchers to assess its biological activities in various cell-based models.
Overview of this compound's Biological Activities
This compound exerts its effects through multiple signaling pathways. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion.[1][2][3] Its anti-inflammatory properties are attributed to the inhibition of key inflammatory pathways and the reduction of pro-inflammatory cytokine production.[1][4] Furthermore, this compound has demonstrated protective effects against oxidative stress-induced cellular aging.[5]
Key Mechanisms of Action:
-
Anti-Cancer: Activation of the p53 signaling pathway, modulation of apoptosis-related proteins (Bax, Bcl-2), activation of caspases, and downregulation of matrix metalloproteinases (MMP-2, MMP-9).[1][3][6]
-
Anti-Inflammatory: Inhibition of the MAPK and NF-κB signaling pathways.[1][5]
-
Immunomodulatory: Induction of atypical maturation of dendritic cells through the PI3K/Akt signaling pathway.[7][8][9]
-
Anti-Aging: Protection against oxidative stress in human dermal fibroblasts.[5]
Experimental Workflow for this compound Testing
A systematic approach is crucial for characterizing the cellular effects of this compound. The following workflow provides a general framework for a comprehensive investigation.
Caption: A general experimental workflow for assessing the cellular effects of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to establish the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Selected cancer cell line (e.g., HeLa, HT-29, AGS, MCF-7, PC3)[10]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0-100 µM.[1]
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound (at IC50 concentration) and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and other signaling pathways.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p-Akt, anti-p-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Key Signaling Pathway Modulated by this compound
The p53-mediated apoptotic pathway is a critical target of this compound in cancer cells.[1][3]
Caption: this compound-induced p53-mediated apoptosis pathway.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| HeLa | 0 (Control) | 72 | 100 ± 5.2 | |
| 10 | 72 | 85 ± 4.1 | ||
| 25 | 72 | 62 ± 3.5 | ~40 | |
| 50 | 72 | 48 ± 2.9 | ||
| 100 | 72 | 21 ± 1.8 | ||
| PC3 | 0 (Control) | 48 | 100 ± 6.1 | |
| 20 | 48 | 78 ± 5.5 | ~55 | |
| 40 | 48 | 59 ± 4.7 | ||
| 60 | 48 | 45 ± 3.9 | ||
| 80 | 48 | 33 ± 2.4 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Apoptosis (Annexin V/PI Staining)
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| HeLa | Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (40 µM) | 60.7 ± 3.5 | 18.9 ± 1.8 | 15.3 ± 1.5 | 5.1 ± 0.9 | |
| PC3 | Control | 96.1 ± 1.9 | 2.1 ± 0.3 | 1.2 ± 0.2 | 0.6 ± 0.1 |
| This compound (55 µM) | 68.4 ± 4.2 | 15.7 ± 1.3 | 12.5 ± 1.1 | 3.4 ± 0.7 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Relative Protein Expression Changes Induced by this compound (Western Blot)
| Cell Line | Treatment | p53 | Bax | Bcl-2 | Cleaved Caspase-3 |
| HeLa | Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (40 µM) | 2.5 ± 0.3 | 2.1 ± 0.2 | 0.4 ± 0.1 | 3.2 ± 0.4 | |
| PC3 | Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (55 µM) | 2.1 ± 0.2 | 1.8 ± 0.2 | 0.6 ± 0.1 | 2.8 ± 0.3 |
Values are normalized to the control and represent the mean fold change ± SD.
These protocols and guidelines provide a solid foundation for researchers to explore and validate the therapeutic potential of this compound in various cellular contexts. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiaging effect of this compound on oxidative stress in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]
- 9. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Composition of Triterpenoids in Inonotus obliquus and Their Anti-Proliferative Activity on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving inotodiol solubility for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to inotodiol solubility for in vitro studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in experimental settings.
Q1: My this compound powder is not dissolving in DMSO, even after prolonged sonication.
Possible Causes:
-
High Concentration: You may be attempting to prepare a stock solution that exceeds the solubility limit of this compound in DMSO.
-
Low Temperature: The dissolution of this compound can be temperature-dependent.
-
Solvent Purity: The purity of the DMSO might affect its solvating capacity.
Solutions:
-
Try Alternative Solvents: For a high concentration stock solution, consider using ethanol or dichloromethane, where this compound exhibits higher solubility (24–25 mg/mL at 30°C).[1][2] Methanol and acetone are also viable options, with moderate solubility (6–8 mg/mL).[1][2]
-
Increase Temperature: Gently warming the solution to 37°C can aid dissolution.[3] Some studies have shown that solubility in solvents like ethanol and methanol increases with temperature.[1]
-
Reduce Concentration: Attempt to dissolve a smaller amount of this compound in the same volume of DMSO.
-
Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade DMSO.
Q2: After adding my this compound stock solution to the cell culture medium, a precipitate forms immediately.
Possible Causes:
-
Poor Aqueous Solubility: this compound is poorly soluble in water, and the aqueous nature of cell culture media can cause it to precipitate out of solution.[1][4]
-
Solvent Shock: Rapidly adding a concentrated organic stock solution to an aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The final concentration of this compound in the media may be too high to remain soluble.
-
Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound, reducing its solubility.[5]
Solutions:
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock.
-
Slow, Dilute Addition: Add the stock solution dropwise into the medium while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations.
-
Lower the Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, to minimize both precipitation and cellular toxicity.
-
Use a Surfactant (with caution): For certain assays, a non-ionic surfactant like Tween-80 can be used to create a microemulsion and improve bioavailability.[6][7][8] However, it is crucial to first test the surfactant for any effects on your specific cell line and experimental outcomes.
Q3: The prepared this compound working solution appears cloudy or as a fine suspension.
Possible Causes:
-
Incomplete Dissolution: The compound may not have fully dissolved in the initial stock solution.
-
Precipitation Over Time: The compound may be precipitating out of the aqueous working solution over time, even at lower concentrations.
-
Temperature Fluctuation: Moving the solution between different temperatures can cause precipitation.[5]
Solutions:
-
Ensure Complete Initial Dissolution: Before preparing working solutions, confirm that your stock solution is completely clear. If necessary, repeat the dissolution steps (warming, sonication).
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions from your stock immediately before each experiment to minimize the risk of precipitation.
-
Maintain Constant Temperature: Try to maintain a consistent temperature throughout the preparation of your working solutions.
-
Consider Filtration: If a very fine precipitate persists in the stock solution, it can be filtered through a 0.22 µm syringe filter compatible with the organic solvent used. Note that this may slightly lower the final concentration of the dissolved compound.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for preparing an this compound stock solution?
Based on solubility studies, ethanol and dichloromethane show the highest solubility for this compound, around 24-25 mg/mL.[1][2] Ethyl acetate, methanol, and acetone are also effective, with solubilities in the range of 6-8 mg/mL.[1] While DMSO is commonly used, some researchers have reported difficulty in dissolving high concentrations.[3] For in vivo studies, corn oil has been used as a vehicle.[9]
Q2: What is the recommended maximum concentration of DMSO for in vitro cell culture experiments?
While this can be cell-line dependent, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always recommended to run a vehicle control (medium with the same percentage of DMSO but without this compound) to account for any effects of the solvent itself.
Q3: Are there advanced methods to improve the aqueous solubility of this compound?
Yes, several techniques can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound:
-
Microemulsions: Formulating this compound in a microemulsion with a non-ionic surfactant like Tween-80 has been shown to significantly improve its oral bioavailability.[6][7][8]
-
Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its aqueous solubility.[10][11]
-
Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier to improve its dissolution rate.[11]
-
Prodrugs: Chemical modification of the this compound structure to create a more soluble prodrug that converts to the active form in vitro or in vivo is another strategy.[10]
Q4: Which signaling pathways are known to be modulated by this compound?
This compound has been shown to influence several key signaling pathways, making it a compound of interest in various therapeutic areas:
-
MAPK/ERK Pathway: It has been reported to inhibit the MAPK/ERK pathway, which is involved in cell proliferation and survival.[12][13]
-
p53 Signaling Pathway: this compound can activate the p53 tumor suppressor pathway, leading to the induction of apoptosis in cancer cells.[14][15]
-
NF-κB Signaling Pathway: It can inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation.[14]
-
PI3K/Akt Pathway: this compound has been observed to activate the PI3K/Akt pathway in dendritic cells.[16]
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents at 30°C
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | 24–25 | [1][2] |
| Dichloromethane | 24–25 | [1][2] |
| Ethyl Acetate | 6–8 | [1][2] |
| Methanol | 6–8 | [1][2] |
| Acetone | 6–8 | [1][2] |
| n-Hexane | 0.2–1 | [1] |
| Acetonitrile | 0.2–1 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol
-
Weigh this compound: Accurately weigh 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of 100% ethanol to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Apply Sonication (if needed): If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 15-30 minutes.[9][17] Gentle warming to 37°C can also be applied.
-
Visual Inspection: Ensure the solution is clear with no visible particles before proceeding.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw one aliquot of the 10 mg/mL this compound stock solution (MW: 442.7 g/mol , so stock is ~22.6 mM).
-
Warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): To minimize solvent shock, first dilute the stock solution in the medium. For example, add 2 µL of the 22.6 mM stock to 998 µL of medium to get a 45.2 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your final volume of cell culture medium to achieve the desired 10 µM concentration. For example, add 221 µL of the 45.2 µM solution to 779 µL of fresh medium.
-
Mix Gently: Mix the final working solution by gentle inversion or pipetting. Do not vortex vigorously as this can damage media components.
-
Use Immediately: Use the freshly prepared working solution for your cell-based assays.
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro studies.
Caption: this compound-mediated inhibition of the MAPK/ERK signaling pathway.
References
- 1. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]
- 17. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom [mdpi.com]
Inotodiol Bioavailability Enhancement: Technical Support Center
Welcome to the technical support center for researchers working with inotodiol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome the challenges associated with this compound's low in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The intrinsically low oral bioavailability of this compound stems from several physicochemical properties. Its absolute oral bioavailability has been reported to be as low as 0.45%.[1][2] Key contributing factors include:
-
Poor Aqueous Solubility: this compound is a lipophilic, lanostane-type triterpenoid with very low solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[3][4]
-
High Melting Point: this compound has a high melting point (192.06 °C), which can negatively impact its dissolution rate and subsequent absorption.[3][4]
-
Gastrointestinal Instability: There is a potential for this compound to partially crystallize in the gastrointestinal fluid, further reducing the amount of compound available for absorption.[3]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main approaches focus on improving the solubility and dissolution rate of this compound through advanced formulation techniques. These include:
-
Lipid-Based Formulations: Creating microemulsions or nanoemulsions encapsulates this compound in lipid droplets, improving its solubilization in the GI tract.[3][4][5]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its aqueous solubility.
-
Nanoparticle Systems: Formulating this compound into various types of nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can increase surface area, improve solubility, and protect the molecule from degradation.[6][7]
Q3: Can the administration vehicle itself affect the experimental outcome?
A3: Yes, the choice of vehicle for oral administration is critical. For hydrophobic compounds like this compound, edible oils such as corn oil or olive oil are often used.[8][9] These vehicles can improve the solubilization of the compound in the gut. For in vivo studies, it is crucial to use a consistent and well-described vehicle and to include a vehicle-only control group to account for any potential effects of the vehicle itself on the animal model.[8][9]
Troubleshooting Guide
Issue 1: Inconsistent or large particle size in my nanoformulation.
-
Potential Cause: Agglomeration of nanoparticles due to high surface energy. Nanoparticles naturally tend to aggregate to minimize system free energy.[10]
-
Troubleshooting Steps:
-
Optimize Dispersion Method: Ensure you are using a high-energy dispersion method appropriate for nanoparticles, such as high-pressure homogenization or probe sonication, rather than simple mixing.[10] For media milling, factors like motor speed, bead volume, and milling time are critical variables to optimize.[11]
-
Verify Surfactant/Stabilizer Concentration: The concentration of the stabilizing agent (e.g., Tween-80) is critical. Insufficient surfactant will fail to adequately cover the nanoparticle surface, leading to aggregation.[3] Conversely, excessive amounts can lead to toxicity or other issues. Perform a concentration optimization study.
-
Check Surface Charge (Zeta Potential): If the surface potential of the particles is not stable, spontaneous aggregation is more likely.[10] Modifying the surface with charged molecules or polymers can increase electrostatic repulsion and stability.
-
Control Temperature: For methods like media milling, use a cooling water jacket to control the temperature inside the milling chamber, as excessive heat can affect formulation stability.[11]
-
Issue 2: My this compound microemulsion is unstable and shows phase separation.
-
Potential Cause: The formulation is outside the stable microemulsion region of the phase diagram for your specific oil/surfactant/water system.
-
Troubleshooting Steps:
-
Adjust Surfactant-to-Oil Ratio: The ratio of surfactant (e.g., Tween-80) to the oil phase (e.g., olive oil) is a key determinant of stability. Systematically vary this ratio to find the optimal concentration for stable droplet formation.
-
Improve Homogenization: Ensure the aqueous and oil phases are thoroughly mixed. Use an ultrasonic water bath or a high-shear homogenizer to reduce the droplet size and create a more uniform and stable emulsion.[3]
-
Consider a Co-surfactant: The addition of a co-surfactant can sometimes improve the stability of microemulsions by reducing the interfacial tension further.
-
Issue 3: I am not observing the expected increase in bioavailability in my in vivo animal study.
-
Potential Cause: The formulation may be unstable in the physiological environment of the GI tract, or other biological barriers are limiting absorption.
-
Troubleshooting Steps:
-
Assess In Vitro Release and Stability: Before proceeding to animal studies, characterize the release profile of this compound from your formulation in simulated gastric and intestinal fluids. This can identify potential premature degradation or aggregation issues.
-
Evaluate GI Permeability: Even with improved solubility, the permeability of the formulation across the intestinal epithelium might be a rate-limiting step. Consider co-administering with permeation enhancers, though this requires careful toxicity assessment.[12]
-
Account for First-Pass Metabolism: this compound, like many natural compounds, may be subject to extensive first-pass metabolism in the gut wall and liver. Your formulation strategy should ideally protect the drug until it reaches systemic circulation.
-
Refine the Animal Study Protocol: Ensure the dosing volume is appropriate for the animal size, the gavage technique is correct to avoid stress, and the blood sampling time points are frequent enough to capture the Cmax accurately.[13][14]
-
Data Presentation: Pharmacokinetic Parameters
The following table summarizes pharmacokinetic data from studies on this compound, comparing a standard suspension with an enhanced microemulsion formulation. This data illustrates the significant improvement in oral bioavailability achievable with formulation strategies.
| Formulation | Dose (Oral) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | Absolute Bioavailability (F%) | Reference |
| This compound Suspension | 20 mg/kg | 49.56 | 40 | 6,176 | 0.45% | [1][2] |
| This compound Microemulsion | 4.5 mg/kg | 88.05 | ~60 | 20,509 (AUC 0-24h, ng·h/mL) | 41.32% | [3][15] |
| This compound Microemulsion | 8.0 mg/kg | - | - | - | 33.28% | [3][15] |
Note: AUC values are presented as reported in the source and may have different units (ng·min/mL vs. ng·h/mL). The decrease in bioavailability at the higher microemulsion dose may suggest saturation of absorption mechanisms.
Experimental Protocols
Protocol 1: Preparation of this compound Microemulsion
This protocol is adapted from methodologies described for creating an oil-in-water (O/W) microemulsion to enhance this compound's oral delivery.[3]
Materials:
-
This compound (>97% purity)
-
Olive oil (or other suitable food-grade oil)
-
Tween-80 (Polysorbate 80)
-
Distilled water
-
Ultrasonic water bath or probe sonicator
Procedure:
-
Prepare the Oil Phase: Accurately weigh the desired amount of this compound and dissolve it in the calculated volume of olive oil. For example, to achieve a final concentration of 4.5 mg/kg for a 20g mouse (0.09 mg dose) in a 100 µL gavage volume, the oil phase concentration would be 0.9 mg/mL. The final emulsion will contain 10% (v/v) olive oil.
-
Prepare the Aqueous Phase: In a separate container, prepare the aqueous phase by dissolving Tween-80 in distilled water. To achieve a final concentration of 1-2% (w/v) Tween-80, add the appropriate amount to the water.
-
Heat and Mix Phases: Gently heat both the oil and aqueous phases separately in an ultrasonic water bath for approximately 30 minutes to ensure complete dissolution and temperature equilibrium.
-
Form the Emulsion: Gradually add the aqueous phase to the oil phase while continuously mixing.
-
Homogenize: Subject the mixture to high-energy homogenization to form a stable microemulsion. This can be achieved by:
-
Continuing treatment in an ultrasonic water bath.
-
Using a high-shear homogenizer.
-
Using a probe sonicator. The goal is to achieve a homogenous, translucent liquid with a droplet diameter in the range of 200-350 nm.
-
-
Characterization: Characterize the final microemulsion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Encapsulation efficiency should also be determined.
Protocol 2: General In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the bioavailability of your this compound formulation.
Materials & Setup:
-
Male ICR or BALB/c mice (5-8 weeks old)
-
This compound formulation and vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge, vortex mixer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization & Fasting: Acclimate animals for at least one week. Fast the mice overnight (8-12 hours) before dosing, with free access to water.
-
Group Allocation: Randomly divide mice into groups (e.g., Vehicle Control, Unmodified this compound, Test Formulation). A minimum of n=3-5 animals per group is recommended. An intravenous (IV) administration group is required to determine absolute bioavailability.
-
Dosing:
-
Oral (p.o.): Administer a precise volume of the formulation (e.g., 100 µL) via oral gavage. Record the exact time of administration for each animal.
-
Intravenous (i.v.): For the IV group, administer the drug (solubilized appropriately, e.g., in a solution containing DMSO/Cremophor/Saline) via the tail vein to determine the 100% bioavailability reference.
-
-
Blood Sampling: Collect blood samples (approx. 30-50 µL) at predetermined time points. A typical schedule for oral dosing could be: 0 (pre-dose), 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose.[3]
-
Plasma Preparation: Immediately place blood into heparinized tubes. Centrifuge at ~4000 rpm for 10 minutes at 4°C to separate the plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin, PKSolver) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and half-life (t1/2).[3]
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations: Pathways and Workflows
Signaling Pathways
Experimental & Logical Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kmc.du.ac.in [kmc.du.ac.in]
- 8. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nano? Are you sure? - Uncovering the truth behind inconsistent particle size data and the three key steps of dispersion-Kelly Chemical Electronics [en.es-kelly.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nanoparticle Pharmacokinetic Profiling in vivo using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Inotodiol Extraction from Inonotus obliquus
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of inotodiol from Inonotus obliquus (Chaga mushroom).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound yield is significantly lower than expected. What are the primary factors I should investigate?
A: Low this compound yield is a common issue that can often be traced back to several key experimental parameters. Consider the following factors:
-
Solvent Choice: The solubility of this compound varies greatly between solvents. At 30°C, this compound shows the highest solubility in ethanol and dichloromethane (24–25 mg/mL), moderate solubility in ethyl acetate, methanol, and acetone (6–8 mg/mL), and low solubility in acetonitrile and n-hexane.[1][2] Using a suboptimal solvent is a primary cause of low yield.
-
Extraction Temperature: The solubility of this compound in solvents like ethanol, methanol, and acetone increases significantly with temperature.[1] For instance, one successful protocol involves incubating the mushroom powder in ethanol at 50°C overnight.[1][3] If you are performing a room temperature extraction, consider increasing the temperature.
-
Extraction Method: Conventional methods like maceration may be less efficient. Advanced techniques such as Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), or Supercritical Fluid Extraction (SFE) can improve yields.[4][5] For example, a Soxhlet extraction using cyclohexane has been shown to provide good extractability of this compound.[5]
-
Number of Extraction Cycles: A single extraction is often insufficient. It is common practice to repeat the extraction process on the insoluble residue two or more times to increase the overall yield.[1][2][3]
-
Particle Size: The surface area of the Inonotus obliquus powder is crucial. Grinding the dried sclerotia into small pieces or a fine powder before extraction increases the contact area with the solvent, facilitating more efficient extraction.[6]
Q2: The purity of my final this compound product is low. How can I effectively remove impurities?
A: Achieving high purity (>97%) requires post-extraction purification steps.[1] If your crude extract is impure, consider the following purification strategies:
-
Column Chromatography: This is a standard method for separating triterpenoids. A common approach involves using a silica gel column with a mobile phase consisting of a hexane/ethyl acetate solvent system.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative HPLC is very effective. A reverse-phase C18 column with a water and methanol gradient is a proven method for purifying this compound from a concentrated extract.[3]
-
Solvent Partitioning: A preliminary purification step can involve partitioning the crude extract. For example, an ethanol extract can be suspended in water and then partitioned with dichloromethane (DCM) to separate compounds based on their polarity.[7]
Q3: I am using Supercritical Fluid Extraction (SFE) with CO₂, but my triterpenoid recovery is poor. What are the optimal SFE parameters?
A: Supercritical CO₂ extraction is a green technology that can be highly effective, but it is sensitive to temperature and pressure. Research indicates that the highest recovery of triterpenoids, including this compound, is achieved at a temperature of 324 K (50°C) and a pressure of 350 bar.[4] Under these conditions, the recovery of this compound was approximately 72% relative to the more exhaustive (but less green) Folch method.[4] It is also important to note that increasing the extraction time or the volume of CO₂ beyond a certain point may not significantly increase the total yield, making shorter extraction times more cost-effective.[4]
Q4: My analytical results (e.g., from HPLC) are inconsistent. What could be causing this variability?
A: Inconsistent quantification can stem from both the sample preparation and the analytical method itself.
-
Incomplete Hydrolysis: this compound can exist in both free and esterified forms in biological matrices.[8] For accurate quantification, especially in pharmacokinetic studies, an alkaline hydrolysis step is often necessary to convert steryl esters into free sterols, ensuring you are measuring the total this compound content.[7][8]
-
HPLC Method Optimization: The choice of mobile phase is critical. Acetonitrile is often preferred over methanol for analyzing low-polarity compounds like this compound as it can reduce the elution time.[8] A validated HPLC method for quality control uses a C18 column with an isocratic elution of 95% acetonitrile and detection at 210 nm.[9]
-
Detector Choice: While UV detection is common, an Evaporative Light-Scattering Detector (ELSD) is also highly effective for quantifying compounds like this compound that lack a strong chromophore.[10][11]
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding this compound extraction.
Q1: What is the most effective and safest solvent for extracting this compound?
A: Based on solubility data, ethanol and dichloromethane are the most effective solvents for solubilizing this compound.[1][2] Ethanol is often preferred for applications in functional foods and pharmaceuticals due to its lower toxicity compared to chlorinated solvents like dichloromethane.[1]
Q2: What are the main advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE)?
A: Ultrasound-assisted extraction offers several advantages over conventional methods. The acoustic cavitation generated by ultrasound waves disrupts the cell walls of the mushroom, which enhances solvent penetration and mass transfer.[12] This typically leads to:
-
Reduced Extraction Time: Processes can be completed in minutes rather than hours or days.[12]
-
Increased Yield: The efficiency of the extraction can lead to a higher recovery of bioactive compounds.[12][13]
-
Lower Solvent Consumption: The enhanced efficiency often means less solvent is required, making the process more environmentally friendly and cost-effective.[12]
-
Lower Temperatures: UAE can often be performed at lower temperatures, which helps to prevent the degradation of thermally sensitive compounds.[14][15]
Q3: What is a typical yield of this compound from Inonotus obliquus?
A: The yield of this compound is highly dependent on the extraction method and the specific batch of the mushroom. A highly optimized ethanol extraction process can yield approximately 0.28% (w/w) this compound from the dried mushroom powder.[1] Other methods, such as supercritical fluid extraction and the Folch method, have reported yields of 0.1% and 0.14%, respectively.[1]
Q4: How is this compound typically identified and quantified after extraction?
A: High-Performance Liquid Chromatography (HPLC) is the standard method for both identifying and quantifying this compound.[6][9] A typical setup includes a reverse-phase C18 column and a detector such as a UV detector (set to 210 nm) or an Evaporative Light-Scattering Detector (ELSD).[3][9] For absolute structural confirmation, techniques like Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) are used.[6][10]
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents at 30°C
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~25 | [1][2] |
| Dichloromethane | ~24 | [1][2] |
| Ethyl Acetate | ~8 | [1][2] |
| Methanol | ~7 | [1][2] |
| Acetone | ~6 | [1][2] |
| Acetonitrile | Low | [1] |
| n-Hexane | Low | [1] |
Table 2: Comparison of this compound Yields by Different Extraction Methods
| Extraction Method | This compound Yield (% w/w) | This compound Yield (mg/100g) | Reference |
| Optimized Ethanol Extraction | 0.28% | 280 mg/100g | [1] |
| 70% Ethanol Extraction | 0.1% | 100 mg/100g | [1] |
| Supercritical Fluid (CO₂) | ~0.1% | 87-101 mg/100g | [1][4] |
| Folch Method | 0.14% | 139 mg/100g | [1][4] |
Experimental Protocols
Protocol 1: Optimized Ethanol Extraction and Purification
This protocol is based on a method that achieved a high yield and purity of this compound.[1][3]
-
Preparation: Grind air-dried Inonotus obliquus sclerotia into a fine powder.
-
Extraction:
-
Mix 500 g of the mushroom powder with 6 L of food-grade ethanol in a suitable reactor.[3]
-
Incubate the mixture at 50°C overnight with agitation (e.g., 200 rpm).[3]
-
Separate the ethanol extract from the solid residue by centrifugation (e.g., 12,400 x g for 20 minutes).[3]
-
Repeat the extraction process on the residue two more times with fresh ethanol to maximize the yield.[3]
-
-
Concentration: Combine all ethanol supernatants and concentrate the volume to 50-70 mL using a vacuum rotary evaporator.[1][3]
-
Purification (Preparative HPLC):
-
Incubate the concentrated extract at 60°C for 10 minutes in an ultrasonic water bath to ensure all compounds are fully dissolved.[3]
-
Centrifuge the concentrate at high speed (e.g., 20,000 x g) and collect the supernatant.[3]
-
Inject the supernatant into a preparative HPLC system equipped with a C18 column.[3]
-
Elute with a mobile phase gradient of methanol and water (e.g., starting with 90% methanol and increasing to 100%).[3]
-
Monitor the effluent at 210 nm and collect the fractions corresponding to the this compound peak.[3]
-
-
Final Step: Combine the high-purity fractions and remove the solvent using a freeze-dryer to obtain pure this compound powder.[3]
Protocol 2: this compound Quantification using HPLC
This protocol provides a validated method for the quality control of Inonotus obliquus extracts.[9]
-
Sample Preparation: Prepare a standard solution of pure this compound and a solution of your extract in a suitable solvent (e.g., acetonitrile).
-
HPLC System: Use an HPLC system with a C18 column (e.g., 4.6 x 250 mm).
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample extract.
-
Identify the this compound peak in your sample chromatogram by comparing the retention time with the standard.
-
Create a calibration curve using multiple concentrations of the standard solution.
-
Calculate the concentration of this compound in your sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
Caption: Key factors influencing this compound extraction yield.
References
- 1. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
Challenges in large-scale production of inotodiol
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of inotodiol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.
Section 1: Extraction and Purification from Inonotus obliquus (Chaga Mushroom)
The primary and traditional method for obtaining this compound is through extraction from its natural source, the Chaga mushroom. However, scaling up this process presents several challenges.
Frequently Asked Questions (FAQs) - Extraction & Purification
Q1: What are the main challenges in the large-scale extraction of this compound from Inonotus obliquus?
A1: The primary challenges include:
-
Low Concentration: this compound is present in low concentrations (typically >0.2%) in the Chaga mushroom, necessitating the processing of large amounts of raw material for substantial yields.[1][2]
-
Low Water Solubility: this compound's poor solubility in water makes aqueous extraction methods inefficient.[1][2]
-
Complex Triterpenoid Profile: The mushroom contains a mixture of structurally similar triterpenoids, such as trametenolic acid, which complicates the purification process.
-
Solvent Selection and Cost: The choice of organic solvent impacts extraction efficiency and cost, with ethanol and dichloromethane showing high solubility for this compound.[2][3] Scaling up requires large volumes of solvents, increasing production costs.
-
Extraction Method Efficiency: Different methods like maceration, Soxhlet extraction, and supercritical fluid extraction (SFE) have varying efficiencies, and scaling these up can be complex.[1]
Q2: Which solvent is most effective for large-scale this compound extraction?
A2: Ethanol is often considered an ideal solvent for large-scale extraction due to its high solubility for this compound (around 24-25 mg/mL at 30°C) and its relatively lower toxicity compared to other effective solvents like dichloromethane.[1][2][3]
Q3: What purification methods are suitable for achieving high-purity this compound on a larger scale?
A3: A multi-step purification process is typically required. This often involves:
-
Initial Crude Extraction: Using a suitable solvent like ethanol.
-
Column Chromatography: Silica gel column chromatography is a common initial step to separate fractions.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase preparative HPLC is highly effective for obtaining high-purity this compound (>97%).[1][2]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been shown to be a rapid and efficient method for the separation and purification of this compound from crude extracts.[5]
Troubleshooting Guide - Extraction & Purification
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Yield in Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Poor quality of raw Inonotus obliquus material. 4. Inadequate grinding of the mushroom, leading to poor solvent penetration. | 1. Switch to a solvent with higher this compound solubility, such as ethanol or dichloromethane.[2][3] 2. Optimize extraction parameters; for instance, ethanol extraction can be performed at 50°C for 20 hours.[6] 3. Ensure the use of high-quality, properly identified Chaga mushroom. 4. Grind the dried sclerotia into small pieces to increase the surface area for extraction.[4] |
| Co-elution of this compound with Other Triterpenoids during Chromatography | 1. Similar polarity of this compound and other triterpenoids like trametenolic acid. 2. Inappropriate mobile phase composition. 3. Overloading of the chromatography column. | 1. Employ orthogonal purification techniques, such as using different stationary phases (e.g., normal phase followed by reverse phase). 2. Optimize the solvent system. For HSCCC, a hexane:ethyl acetate:methanol:water (1:0.4:1:0.4, v/v/v/v) system has been used successfully.[5] For preparative HPLC, a methanol-water gradient on a C18 column is effective.[1] 3. Reduce the sample load on the column to improve resolution. |
| This compound Precipitation during Extraction or Concentration | 1. Low solubility in the chosen solvent system. 2. Supersaturation of the solution upon solvent evaporation. | 1. Use a solvent in which this compound has high solubility. 2. During concentration, avoid complete dryness if redissolving is difficult. Perform solvent exchange to a more suitable solvent for the next step. |
| Poor Peak Shape in Preparative HPLC | 1. Column overload (concentration or volume). 2. Sample insolubility in the mobile phase. 3. Improper column packing or aging. | 1. Reduce the injected sample concentration or volume.[7][8] 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. The use of DMSO as a sample solvent can sometimes cause issues.[9] 3. Check the column's performance with a standard compound and replace it if necessary. |
Data Presentation: this compound Extraction & Purification
| Method | Starting Material | Solvent/Mobile Phase | Yield | Purity | Reference |
| Ethanol Extraction & Two-Step HPLC | 1 kg Chaga Mushroom Powder | Ethanol (extraction), Methanol/Water (HPLC) | 924 mg this compound | >97% | [1] |
| Ethanol Extraction (3x with 70% ethanol) | Chaga Mushroom | 70% Ethanol | ~0.1% (w/w) | Not specified | [1] |
| Supercritical Fluid Extraction (SFE) | Chaga Mushroom | Supercritical CO2 | 87-101 mg/100g | Not specified | [2] |
| Folch Method | Chaga Mushroom | Chloroform/Methanol | 139 mg/100g | Not specified | [2] |
| HSCCC | 100 mg Chloroform Extract | Hexane:Ethyl Acetate:Methanol:Water (1:0.4:1:0.4, v/v/v/v) | 13.0 mg this compound | 97.51% | [5] |
Experimental Protocol: Ethanol Extraction and Preparative HPLC Purification of this compound
This protocol is a generalized procedure based on common laboratory practices for this compound purification.
1. Extraction: a. Grind dried Inonotus obliquus sclerotia into a fine powder. b. Macerate the powder in ethanol (e.g., 1:10 w/v) at room temperature or slightly elevated temperature (e.g., 50°C) for an extended period (e.g., 20 hours) with agitation.[6] c. Filter the mixture to separate the ethanolic extract from the solid residue. d. Concentrate the ethanolic extract under reduced pressure to obtain a crude extract.
2. Silica Gel Chromatography (Optional Pre-purification): a. Dissolve the crude extract in a minimal amount of a suitable solvent. b. Apply the dissolved extract to a silica gel column. c. Elute with a non-polar to polar solvent gradient (e.g., hexane-ethyl acetate) to fractionate the extract. d. Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC. e. Pool the this compound-rich fractions and concentrate.
3. Preparative HPLC: a. Dissolve the this compound-rich fraction in a solvent compatible with the mobile phase. b. Use a reverse-phase C18 preparative column. c. Elute with a gradient of methanol and water. d. Monitor the eluent with a suitable detector (e.g., UV or evaporative light scattering detector - ELSD). e. Collect the fractions corresponding to the this compound peak. f. Concentrate the collected fractions to obtain pure this compound.
4. Purity Analysis: a. Analyze the final product using analytical HPLC to confirm purity.
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Section 2: Biotechnological Production of this compound
To overcome the limitations of natural sourcing, biotechnological production using microbial hosts like Saccharomyces cerevisiae (yeast) is a promising alternative. This approach involves metabolic engineering to introduce the this compound biosynthesis pathway into the host organism.
Frequently Asked Questions (FAQs) - Biotechnological Production
Q1: What are the key challenges in producing this compound through microbial fermentation?
A1: The main hurdles include:
-
Metabolic Engineering Complexity: Introducing and optimizing the heterologous biosynthetic pathway for this compound in a microbial host is a complex genetic engineering task.
-
Precursor Supply: Ensuring a sufficient supply of the precursor molecule, 2,3-oxidosqualene, is crucial for high yields. This often requires upregulation of the native mevalonate (MVA) pathway in yeast.
-
Low Product Titers: Achieving high titers (g of product per liter of culture) is a significant challenge in microbial production of complex molecules like triterpenoids.
-
Product Toxicity and Secretion: High intracellular concentrations of triterpenoids can be toxic to the host cells. Efficiently secreting the product from the cells is often a bottleneck.
-
Fermentation Optimization: Optimizing fermentation parameters such as pH, temperature, oxygen supply, and nutrient feeding is critical for maximizing productivity.[10][11]
Q2: Why is Saccharomyces cerevisiae a suitable host for this compound production?
A2: S. cerevisiae is a well-characterized and robust host for metabolic engineering due to:
-
GRAS Status: It is "Generally Recognized as Safe," which is advantageous for producing pharmaceutical compounds.
-
Genetic Tools: A wide range of genetic engineering tools are available for this yeast.[12]
-
Native MVA Pathway: It possesses a native mevalonate pathway that produces the precursor for triterpenoid synthesis.
-
Industrial Scalability: Fermentation processes using S. cerevisiae are well-established and scalable.
Q3: How can this compound yield be improved in a fermentation process?
A3: Strategies to enhance yield include:
-
Metabolic Engineering: Overexpressing key enzymes in the MVA pathway and introducing efficient enzymes for this compound synthesis.
-
Fermentation Process Optimization: Fine-tuning parameters like carbon source (e.g., ethanol can sometimes increase triterpenoid productivity), pH, and oxygen levels.[10]
-
In Situ Product Removal: Using techniques like two-phase fermentation with an organic solvent to extract the product from the culture broth as it is produced, thereby reducing product toxicity.[13]
Troubleshooting Guide - Biotechnological Production
| Problem | Possible Causes | Recommended Solutions |
| Low or No this compound Production | 1. Inactive or inefficiently expressed heterologous enzymes. 2. Insufficient precursor (2,3-oxidosqualene) supply. 3. Suboptimal fermentation conditions. | 1. Codon-optimize the genes for the host organism. Verify protein expression levels. 2. Overexpress key enzymes in the upstream MVA pathway. 3. Systematically optimize fermentation parameters (pH, temperature, aeration, media composition) using design of experiments (DoE).[11][14] |
| Decreased Cell Viability during Fermentation | 1. Accumulation of toxic intermediates. 2. Intracellular accumulation of this compound leading to toxicity. 3. Suboptimal fermentation conditions (e.g., pH drift, nutrient limitation). | 1. Analyze the culture for the presence of inhibitory byproducts. 2. Implement an in situ product removal strategy.[13] 3. Implement robust process control for pH and nutrient feeding. |
| This compound is not Secreted from the Cells | 1. Lack of an efficient transport mechanism for triterpenoids in the host. | 1. Investigate the co-expression of potential transporter proteins. 2. Consider cell permeabilization methods during downstream processing. |
| Difficulty in Downstream Processing and Purification | 1. Complex mixture of cellular components in the fermentation broth. 2. Low concentration of this compound in the broth. | 1. Develop a multi-step purification protocol involving cell lysis (if the product is intracellular), extraction, and chromatography. 2. Optimize the fermentation to increase the product titer. |
Data Presentation: Fermentation Parameters for Triterpenoid Production
| Parameter | Condition/Effect | Rationale | Reference |
| Carbon Source | Ethanol can sometimes lead to higher triterpenoid productivity compared to glucose. | Ethanol is readily converted to acetyl-CoA, a key precursor in the MVA pathway. | [10] |
| pH | Triterpenoid solubility can be pH-dependent, with higher solubility at alkaline pH values. | Maintaining an optimal pH can prevent product precipitation and may enhance productivity. | [10] |
| Oxygen Supply | Crucial for cell growth and the activity of certain enzymes in the biosynthetic pathway. | Oxygen levels need to be optimized to balance biomass production and product formation. | [10] |
Logical Relationship Diagram: Metabolic Engineering for this compound Production
References
- 1. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid isolation and purification of this compound and trametenolic acid from Inonotus obliquus by high-speed counter-current chromatography with evaporative light scatting detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. Inconsistency in Preparative HPLC - Chromatography Forum [chromforum.org]
- 10. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of fermentation medium for triterpenoid production from Antrodia camphorata ATCC 200183 using artificial intelligence-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yeast metabolic engineering for the production of pharmaceutically important secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of In Situ Extraction for Enhanced Triterpenoid Production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Inotodiol Technical Support Center: Navigating Stability in Aqueous Solutions
Welcome to the Inotodiol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, particularly concerning its stability and solubility in aqueous solutions.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in cell culture media upon addition of this compound. | This compound has very low solubility in aqueous solutions. Adding a concentrated stock solution directly to the media can cause it to immediately precipitate out. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture media is low (typically ≤ 0.1%) to avoid solvent toxicity. 2. Add the this compound stock solution to a small volume of media first, vortex gently, and then add this pre-diluted solution to the bulk of the media while stirring. 3. Consider using a microemulsion formulation to improve dispersibility (see Experimental Protocols section). |
| Inconsistent or non-reproducible results in biological assays. | This could be due to variable amounts of soluble this compound in your experiments caused by precipitation. The actual concentration of active compound your cells are exposed to may be much lower than intended and can vary between wells or experiments. | 1. Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. After diluting this compound into your final aqueous buffer or media, visually inspect for any signs of precipitation (cloudiness). If observed, reconsider the final concentration or the dilution method. 3. Use a validated quantification method, such as HPLC, to confirm the concentration of this compound in your working solutions if inconsistent results persist.[1][2] |
| Difficulty dissolving this compound to make a stock solution. | This compound is a crystalline solid that can be difficult to dissolve, even in organic solvents, especially at high concentrations. | 1. Use a recommended organic solvent such as DMSO, ethanol, or dichloromethane for preparing your stock solution.[3][4] 2. Gentle warming to 37°C and sonication can aid in dissolution.[5] 3. Prepare a stock solution at a reasonable concentration (e.g., 10-20 mM) to ensure complete dissolution. Attempting to make highly concentrated stock solutions (e.g., 100 mM) may be challenging.[5] |
| Low bioavailability observed in in vitro or in vivo models. | The poor aqueous solubility of this compound leads to low bioavailability.[4][6] | 1. For in vitro studies, consider using a serum-containing medium if appropriate for your cell line, as serum proteins can help to keep hydrophobic compounds in solution. 2. For both in vitro and in vivo studies, formulating this compound as a microemulsion can significantly enhance its bioavailability.[4][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for preparing a stock solution?
A1: Based on solubility data, ethanol and dichloromethane are excellent solvents, dissolving this compound at concentrations of 24-25 mg/mL at 30°C.[3][4] DMSO is also a commonly used solvent for preparing stock solutions for cell culture experiments.[5][9][10] Methanol and acetone can also be used, but have a lower solvating capacity (6-8 mg/mL).[3][4]
Q2: How should I store my this compound stock solution?
A2: For long-term storage (months), it is recommended to store stock solutions at -20°C or -80°C.[11] For short-term storage (days to weeks), 4°C is acceptable.[11] To avoid repeated freeze-thaw cycles, which can potentially degrade the compound or cause it to come out of solution, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is the stability of this compound in an aqueous solution?
A3: There is limited published data on the chemical degradation of this compound in aqueous solutions. The primary issue is its extremely low solubility in water, which leads to physical instability (precipitation) rather than chemical degradation.[4] To mitigate this, it is crucial to minimize the amount of water in the initial stock solution and to use techniques like microemulsions for aqueous applications.
Q4: Can I heat my this compound solution to get it to dissolve?
A4: Gentle heating to 37°C can be used to aid in the dissolution of this compound in organic solvents.[5] The solubility of this compound in ethanol, methanol, and acetone has been shown to increase with temperatures up to 50°C.[4] However, prolonged or excessive heating should be avoided to prevent potential degradation.
Q5: My this compound precipitated in my aqueous buffer. Can I still use it?
A5: It is not recommended to use a solution that has precipitated. The concentration of the soluble compound will be unknown and significantly lower than your target concentration, leading to inaccurate and unreliable experimental results. The precipitated material may also have different physical properties that could interfere with your assay.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 30°C
| Solvent | Solubility (mg/mL) |
| Ethanol | 24-25 |
| Dichloromethane | 24-25 |
| Ethyl Acetate | 6-8 |
| Methanol | 6-8 |
| Acetone | 6-8 |
| Acetonitrile | 0.2-1 |
| n-Hexane | 0.2-1 |
| Water | Very Low |
| Data sourced from Nguyen et al., 2023.[3][4] |
Experimental Protocols
Protocol: Preparation of an this compound Microemulsion for Enhanced Aqueous Dispersibility
This protocol is adapted from a method described to improve the bioavailability of this compound.[4][7]
Materials:
-
High-purity this compound (>97%)
-
Olive oil
-
Tween-80
-
Distilled water
-
Ultrasonic water bath
Procedure:
-
Prepare the Oil Phase:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in olive oil to create the oil phase. The final concentration of olive oil in the total emulsion should be around 10% (v/v).
-
-
Prepare the Aqueous Phase:
-
Prepare an aqueous solution of Tween-80 in distilled water. The concentration of Tween-80 can be varied (e.g., 1-2% w/v) to optimize droplet size and stability.
-
-
Initial Emulsification:
-
Treat both the oil and aqueous phases separately in an ultrasonic water bath for 30 minutes.
-
-
Form the Microemulsion:
-
Gradually add the aqueous phase to the oil phase while continuously mixing.
-
The mixture can be further homogenized using a high-speed mixer or sonicator to achieve a stable microemulsion with homogenous droplets.
-
-
Characterization (Optional but Recommended):
-
Analyze the droplet size, polydispersity index (PDI), and encapsulation efficiency to ensure the quality and consistency of the microemulsion.
-
Visualizations
Caption: Workflow for preparing this compound solutions for experiments.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. Quality control and evaluation of <i>Inonotus obliquus</i> using HPLC method with novel marker compounds - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. This compound supplier | CAS No :35963-37-2 | AOBIOUS [aobious.com]
- 11. glpbio.com [glpbio.com]
Technical Support Center: Enhancing Inotodiol Delivery to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the targeted delivery of inotodiol.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, characterization, and evaluation of this compound delivery systems.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%) of this compound | 1. Poor solubility of this compound: this compound is a hydrophobic triterpenoid with low water solubility.[1] 2. Incompatible lipid or polymer composition: The chosen carrier materials may not be optimal for retaining a lipophilic drug. 3. Suboptimal drug-to-carrier ratio: An excess of this compound relative to the carrier material can lead to drug precipitation. 4. Inefficient formulation method: The chosen method (e.g., thin-film hydration, emulsification) may not be optimized. | 1. Incorporate solubilizing agents: Use surfactants like Tween-80 or incorporate oils in the formulation to create microemulsions.[2][3][4][5][6] 2. Optimize carrier composition: For liposomes, increase cholesterol content to enhance bilayer stability, but note that excessive cholesterol can sometimes reduce loading of hydrophobic drugs.[7] For polymeric nanoparticles, select polymers with appropriate hydrophobicity. 3. Perform a loading curve: Test various drug-to-carrier weight ratios to find the optimal concentration for maximum encapsulation. 4. Refine formulation parameters: Adjust hydration temperature, sonication time/power, or homogenization speed. |
| Nanoparticle Aggregation and Instability | 1. Low surface charge (Zeta Potential): Insufficient electrostatic repulsion between particles leads to aggregation. A zeta potential outside the range of ±30 mV typically indicates instability. 2. Inappropriate pH or ionic strength: The pH and salt concentration of the buffer can suppress the surface charge.[8] 3. Suboptimal storage conditions: Incorrect temperature or storage medium can lead to instability over time. | 1. Incorporate charged lipids or polymers: Add charged molecules (e.g., DSPE-PEG) to the formulation to increase surface charge. 2. Adjust buffer conditions: Prepare nanoparticles in a low ionic strength buffer (e.g., 10 mM NaCl) and measure the zeta potential at different pH values to determine the isoelectric point and optimal pH for stability.[9] 3. Use cryoprotectants for lyophilization: If freeze-drying for long-term storage, add cryoprotectants like sucrose or trehalose. Store suspensions at 4°C and avoid freezing unless validated. 4. Add stabilizers: Incorporate stabilizing agents compatible with your nanoparticle type to prolong shelf life.[8] |
| High Polydispersity Index (PDI) | 1. Inconsistent formulation process: Variations in energy input (sonication, homogenization) can produce a wide size distribution. 2. Aggregation: The presence of aggregates will broaden the size distribution. 3. Suboptimal purification: Failure to remove larger aggregates or unincorporated materials. | 1. Standardize energy input: Precisely control sonication amplitude/time or homogenization pressure/cycles. 2. Optimize formulation to prevent aggregation: Refer to the solutions for "Nanoparticle Aggregation." A PDI > 0.4 is often considered highly polydisperse.[10] 3. Use extrusion or size exclusion chromatography: For liposomes and some nanoparticles, extruding the suspension through polycarbonate membranes of a defined pore size can create a more uniform size distribution.[7] |
| Inconsistent In Vitro Drug Release Profile | 1. "Burst Release": A large, rapid initial release of the drug, often due to drug adsorbed to the nanoparticle surface. 2. Incomplete or slow release: The drug may be too strongly entrapped within the carrier matrix. 3. Assay-related issues: The chosen method (e.g., dialysis, sample-and-separate) may have limitations, such as the drug binding to the dialysis membrane or inefficient separation of nanoparticles from the free drug.[11][12] | 1. Optimize washing steps: Ensure unincorporated and surface-adsorbed drug is thoroughly removed during purification (e.g., via dialysis or centrifugation). 2. Modify carrier composition: For polymeric nanoparticles, use a polymer with a faster degradation rate or a lower molecular weight. For liposomes, adjust the lipid composition to alter membrane fluidity. 3. Validate the release method: Ensure sink conditions are maintained.[12] Test for drug binding to the dialysis membrane. The sample-and-separate method combined with centrifugal ultrafiltration can be an effective alternative.[13] |
| Low Cytotoxicity in Cancer Cell Lines | 1. Poor cellular uptake: Nanoparticles may not be efficiently internalized by the target cells. 2. Insufficient drug release: The drug is not released from the carrier inside the cell at a sufficient rate or concentration. 3. Drug resistance: The chosen cell line may be resistant to this compound's mechanism of action. 4. This compound concentration: Concentrations below the effective dose (e.g., <25 µM for HeLa cells) may not induce significant apoptosis.[14] | 1. Add targeting ligands: Functionalize the nanoparticle surface with ligands (e.g., folic acid, antibodies) that bind to receptors overexpressed on the cancer cells.[15][16] 2. Design pH-sensitive carriers: Formulate nanoparticles that release the drug more rapidly in the acidic environment of endosomes or lysosomes. 3. Verify this compound's mechanism: Confirm that the target cell line is susceptible to apoptosis induction via the p53 or MAPK/ERK pathways, which are modulated by this compound.[14][15][17][18][19] 4. Perform a dose-response study: Test a wide range of this compound concentrations to determine the IC50 value for your specific formulation and cell line. |
Frequently Asked Questions (FAQs)
Q1: Why is developing a targeted delivery system for this compound necessary?
A1: this compound, a promising anti-cancer triterpenoid, faces significant challenges in clinical application due to its poor water solubility and very low oral bioavailability (reported as low as 0.45%).[1][3] This limits its ability to reach therapeutic concentrations at the target tumor site. Encapsulating this compound in a nanoparticle delivery system can enhance its solubility, protect it from premature degradation, prolong its circulation time, and enable targeted delivery to tumor tissues, thereby increasing efficacy and reducing potential side effects.[16][20]
Q2: What are the most common types of nanoparticles used for delivering hydrophobic drugs like this compound?
A2: Common nanocarriers for hydrophobic drugs include:
-
Liposomes: Vesicles composed of a lipid bilayer that can effectively incorporate lipophilic molecules like this compound within the membrane.[21][22][23]
-
Polymeric Nanoparticles: Made from biodegradable polymers (e.g., PLGA, PLA), they can encapsulate drugs within their solid matrix.[20]
-
Solid Lipid Nanoparticles (SLNs): These are similar to polymeric nanoparticles but are made from solid lipids, which are well-tolerated by the body.
-
Microemulsions: Nonionic surfactant-based systems that can significantly improve the oral bioavailability of this compound. Studies have shown that a microemulsion can increase bioavailability from 0.45% to over 33%.[2][3][4][5][6]
Q3: What are the key signaling pathways modulated by this compound in cancer cells?
A3: this compound has been shown to exert its anti-tumor effects by modulating several key signaling pathways. It can induce apoptosis (programmed cell death) and inhibit cell migration and invasion by activating the p53 signaling pathway .[14][15][17] Additionally, this compound can inhibit the proliferation of cancer cells and induce apoptosis by modulating the MAPK/ERK signaling pathway .[17][18][19]
This compound's Anti-Cancer Signaling Pathways
Caption: Signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
Nanoparticle Size and Zeta Potential Characterization
This protocol describes the measurement of nanoparticle size (hydrodynamic diameter) and surface charge (zeta potential) using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.
Materials:
-
Nanoparticle suspension
-
10 mM NaCl solution (filtered through a 0.2 µm filter)[9]
-
Disposable cuvettes (for sizing)
-
Disposable folded capillary cells (for zeta potential)
-
DLS/ELS instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in filtered 10 mM NaCl to an appropriate concentration. The optimal concentration is instrument-dependent, but the goal is to achieve a count rate between 100 and 500 kcps (kilo-counts per second).[10]
-
Ensure the sample is well-dispersed; gently vortex or pipette to mix. Avoid introducing air bubbles.
-
-
Size Measurement (DLS):
-
Transfer the diluted sample (typically ~1 mL) to a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C) for at least 2 minutes.[9]
-
Set the instrument parameters (e.g., dispersant viscosity and refractive index).
-
Perform at least three replicate measurements to ensure reproducibility.
-
Record the Z-average diameter (nm) and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement (ELS):
-
Carefully inject the diluted sample (~750 µL) into the folded capillary cell, ensuring no air bubbles are trapped near the electrodes.[9]
-
Place the cell in the instrument and allow for temperature equilibration.
-
Perform at least three replicate measurements.
-
Record the mean Zeta Potential (mV) and the standard deviation.
-
Experimental Workflow for Nanoparticle Development
Caption: A typical experimental workflow for developing this compound nanoparticles.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxicity of this compound-loaded nanoparticles against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[24]
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound-loaded nanoparticles, empty nanoparticles (placebo), and free this compound solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and an equivalent concentration of empty nanoparticles in culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[24]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % viability against the drug concentration to determine the IC50 (the concentration at which 50% of cells are inhibited).
-
In Vivo Biodistribution Study
This protocol provides a general framework for assessing the biodistribution of nanoparticles in a preclinical animal model (e.g., tumor-bearing mice). This often involves labeling the nanoparticle or its payload.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
Labeled nanoparticles (e.g., with a near-infrared fluorescent dye or a radioisotope)
-
Anesthesia and euthanasia agents
-
Imaging system (e.g., IVIS for fluorescence imaging) or gamma counter (for radioactivity)
-
Precision scale and dissection tools
Procedure:
-
Administration:
-
Administer the labeled nanoparticle formulation to the mice, typically via intravenous (tail vein) injection. A typical injection volume is 100-150 µL.[27]
-
-
Time Points:
-
Select several time points post-injection to assess the distribution profile (e.g., 1h, 4h, 24h, 48h).
-
-
Tissue Harvesting:
-
At each designated time point, euthanize a group of mice (n=3-5 per group).
-
Perfuse the animals with saline to remove blood from the organs.
-
Carefully dissect and collect the major organs (tumor, liver, spleen, kidneys, lungs, heart, brain) and a blood sample.
-
-
Quantification:
-
For fluorescently labeled nanoparticles: Image the harvested organs immediately using an in vivo imaging system (IVIS). Quantify the average radiance in each organ using the accompanying software.[27]
-
For radiolabeled nanoparticles: Weigh each organ and measure its radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the accumulation in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the accumulation in the tumor to that in other organs to evaluate targeting efficiency. High accumulation in the liver and spleen is common for nanoparticles due to uptake by the reticuloendothelial system (RES).[28][29]
-
References
- 1. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. hiyka.com [hiyka.com]
- 9. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rroij.com [rroij.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] this compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | Semantic Scholar [semanticscholar.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 22. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. zora.uzh.ch [zora.uzh.ch]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Inotodiol HPLC-ELSD Analysis
Welcome to the technical support center for the analysis of inotodiol using High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing, where a peak has an asymmetrical tail, can be caused by several factors.[1][2][3] One common reason is secondary interactions between this compound and active sites on the HPLC column, such as residual silanol groups on silica-based columns.[1][2] Other potential causes include column overload (injecting too much sample), a blocked column frit, or a dead volume in the HPLC system.[3][4]
Q2: My this compound peak is showing fronting. What should I do?
Peak fronting, the inverse of tailing, is often an indication of column overloading.[3] Try reducing the amount of sample you are injecting.[3] Another possible cause is that the solvent used to dissolve the this compound sample is stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column.[3][4] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[4]
Q3: I am observing a drifting baseline in my chromatogram. How can I fix this?
Baseline drift in HPLC-ELSD analysis can be a significant issue.[5][6] It is often related to the mobile phase or the detector itself.[5][6] One of the primary causes is a mobile phase that is not sufficiently volatile or contains non-volatile impurities.[7] Since the ELSD works by evaporating the mobile phase, any non-volatile components will remain and create a background signal, leading to a drifting baseline.[7] Ensure you are using high-purity, volatile solvents and buffers (e.g., ammonium acetate, ammonium formate).[7] Temperature fluctuations in the column and detector can also contribute to baseline drift.[8][9]
Q4: Why is the sensitivity of my this compound analysis low?
Low sensitivity in ELSD can be attributed to several factors. The ELSD response is dependent on the size and number of the analyte particles formed after nebulization and evaporation.[10] For a semi-volatile compound like this compound, the drift tube temperature is a critical parameter.[11][12] If the temperature is too high, the this compound itself may start to volatilize, leading to a reduced signal.[12] Conversely, if the temperature is too low, the mobile phase may not evaporate completely, resulting in high background noise and poor sensitivity.[11][12] Optimizing the nebulizer gas flow and drift tube temperature is crucial for maximizing sensitivity.[13][14]
Q5: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
Ghost peaks are unexpected peaks that appear in a chromatogram. They are often caused by impurities in the mobile phase, the sample, or from carryover from a previous injection.[2] To troubleshoot ghost peaks, start by running a blank gradient (injecting only the mobile phase). If the ghost peaks are still present, the contamination is likely in your mobile phase or HPLC system.[15] Ensure you are using high-purity solvents and that your solvent reservoirs are clean.[2] If the ghost peaks only appear after a sample injection, the contamination may be in your sample or there might be carryover in the injector.
Troubleshooting Guides
Peak Shape Problems
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | Secondary interactions with the column; Column overload; Blocked column frit; Dead volume.[1][2][3][4] | Use an end-capped column; Add a competitive agent (e.g., a small amount of acid or base) to the mobile phase to block active sites; Reduce injection volume; Backflush or replace the column frit; Check and tighten all fittings.[2][3][4] |
| Peak Fronting | Column overload; Sample solvent stronger than the mobile phase.[3][4] | Reduce injection volume; Dissolve the sample in the initial mobile phase.[3][4] |
| Split Peaks | Partially blocked column inlet; Column void; Sample solvent incompatibility.[3][4] | Reverse flush the column; Replace the column; Dissolve the sample in the mobile phase.[3][4] |
Baseline Issues
| Problem | Potential Causes | Recommended Solutions |
| Baseline Drift | Non-volatile mobile phase components; Temperature fluctuations; Column bleeding.[5][6][7][8][9] | Use volatile buffers (e.g., ammonium acetate, formic acid); Ensure stable column and detector temperatures; Use a column with low bleed.[7][9] |
| Baseline Noise | Impure mobile phase; Air bubbles in the system; Detector lamp aging; Contaminated detector cell.[8][9][16][17] | Use high-purity solvents; Degas the mobile phase; Replace the detector lamp; Clean the detector cell.[9][16][17] |
Sensitivity and Reproducibility
| Problem | Potential Causes | Recommended Solutions |
| Low Sensitivity | Suboptimal ELSD settings (drift tube temperature, gas flow); Incomplete mobile phase evaporation; this compound volatility.[11][12][13][14] | Optimize drift tube temperature and nebulizer gas flow for this compound; Use a more volatile mobile phase.[12][13][14] |
| Poor Reproducibility | Inconsistent injection volume; Fluctuations in pump flow rate; Unstable column temperature; Sample instability.[9] | Service the autosampler; Check the pump for leaks and ensure proper functioning; Use a column oven; Prepare fresh samples and standards regularly.[9] A study on this compound stability showed it to be stable through at least two freeze-thaw cycles.[18] |
Experimental Protocols
Recommended HPLC-ELSD Method for this compound Analysis
This protocol is a general guideline based on published methods.[19][20][21][22] Optimization may be required for specific applications.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard or sample.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to a known concentration.[20] A stock solution of 0.25 mg/mL in acetonitrile has been reported.[19]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Chromatographic Conditions:
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade). Acetonitrile has a stronger elution strength and may be preferred for the low-polarity this compound.[19][20][22]
-
Gradient Elution: A typical gradient might be:
-
0-10 min: 85% B
-
10-20 min: 85% to 100% B
-
20-30 min: 100% B
-
30-35 min: 100% to 85% B
-
35-45 min: 85% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
-
ELSD Settings:
-
Drift Tube Temperature: 40-60 °C (optimization is critical). Given this compound's high melting point (192.06 °C), higher temperatures may be tolerated without significant volatilization of the analyte.[20][23]
-
Nebulizer Gas (Nitrogen) Pressure: 3.0-3.5 bar
-
Gain: Set as needed to achieve a good signal-to-noise ratio.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration. The ELSD response is often non-linear.[10]
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC-ELSD issues.
Caption: The principle of Evaporative Light-Scattering Detection (ELSD).
References
- 1. waters.com [waters.com]
- 2. mastelf.com [mastelf.com]
- 3. silicycle.com [silicycle.com]
- 4. bvchroma.com [bvchroma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lctsbible.com [lctsbible.com]
- 8. welch-us.com [welch-us.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. How does an ELSD work ? - SEDERE [sedere.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. uhplcs.com [uhplcs.com]
- 16. ELSD noisy baseline and low sensitivity - Chromatography Forum [chromforum.org]
- 17. uhplcs.com [uhplcs.com]
- 18. researchgate.net [researchgate.net]
- 19. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An investigation into detector limitations using evaporative light-scattering detectors for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Inotodiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inotodiol. The following sections address common issues encountered during the purity assessment of both natural and synthesized this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
FAQ 1: What are the expected purity levels for natural vs. synthesized this compound?
-
Natural this compound: Purity levels for this compound extracted from its natural source, the Chaga mushroom (Inonotus obliquus), are typically very high. With optimized extraction and purification protocols, purities exceeding 97% are consistently achievable.[1][2][3] Some studies have even reported purities of over 99% for naturally derived this compound.[1]
-
Synthesized this compound: There is limited publicly available data on the purity of chemically synthesized this compound. However, based on the multi-step nature of triterpenoid synthesis, achieving purity comparable to natural extracts can be challenging. The synthesis of complex molecules like this compound often involves numerous steps, each with the potential for side reactions and the formation of impurities. These can include stereoisomers, starting materials that did not fully react, and other byproducts. Therefore, the purity of synthesized this compound is highly dependent on the success of the purification process.
Troubleshooting Guide: Lower than Expected Purity in Natural this compound Extracts
| Symptom | Possible Cause | Suggested Solution |
| Broad peaks or multiple unexpected peaks in HPLC chromatogram | Inefficient extraction or purification. | Review and optimize the extraction solvent and purification method. Ethanol has been shown to be an effective and safe solvent for extraction.[1] Reverse-phase chromatography is a highly effective method for purification.[3] |
| Co-elution of structurally similar triterpenoids. | Adjust the mobile phase gradient in your HPLC method to improve separation. Consider using a different column chemistry. | |
| Low purity confirmed by NMR | Presence of residual solvents or other impurities not detected by HPLC-UV. | Ensure complete removal of extraction and purification solvents. Utilize techniques like GC-MS for residual solvent analysis. 1H and 13C NMR are excellent for identifying and quantifying impurities.[1] |
FAQ 2: What are the common impurities found in natural this compound?
Common impurities in natural this compound extracts are typically other structurally related lanostane-type triterpenoids that are also present in the Chaga mushroom. One commonly identified compound is 3β-hydroxylanosta-8,24-dien-21-al.[4] Other potential impurities could be derivatives of this compound.[3]
FAQ 3: What are the likely impurities in synthesized this compound?
While specific data for inotodiola synthesis is scarce, impurities in the synthesis of similar complex molecules like lanostane-type triterpenoids can include:
-
Stereoisomers: Incorrect formation of stereocenters during the synthesis can lead to diastereomers or enantiomers of this compound.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions at any stage of a multi-step synthesis can result in the presence of starting materials or intermediate compounds in the final product.
-
Byproducts of Side Reactions: The reagents and conditions used in organic synthesis can often lead to unintended side reactions, creating a variety of byproducts.
-
Reagents and Catalysts: Trace amounts of reagents, catalysts, and protecting groups used during the synthesis may remain in the final product if not completely removed during purification.
Troubleshooting Guide: Characterizing Unknown Impurities
| Symptom | Possible Cause | Suggested Solution |
| Unknown peaks in HPLC or GC-MS | Presence of unexpected impurities from either natural extract or synthesis. | Utilize HPLC-MS/MS to obtain mass fragmentation patterns of the unknown peaks, which can help in their identification.[1][5] |
| Ambiguous NMR spectra | Overlapping signals from multiple compounds. | Employ 2D NMR techniques such as COSY, HSQC, and HMBC to resolve overlapping signals and aid in the structural elucidation of impurities. |
| Difficulty in removing an impurity | The impurity has very similar physicochemical properties to this compound. | Consider alternative purification techniques such as preparative HPLC with a different stationary phase or supercritical fluid chromatography (SFC). |
Quantitative Data Summary
The following tables summarize the purity data for natural this compound as reported in the literature. A comparative table for synthesized this compound is not available due to the lack of published data.
Table 1: Purity of Natural this compound from Inonotus obliquus
| Extraction/Purification Method | Analytical Technique | Reported Purity | Reference |
| Ethanol extraction, reverse-phase chromatography | HPLC-MS/MS, NMR | >97% | [1] |
| Ethanol extraction, silica gel chromatography, HPLC | HPLC | 97% | [4] |
| Ethanol extraction, preparative HPLC | HPLC | >90% | [1] |
| Chloroform extract, high-speed counter-current chromatography | HPLC-ELSD | 97.51% |
Experimental Protocols
Protocol 1: Extraction and Purification of Natural this compound
This protocol is based on a method that yields high-purity this compound.[1]
-
Extraction:
-
Mix 500 g of powdered Chaga mushroom with 6 L of food-grade ethanol in a large reactor.
-
Incubate the mixture at 50°C overnight with agitation (e.g., 200 rpm).
-
Separate the ethanol extract from the solid residue by centrifugation (e.g., 12,400 x g for 20 minutes).
-
Repeat the extraction process on the residue two more times to maximize the yield.
-
Combine all ethanol extracts and concentrate them using a rotary evaporator.
-
-
Purification:
-
Dissolve the concentrated extract in a suitable solvent and incubate in an ultrasonic water bath to ensure complete dissolution.
-
Centrifuge the solution at high speed (e.g., 20,000 x g for 20 minutes) to remove any insoluble material.
-
Subject the supernatant to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Use a gradient elution with a mobile phase consisting of water and methanol.
-
Collect the fractions containing this compound and confirm their purity using analytical HPLC.
-
Combine the high-purity fractions and freeze-dry to obtain pure this compound powder.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the purity analysis of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or ethanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[5] An isocratic method with 95% acetonitrile has also been reported.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area normalization method (Area of this compound peak / Total area of all peaks) x 100%.
-
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Purification Workflow
The following diagram illustrates the general workflow for obtaining pure this compound from its natural source.
Caption: Workflow for the extraction and purification of natural this compound.
This compound Signaling Pathways
This compound has been reported to interact with several key signaling pathways involved in cellular processes like inflammation and apoptosis.
PI3K/Akt Signaling Pathway
This compound has been shown to activate the PI3K/Akt pathway.[4]
Caption: this compound's activation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
Some studies suggest that this compound's effects are independent of the NF-κB pathway, which is a key regulator of inflammation.[4]
Caption: this compound's reported non-interference with the NF-κB pathway.
p53 Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through a p53-dependent pathway.[6]
Caption: this compound's induction of apoptosis via the p53 signaling pathway.
References
- 1. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Total Syntheses of Euphol and Tirucallol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 6. 291. Triterpenoids. Part XI. Some stereospecific reactions in the lanostadienol (lanosterol) series - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Inotodiol Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on minimizing the degradation of inotodiol during storage. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your this compound samples.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Unexpected peaks appear in my chromatogram after storing my this compound sample. | Sample degradation due to improper storage conditions (e.g., exposure to light, high temperatures, or incompatible solvents). | Review the storage conditions. Ensure the sample is protected from light and stored at the recommended temperature.Verify the compatibility of the storage solvent with this compound. Consider using a non-reactive, aprotic solvent.Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
| I am observing a decrease in the potency of my inotodi-ol standard over time. | This compound is degrading in the standard solution. | Prepare fresh standards more frequently.Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.Evaluate the stability of this compound in the chosen solvent and consider using a more stabilizing medium if necessary. |
| My this compound-containing formulation is showing physical changes (e.g., color change, precipitation). | This could be due to chemical degradation of this compound or interactions with excipients in the formulation. | Conduct compatibility studies with individual excipients to identify any interactions.Analyze the formulation for the presence of degradation products using a validated stability-indicating method.Reformulate with alternative, more compatible excipients. |
| How can I prevent the oxidation of this compound in my samples? | Exposure to oxygen, light, or the presence of oxidizing agents can lead to degradation. | Store samples under an inert atmosphere (e.g., nitrogen or argon).Use amber vials or other light-protecting containers.Consider the addition of antioxidants to the formulation, after conducting compatibility studies. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for pure this compound?
A1: While specific long-term stability data for pure, solid this compound is not extensively published, based on its chemical structure (a triterpenoid), it is recommended to store pure this compound in a well-sealed container, protected from light and moisture, at low temperatures (-20°C or below) to minimize potential degradation.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent, temperature, and light exposure. For analytical purposes, it is advisable to prepare fresh solutions. If storage is necessary, solutions should be kept in amber vials at low temperatures. One study on the bioanalysis of this compound in plasma demonstrated good stability under specific conditions (see table below).[1][2][3]
Q3: What are the likely degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been extensively elucidated in the scientific literature. However, based on its lanostane-type triterpenoid structure, potential degradation pathways could include:
-
Oxidation: The hydroxyl groups and the double bonds in the ring structure and side chain are susceptible to oxidation.
-
Dehydration: Loss of water molecules from the hydroxyl groups, particularly under acidic or high-temperature conditions.
-
Isomerization: Changes in the stereochemistry of the molecule.
Further forced degradation studies are required to definitively identify the degradation pathways and products.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), you should perform forced degradation studies. This involves subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The analytical method is then developed and validated to ensure it can separate and quantify this compound distinctly from all potential degradants.
Quantitative Data Summary
The following table summarizes the stability of this compound in human plasma as determined during a bioanalytical method validation study.[1][2][3]
| Stability Test | Storage Condition | Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| Freeze-Thaw Stability | Three cycles at -80°C and room temperature | 12 | 99.8 | 3.5 |
| 60 | 96.2 | 2.1 | ||
| 240 | 97.5 | 1.8 | ||
| Short-Term Stability | 4 hours at room temperature | 12 | 108.7 | 2.9 |
| 60 | 101.8 | 3.2 | ||
| 240 | 103.4 | 2.5 | ||
| Long-Term Stability | 4 weeks at -80°C | 12 | 112.5 | 4.4 |
| 60 | 100.2 | 3.6 | ||
| 240 | 105.1 | 3.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound (pure substance)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Calibrated oven
-
Photostability chamber with UV and visible light sources
-
pH meter
-
HPLC or UHPLC system with a suitable detector (e.g., DAD, MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. One study noted that high temperatures during alkaline hydrolysis can cause degradation of sterol-like compounds.[2]
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a calibrated oven at 105°C for 24 hours.
-
Also, place a solution of this compound in a suitable solvent in the oven.
-
At specified time points, withdraw samples, allow them to cool, and prepare for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, prepare the samples for analysis.
-
-
Analysis:
-
Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC with a C18 column).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
A mass spectrometer can be used for the identification of the molecular weights of the degradation products.
-
Visualizations
References
Technical Support Center: Quantification of Inotodiol in Plasma
Welcome to the technical support center for the bioanalytical method validation of inotodiol in plasma. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully quantifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for quantifying this compound in plasma?
A1: A multi-step sample preparation process is recommended to ensure accurate quantification and minimize matrix effects. This involves alkaline hydrolysis, followed by liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2][3] The alkaline hydrolysis step is particularly crucial as it improves the precision of the measurement.[1][4]
Q2: Why is alkaline hydrolysis necessary for this compound analysis in plasma?
A2: Alkaline hydrolysis helps to release this compound from potential conjugates in the plasma, leading to more precise and reliable results.[1] This step has been shown to significantly improve the coefficient of variation, making the method more robust in accordance with bioanalytical method validation guidelines.[1][4]
Q3: What type of ionization and mass spectrometry method is suitable for this compound?
A3: Due to its nonpolar nature, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is a suitable ionization method for this compound.[1][3] Liquid chromatography coupled with a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity for quantification in a complex biological matrix like plasma.[1][2][3]
Q4: What are the typical validation parameters that need to be assessed for this method?
A4: A full bioanalytical method validation should be conducted in line with regulatory guidelines, such as those from the European Medicines Agency (EMA) or the International Council for Harmonisation (ICH).[1][5][6] Key validation parameters include selectivity, carryover, linearity, lower limit of quantification (LLOQ), accuracy, precision, matrix effect, and stability.[1]
Q5: How should I assess the stability of this compound in plasma samples?
A5: this compound stability should be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (e.g., after several cycles of freezing at -80°C and thawing), short-term stability at room temperature, and long-term stability in the freezer.[1][7]
Troubleshooting Guides
Issue 1: Low Recovery or High Variability in Sample Preparation
| Potential Cause | Troubleshooting Step |
| Incomplete Alkaline Hydrolysis | Ensure the temperature and duration of the hydrolysis are optimized. High temperatures can lead to the degradation of sterol compounds.[1] |
| Inefficient Liquid-Liquid Extraction (LLE) | Optimize the choice of extraction solvent. Dichloromethane has been used effectively for this compound extraction.[3] Ensure vigorous mixing and adequate phase separation. |
| Poor Solid-Phase Extraction (SPE) Performance | Check for proper conditioning and equilibration of the SPE cartridge. Ensure the elution solvent is appropriate for this compound's polarity. |
| Analyte Adsorption | Use low-adsorption microcentrifuge tubes and pipette tips to minimize the loss of the nonpolar this compound during sample processing. |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | This compound is a low-polarity compound and benefits from a mobile phase with a high percentage of organic solvent, such as acetonitrile, to ensure a reasonable elution time.[1] |
| Column Contamination | Implement a column wash step with a strong solvent after each run to remove strongly retained matrix components. |
| Matrix Effects | Enhance the sample clean-up process. A combination of LLE and SPE is effective in reducing matrix interference.[1] Also, consider using a suitable internal standard to compensate for matrix effects.[8] |
Issue 3: Low Sensitivity or High Background in MS Detection
| Potential Cause | Troubleshooting Step | | Suboptimal Ionization | For nonpolar sterols like this compound, APCI is generally more effective than Electrospray Ionization (ESI).[1][9] Optimize the APCI source parameters, including nebulizing gas flow and interface temperature.[1][3] | | Incorrect Precursor/Product Ion Selection | this compound in positive APCI mode is often detected as a dehydrated ion [M-H₂O+H]⁺. Optimize the collision energy to obtain stable and intense product ions for MRM transitions.[1][3] | | Matrix-Induced Ion Suppression/Enhancement | Qualitatively assess matrix effects using post-column infusion experiments to identify regions of ion suppression or enhancement.[8] Quantitatively, use the post-extraction spiking method to calculate the matrix factor.[8][10] |
Experimental Protocols & Data
Detailed Experimental Workflow
The quantification of this compound from plasma samples involves a sequential process designed to isolate the analyte and ensure accurate measurement.
Troubleshooting Logic for Low Analyte Signal
When encountering a low signal for this compound, a systematic troubleshooting approach is necessary to identify the root cause.
Summary of Method Validation Parameters
The following tables summarize the quantitative data from a validated bioanalytical method for this compound in mouse plasma.[1]
Table 1: Linearity and LLOQ
| Parameter | Value |
|---|---|
| Calibration Curve Range | 4–300 ng/mL |
| Coefficient of Determination (r²) | 0.9993 |
| LLOQ | 4 ng/mL |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Within-Run Accuracy (%) | Within-Run Precision (CV%) | Between-Run Accuracy (%) | Between-Run Precision (CV%) |
|---|---|---|---|---|
| 4 (LLOQ) | 111.9 | 1.8 | 112.2 | 4.4 |
| 12 (Low QC) | 97.8 | 3.5 | 104.8 | 3.6 |
| 115 (Mid QC) | 102.3 | 2.5 | 109.1 | 4.3 |
| 230 (High QC) | 104.3 | 2.6 | 108.7 | 4.2 |
Acceptance criteria for accuracy are typically 85-115% (80-120% for LLOQ), and for precision, the CV should be ≤15% (≤20% for LLOQ).[6]
Table 3: Stability of this compound in Plasma
| Stability Test | Concentration (ng/mL) | Accuracy (%) |
|---|---|---|
| Freeze-Thaw (2 cycles) | 12 | 96.2 |
| 230 | 99.8 | |
| Short-Term (Room Temp) | 12 | 101.8 |
| 230 | 108.7 | |
| Long-Term (-80°C) | 12 | 100.2 |
| | 230 | 112.5 |
LC-MS/MS Parameters
-
LC Column: HECTOR-M C8 (75 × 2.1 mm, 3 µm)[3]
-
Mobile Phase: 85% acetonitrile (isocratic)[3]
-
Flow Rate: 0.2 mL/min[3]
-
Ionization: APCI, Positive Mode[1]
-
Interface Temperature: 350 °C[3]
-
MRM Transitions:
References
- 1. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Inotodiol vs. Lanosterol: A Comparative Analysis of Two Lanostane Triterpenoids
In the realm of natural product chemistry and drug discovery, lanostane-type triterpenoids have garnered significant attention for their diverse biological activities. Among these, inotodiol, a unique oxysterol from the Chaga mushroom (Inonotus obliquus), and its precursor, lanosterol, present compelling cases for therapeutic development.[1][2] While structurally similar, their functional roles and mechanisms of action diverge significantly, warranting a detailed comparative analysis for researchers in pharmacology and drug development.
This guide provides an objective comparison of this compound and lanosterol, focusing on their anti-inflammatory, anti-cancer, and immunomodulatory properties, supported by experimental data.
Biochemical and Physicochemical Properties
This compound is a hydroxylated derivative of lanosterol, with the primary structural difference being an additional hydroxyl group at the C-22 position.[1][3] This seemingly minor modification leads to distinct physicochemical properties. This compound has a significantly higher melting point (192.06 °C) compared to lanosterol (137.43 °C) and cholesterol (149.01 °C).[3] However, its solubility in organic solvents is notably lower than the other two sterols.[3]
| Property | This compound | Lanosterol | Reference |
| Chemical Structure | Lanostane-type triterpenoid with hydroxyl groups at C-3 and C-22 | Lanostane-type triterpenoid with a hydroxyl group at C-3 | [1][2] |
| Melting Point | 192.06 °C | 137.43 °C | [3] |
| Key Biological Source | Inonotus obliquus (Chaga Mushroom) | Precursor to all animal and fungal steroids | [1] |
Comparative Biological Activity
Experimental data reveals that while both molecules exhibit biological activity, this compound often demonstrates more potent or distinct effects in therapeutic areas like inflammation and oncology.
Immunomodulatory Effects
A key differentiator lies in their influence on the immune system, particularly on dendritic cells (DCs), which are crucial for initiating adaptive immune responses.
Table 1: Comparative Effects on Dendritic Cell (DC) Maturation
| Parameter | This compound (25 µM) | Lanosterol (25 µM) | Finding | Reference |
| MHC-II Expression | Significant Increase | No Significant Change | This compound promotes DC maturation, while lanosterol does not. | [4] |
| CD86 Expression | Significant Increase | No Significant Change | This compound upregulates co-stimulatory molecules, a key step in T-cell activation. | [4] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | No Significant Increase | Not Reported | This compound induces an "atypical" maturation of DCs without a strong pro-inflammatory cytokine surge. | [4][5] |
Anti-Cancer Activity
This compound has been extensively studied for its anti-cancer properties, demonstrating efficacy against various cancer cell lines. Lanosterol's role in cancer is more complex and often linked to its function in cholesterol biosynthesis, which is essential for the proliferation of cancer cells.[6][7]
Table 2: Comparative Anti-Cancer Effects
| Activity | This compound | Lanosterol | Reference |
| Proliferation Inhibition | Inhibits proliferation in various cancer cell lines including HeLa (cervical cancer), P388 (mouse leukemia), and hepatocellular carcinoma cells.[7][8][9] | Its precursor role in cholesterol synthesis is vital for cancer cell proliferation. Inhibition of the pathway involving lanosterol can suppress tumor growth.[6] | [6][7][8][9] |
| Apoptosis Induction | Induces apoptosis through caspase-3 activation and modulation of Bcl-2 family proteins (increasing Bax, decreasing Bcl-2).[7][9] | Less evidence for direct apoptosis induction; its metabolic pathway is a target for inducing cancer cell death. | [7][9] |
| Signaling Pathways | Inhibits MAPK/ERK and PI3K/Akt pathways in cancer cells; can also induce apoptosis via a p53-dependent pathway.[9] | The cholesterol biosynthesis pathway, in which lanosterol is a key intermediate, is linked to MAPK/JNK signaling in some cancers.[10] | [9][10] |
Anti-Inflammatory Effects
This compound demonstrates significant anti-inflammatory and anti-allergic properties by modulating key inflammatory pathways.[3][6] Lanosterol also possesses anti-inflammatory capabilities, though its mechanisms appear to be context-dependent.
Table 3: Comparative Anti-Inflammatory Mechanisms
| Mechanism | This compound | Lanosterol | Reference |
| NF-κB Signaling | Inhibits NF-κB signaling activation, reducing the expression of pro-inflammatory cytokines.[3][11] | Can interact with the NF-κB pathway, influencing inflammation and cell death. | [11] |
| Mast Cell Stabilization | Inhibits mast cell degranulation, reducing the release of histamine and other allergic mediators.[12] | Not a primary reported mechanism. | [12] |
| Cytokine Reduction | Reduces levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in inflammatory models.[3][13] | Can reduce the expression of inflammatory mediators in response to TLR4 activation. | |
| PI3K/Akt Signaling | Activates the PI3K/Akt pathway in immune cells, leading to immunomodulation.[4][5] | Not a primary reported anti-inflammatory mechanism. | [4][5] |
Signaling Pathways: A Visual Comparison
The differential effects of this compound and lanosterol can be attributed to their distinct interactions with cellular signaling cascades.
Caption: this compound's dual mechanism in cancer and immune cells.
Caption: Lanosterol's central role in biosynthesis and immune modulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of this compound and lanosterol.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic or anti-proliferative effects of this compound and lanosterol on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[14]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, P388) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15]
-
Compound Treatment: Prepare stock solutions of this compound and lanosterol in DMSO. Dilute the compounds to various final concentrations in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.[15]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[15]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated or vehicle-treated cells).
Protocol 2: Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol is used to investigate the effect of this compound on the activation (phosphorylation) of key proteins in the PI3K/Akt signaling pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., Akt), the activation state of a signaling pathway can be determined.[17]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., bone marrow-derived dendritic cells) to 70-80% confluency. Treat the cells with this compound (e.g., 25 µM) or a control (e.g., DMSO, LPS) for specified time points.[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-total-Akt) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the relative activation.
Caption: Workflow for an in vivo anti-inflammatory study.
Conclusion
This compound and lanosterol, despite their structural similarities as lanostane triterpenoids, exhibit distinct and functionally significant differences in their biological activities. This compound emerges as a potent anti-inflammatory, anti-cancer, and immunomodulatory agent, with mechanisms often involving the inhibition of pro-inflammatory pathways like NF-κB and MAPK, or the atypical activation of immune cells via the PI3K/Akt pathway.[4][9][11] In contrast, lanosterol's primary biological significance lies in its role as a metabolic precursor to cholesterol, making its synthesis pathway a critical target in cancer therapy.[6] While it also possesses immunomodulatory functions, particularly in response to pathogenic stimuli, its effects are less pronounced and mechanistically different from those of this compound.[4]
The hydroxyl group at C-22 in this compound appears to be critical for its enhanced biological activities compared to lanosterol.[1][3] This comparative analysis underscores the importance of subtle structural modifications in determining the therapeutic potential of natural compounds and highlights this compound as a promising candidate for further development in oncology and immunology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Inotodiol: An In Vivo Examination of its Anti-inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of inotodiol, a triterpenoid derived from the Chaga mushroom (Inonotus obliquus), against other alternatives, supported by experimental data.
This compound has emerged as a promising natural compound with a range of biological activities, including potent anti-inflammatory properties.[1][2][3] This guide synthesizes findings from key in vivo studies to validate its efficacy, offering insights into its mechanisms of action and comparative performance.
Comparative Efficacy of this compound in Preclinical Models
In vivo studies have demonstrated the anti-inflammatory effects of this compound across various animal models, including eosinophilic chronic rhinosinusitis, food allergies, and sepsis. A notable comparison has been made with dexamethasone, a potent corticosteroid, highlighting this compound's potential as a therapeutic agent.
| Inflammation Model | Test Substance | Dosage | Key Findings | Alternative/Control | Dosage | Key Findings of Alternative/Control |
| Eosinophilic Chronic Rhinosinusitis (Mouse) | This compound | 20 mg/kg | Significantly reduced epithelial thickening and eosinophil infiltration.[4][5] | Dexamethasone | 10 mg/kg | Significantly reduced the number of polyps in the nasal cavity.[4] |
| Food Allergy (Mouse) | Pure this compound (INO95) & Crude this compound (INO20) | Not specified in abstracts | Ameliorated diarrhea symptoms and decreased levels of mouse mast cell protease-1 (MCPT-1).[1][3][6] | Vehicle Control | - | Persistence of allergic symptoms.[1][3] |
| Sepsis (Mouse) | This compound Emulsion | 4.5 mg/kg | Significantly decreased serum levels of interleukin-6 (IL-6) and aided in the recovery of rectal temperature.[2] | Dexamethasone | Not specified in abstract | Aided in the recovery of rectal temperature.[2] |
| Osteoarthritis (Mouse) | This compound | Not specified in abstract | Effectively improved symptoms of joint injury and reduced the area of cartilage destruction.[7] | Vehicle Control | - | Progressive cartilage destruction. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited in vivo studies.
Eosinophilic Chronic Rhinosinusitis Mouse Model
An ECRS mouse model was established using female BALB/c mice.[4][5] The experimental timeline was as follows:
-
Sensitization: On days 0 and 5, mice were intraperitoneally sensitized with ovalbumin (OVA) and aluminum hydroxide.
-
Intranasal Challenge: In week 3, mice received an intranasal challenge with 3% OVA five times. From weeks 4 to 8, they were challenged with 3% OVA and staphylococcal enterotoxin B (SEB) intranasally three times a week.
-
Treatment: From weeks 8 to 12, the mice were divided into four groups: a control group, an ECRS group treated with a solvent, an ECRS group treated with 20 mg/kg of this compound, and an ECRS group treated with 10 mg/kg of dexamethasone.[4][5]
-
Analysis: Nasal lavage fluid and tissue samples were analyzed for cytokine and chemokine expression, and the severity of mucosal inflammation was assessed.[4][5]
Food Allergy Mouse Model
A food allergy model was induced in mice to evaluate the effects of this compound on allergic symptoms.[1][3]
-
Induction: The specific method of inducing the food allergy is not detailed in the provided abstracts but typically involves sensitization and subsequent oral challenge with an allergen.
-
Treatment: Mice were treated orally with either crude this compound (INO20) or pure this compound (INO95).[1][3]
-
Assessment: The severity of allergic reactions was evaluated by monitoring symptoms such as diarrhea and by measuring the serum levels of mouse mast cell protease-1 (MCPT-1), a marker of mast cell activation.[1][3][6]
Sepsis Mouse Model
A mouse model of sepsis was used to investigate the anti-sepsis properties of this compound.[2]
-
Induction: Sepsis was induced by an intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 5 mg/kg.
-
Treatment: this compound was administered orally as a microemulsion at a dose of 4.5 mg/kg once daily for four days prior to LPS injection. Dexamethasone was used as a positive control.[2]
-
Evaluation: The anti-inflammatory effect was assessed by measuring serum levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Rectal temperature was also monitored as a vital sign.[2]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways. The diagrams below illustrate the proposed mechanism of action and the general workflow of in vivo validation.
The diagram above illustrates the proposed mechanism where this compound inhibits the MAPK and NF-κB signaling pathways, which are activated by inflammatory stimuli, thereby reducing the production of pro-inflammatory cytokines and mitigating inflammation.
This workflow outlines the standard procedure for validating the anti-inflammatory effects of a compound like this compound in an in vivo setting, from model selection to the multi-faceted evaluation of efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Mucosal Inflammation in a Mouse Model of Eosinophilic Chronic Rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]
Inotodiol's Cytotoxic Profile: A Comparative Analysis on Cancer Versus Normal Cell Lines
For Immediate Release
A comprehensive review of the cytotoxic effects of inotodiol, a lanostane-type triterpenoid derived from the fungus Inonotus obliquus, reveals a significant differential impact on cancer cell lines compared to normal, non-cancerous cells. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's performance, detailed experimental methodologies, and an overview of the key signaling pathways involved in its anti-cancer activity.
This compound has demonstrated notable anti-proliferative and pro-apoptotic effects across a range of cancer cell types, including hepatocellular carcinoma, cervical cancer, and lung adenocarcinoma. In contrast, studies on normal human cell lines suggest a significantly lower level of cytotoxicity, pointing to a favorable therapeutic window for this natural compound. Animal studies further support the low toxicity of this compound, with no significant impact on the body weight or organs of mice observed.[1]
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values and other cytotoxicity metrics for this compound across various human cancer and normal cell lines. The data clearly illustrates the selective nature of this compound's cytotoxic effects.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Effect |
| HeLa | Cervical Cancer | Cell Viability Assay | > 25 | - | Significant inhibition of cell growth and induction of apoptosis[2] |
| sk-hep-1 | Hepatocellular Carcinoma | CCK8 | Dose-dependent | 48 & 72 | Inhibition of cell proliferation[1] |
| HepG2 | Hepatocellular Carcinoma | CCK8 | Dose-dependent | 48 & 72 | Inhibition of cell proliferation[1] |
| HCCLM3 | Hepatocellular Carcinoma | CCK8 | Dose-dependent | 48 & 72 | Inhibition of cell proliferation[1] |
Note: Some studies on cancer cell lines used extracts of Inonotus obliquus rather than purified this compound, and the IC50 values may reflect the combined effect of multiple compounds.
Table 2: Cytotoxicity of this compound on Normal Human Cell Lines
| Cell Line | Cell Type | Assay | Concentration (µg/mL) | Incubation Time (h) | Effect |
| HaCaT | Keratinocyte | MTT | ≤ 20 | 24 | Non-toxic, cell viability > 70%[3] |
| Human Dermal Fibroblasts (HDF) | Fibroblast | WST-8 | 20 | 24 | ~30% reduction in cell viability |
Mechanisms of Action: Signaling Pathways
This compound's selective cytotoxicity in cancer cells is primarily attributed to its ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis. Two of the most well-documented pathways are the p53 and MAPK/ERK signaling cascades.
p53-Dependent Apoptosis
This compound has been shown to activate the p53 signaling pathway in cancer cells.[2] This leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: this compound-induced p53-dependent apoptosis pathway.
MAPK/ERK Pathway Inhibition
In hepatocellular carcinoma cells, this compound has been found to inhibit the MAPK/ERK signaling pathway.[1] This pathway is often hyperactivated in cancer and plays a crucial role in promoting cell proliferation and survival. By inhibiting this pathway, this compound can arrest the cell cycle and induce apoptosis.
Caption: Inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxicity.
Cell Viability Assay (MTT/CCK8)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for a typical cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagent Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution is added to each well.
-
Incubation: The plate is incubated for another 1-4 hours. During this time, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT assay): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm for CCK8 or 570 nm for MTT.
-
Data Analysis: Cell viability is expressed as a percentage of the control group, and IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (green fluorescence) detects Annexin V binding to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI (red fluorescence) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.
Detailed Protocol:
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein. The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p53, p-ERK) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.
Conclusion
The available data strongly suggests that this compound is a promising candidate for further investigation as a selective anti-cancer agent. Its ability to induce apoptosis in cancer cells at concentrations that are largely non-toxic to normal cells highlights its potential for a high therapeutic index. The elucidation of its mechanisms of action through the p53 and MAPK/ERK pathways provides a solid foundation for its continued development in oncology. Further research, including more extensive studies on a wider range of normal and cancer cell lines and in vivo efficacy studies, is warranted to fully explore the therapeutic potential of this compound.
References
- 1. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Inotodiol: A Comparative Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the therapeutic potential of inotodiol, a lanostane-type triterpenoid found in the Chaga mushroom (Inonotus obliquus). This compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This document presents a comparative analysis of this compound's performance against established therapeutic agents and other relevant compounds, supported by experimental data and detailed methodologies.
Quantitative Performance Analysis
To objectively assess the therapeutic efficacy of this compound, its performance in key biological assays is compared with that of standard therapeutic agents and structurally related compounds. The following tables summarize the available quantitative data.
Table 1: Anti-Cancer Activity - Cytotoxicity in HeLa Cells
This table compares the in vitro cytotoxic effects of this compound and the conventional chemotherapeutic agent cisplatin on the human cervical cancer cell line, HeLa. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Incubation Time | IC50 | Citation |
| This compound | HeLa | 72 hours | > 25 µM (significant inhibition observed) | [1][2] |
| Cisplatin | HeLa | 48 hours | 7.7 µM - 25.5 µM | [3][4] |
| Cisplatin | HeLa | 72 hours | Varies significantly across studies | [5] |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The provided data indicates that this compound exhibits anti-proliferative effects on HeLa cells at concentrations above 25 µM. Cisplatin's IC50 in HeLa cells shows considerable variability in published literature[5].
Table 2: Anti-Inflammatory Activity - Inhibition of Pro-Inflammatory Mediators
This table outlines the effective concentrations of this compound and the corticosteroid dexamethasone in reducing the production of the pro-inflammatory cytokine TNF-α.
| Compound | Cell Type | Stimulus | Effective Concentration | Effect | Citation |
| This compound | Bone Marrow-Derived Mast Cells (BMMC) | TLR-4 agonist | IC50: 0.7 µM | Inhibition of TNF-α production | [1] |
| This compound | Bone Marrow-Derived Macrophages (BMDM) | TLR-4 agonist | IC50: 3.0 µM | Inhibition of TNF-α production | [1] |
| Dexamethasone | Human Glomerular Endothelial Cells | TNF-α | 10 nM | Significant inhibition of TNF-α induced MCP-1 | [6] |
| Dexamethasone | MCF-7 Cells | TNF-α | 100 nM | 80-90% blockage of TNF-α-induced apoptosis | [7] |
Table 3: Anti-Allergic Activity - Mast Cell Stabilization
This table compares the ability of this compound and the mast cell stabilizer ketotifen to inhibit mast cell degranulation, a key event in allergic reactions.
| Compound | Cell Type | Effect | Effective Concentration | Citation |
| This compound | Mast Cells | Inhibition of degranulation | Not explicitly quantified, but effective in vivo at 20 mg/kg | [8] |
| Ketotifen | Human Conjunctival Mast Cells | >90% inhibition of histamine and tryptase release | 10⁻¹¹ to 10⁻⁴ M | [9] |
Table 4: Immunomodulatory Activity - Dendritic Cell Maturation
This table compares the effect of this compound on the maturation of dendritic cells (DCs), crucial antigen-presenting cells of the immune system, with the standard maturating agent lipopolysaccharide (LPS).
| Compound | Cell Type | Effect | Concentration | Citation |
| This compound | Bone Marrow-Derived Dendritic Cells (BMDCs) | Increased expression of maturation markers (MHC-I, MHC-II, CD86, CD40) | 25 µM | [10][11] |
| Lipopolysaccharide (LPS) | Bone Marrow-Derived Dendritic Cells (BMDCs) | Increased expression of maturation markers | 1 µg/mL | [12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Anti-Cancer Activity: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or cisplatin for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-Inflammatory Activity: TNF-α Inhibition Assay
Objective: To quantify the inhibitory effect of a compound on the production of the pro-inflammatory cytokine TNF-α.
Principle: This enzyme-linked immunosorbent assay (ELISA) measures the amount of TNF-α secreted by cells in response to an inflammatory stimulus.
Protocol:
-
Cell Culture and Stimulation: Culture BMMCs or BMDMs in appropriate media. Stimulate the cells with a TLR-4 agonist (e.g., LPS) in the presence of varying concentrations of this compound or dexamethasone for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a substrate for the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the standards and determine the concentration of TNF-α in the samples. Calculate the percentage of inhibition for each compound concentration.
Anti-Allergic Activity: Mast Cell Degranulation Assay
Objective: To assess the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
Principle: Mast cell degranulation can be quantified by measuring the release of granule-associated enzymes, such as β-hexosaminidase, into the cell supernatant.
Protocol:
-
Cell Culture and Sensitization: Culture a mast cell line (e.g., RBL-2H3) or primary mast cells. Sensitize the cells with IgE overnight.
-
Compound Incubation: Wash the cells and incubate them with various concentrations of this compound or ketotifen for 1 hour.
-
Degranulation Induction: Induce degranulation by adding an antigen (e.g., DNP-HSA) or a calcium ionophore (e.g., A23187).
-
Supernatant Collection: After a 30-minute incubation, centrifuge the plate and collect the supernatants.
-
β-Hexosaminidase Assay:
-
Add a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatants.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction with a stop solution (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Express the results as a percentage of the total β-hexosaminidase released from lysed cells and calculate the percentage of inhibition.
Immunomodulatory Activity: Dendritic Cell Maturation Assay
Objective: To evaluate the effect of a compound on the maturation of dendritic cells.
Principle: DC maturation is characterized by the upregulation of cell surface markers such as MHC class II, CD80, CD86, and CD40. These markers can be quantified using flow cytometry.
Protocol:
-
DC Generation: Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells with GM-CSF and IL-4 for 6-8 days.
-
Compound Treatment: Treat the immature DCs with this compound (e.g., 25 µM) or LPS (e.g., 1 µg/mL) for 24 hours.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled antibodies specific for DC maturation markers (e.g., anti-CD11c, anti-MHC-II, anti-CD86, anti-CD40).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the expression levels of the maturation markers on the CD11c+ DC population.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) or the percentage of positive cells for each marker between the different treatment groups.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Signaling Pathways
Experimental Workflow
This guide provides a foundational comparison of this compound's therapeutic potential. Further research with standardized protocols and direct comparative studies will be crucial for a more definitive cross-validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Dexamethasone inhibits TNF-alpha-induced apoptosis and IAP protein downregulation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Inotodiol vs. Betulinic Acid from Chaga: A Comparative Guide for Researchers
An objective analysis of two prominent bioactive triterpenoids from Inonotus obliquus, providing researchers with comparative data on their biological activities, experimental protocols, and mechanisms of action.
Introduction
The Chaga mushroom (Inonotus obliquus) is a subject of growing interest in the scientific community for its rich composition of bioactive compounds. Among these, the triterpenoids inotodiol and betulinic acid have emerged as key molecules with significant therapeutic potential. This guide provides a detailed, data-driven comparison of this compound and betulinic acid, focusing on their anticancer and anti-inflammatory properties. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting quantitative data, experimental methodologies, and diagrammatic representations of their molecular interactions.
Quantitative Comparison of Biological Activities
The following tables summarize the reported biological activities of this compound and betulinic acid. It is important to note that the experimental conditions, such as cell lines and assays used, may vary between studies, warranting caution in direct comparisons.
Table 1: Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 / Effect | Reference |
| This compound | HeLa (Cervical Cancer) | MTT Assay | Proliferation inhibited in a dose-dependent manner (>25 µM) | [1] |
| HeLa (Cervical Cancer) | Trans-well Invasion Assay | Significantly inhibited migration and invasion | [1] | |
| HCC (Hepatocellular Carcinoma) | CCK8 Assay | Markedly inhibited cell activity in a concentration-dependent manner | [2] | |
| A549 (Lung Adenocarcinoma) | Not Specified | Antiproliferative properties demonstrated | [3] | |
| Betulinic Acid | HepG2 (Liver Cancer) | Not Specified | Suppressed p-PI3K, p-AKT, and p-mTOR levels | [4] |
| SMMC-7721 (Liver Cancer) | Not Specified | Suppressed p-PI3K, p-AKT, and p-mTOR levels | [4] | |
| PANC-1 (Pancreatic Cancer) | Not Specified | Reduced phosphorylated levels of mTOR | [4] | |
| SW1990 (Pancreatic Cancer) | Not Specified | Reduced phosphorylated levels of mTOR | [4] | |
| HepG2 (Liver Cancer) | Sulforhodamine B Assay | IC50: 37.71 µg/mL (from B. pendula extract) | [5][6] | |
| CAL-62 (Thyroid Cancer) | Sulforhodamine B Assay | IC50: 43.30 µg/mL (from B. pendula extract) | [5][6] |
Table 2: Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| This compound | BMMC and BMDM cells | Inhibits TLR-4 mediated TNF-α production (IC50s: 0.7 µM and 3.0 µM, respectively) | [7] |
| Human Dermal Fibroblasts (HDF) | Inhibits H2O2-induced expression of IL-1β, IL-6, TNF-α, and COX-2 at 2 µg/mL | [7] | |
| Betulinic Acid | Not Specified | Modulates NF-κB activity and inhibits the cyclooxygenase pathway | [8] |
| Not Specified | Reduces inflammation by inhibiting the production of cytokines | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the key experimental protocols for the extraction, purification, and biological evaluation of this compound and betulinic acid from Chaga.
Extraction and Purification of this compound
Ethanol Extraction and Column Chromatography:
-
Extraction: Air-dried and ground Chaga sclerotia (220 g) are extracted with ethanol at room temperature for 20 hours. The ethanolic extract is then concentrated under reduced pressure.[10]
-
Column Chromatography: The resulting solid is subjected to column chromatography on silica gel using a hexane/ethyl acetate (5:2) mobile phase.[10]
-
HPLC Purification: The concentrate is further purified by high-performance liquid chromatography (HPLC) on a silica column with a hexane/ethyl acetate (5:2) mobile phase to yield pure this compound.[10]
Supercritical CO2 Extraction: This method offers a green alternative to traditional solvent extraction. The process involves varying temperature and pressure combinations (e.g., 314–324 K and 281–350 bars) to optimize the extraction of triterpenoids.[11]
Extraction of Betulinic Acid
Solvent Extraction with Pre-treatment:
-
Pre-treatment: Chaga samples are pre-treated by soaking in water for four days.[12][13]
-
Solvent Extraction: The pre-treated Chaga is then subjected to extraction with 95% ethanol.[12]
-
Ultrasonication: The extraction yield can be significantly increased by applying ultrasonic treatment to the solvent mixture.[12][13]
Aqueous Extraction: Heating or ultrasound treatment of an aqueous suspension of Chaga can enhance the extraction of betulinic acid.[14][15]
Cell Viability and Apoptosis Assays
-
MTT/CCK8 Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After incubation, MTT or CCK8 reagent is added, and the absorbance is measured to determine cell viability.[2][16]
-
Flow Cytometry for Apoptosis: Treated cells are stained with Annexin V-FITC and propidium iodide. The percentage of apoptotic cells is then quantified using a flow cytometer.[1][2]
-
Wound Healing and Trans-well Invasion Assays: These assays are used to assess the effect of the compounds on cell migration and invasion, respectively.[1][2]
-
Western Blot Analysis: This technique is used to determine the expression levels of key proteins involved in signaling pathways.[1][2]
Signaling Pathways and Mechanisms of Action
This compound and betulinic acid exert their biological effects by modulating various intracellular signaling pathways.
This compound Signaling Pathways
This compound has been shown to induce apoptosis and inhibit cancer cell proliferation and metastasis through the activation of the p53 and MAPK/ERK pathways.[1][2][7] It also downregulates matrix metalloproteinases (MMP-2/9) and the anti-apoptotic protein Bcl-2, while upregulating pro-apoptotic proteins like Bax, cleaved PARP, and cleaved caspase-3.[1][7][17]
Caption: this compound's anticancer mechanism.
Betulinic Acid Signaling Pathways
Betulinic acid's anticancer activity is multifaceted, involving the induction of apoptosis through the mitochondrial pathway and the modulation of several key signaling cascades, including JAK/STAT, PI3K/AKT/mTOR, and VEGF pathways.[4][18] It also downregulates specificity proteins (Sp) transcription factors, which are crucial for tumor growth.[19]
Caption: Betulinic acid's anticancer mechanisms.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the investigation of this compound and betulinic acid from Chaga.
Caption: General experimental workflow.
Conclusion
Both this compound and betulinic acid, derived from the Chaga mushroom, demonstrate significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. While both compounds exhibit potent anticancer activities, they appear to function through distinct yet sometimes overlapping signaling pathways. This compound's effects are prominently linked to the p53 and MAPK/ERK pathways, whereas betulinic acid influences a broader range of signaling cascades including JAK/STAT and PI3K/AKT/mTOR.
This guide provides a foundational comparison based on currently available literature. Further head-to-head studies under standardized experimental conditions are necessary to definitively elucidate the comparative efficacy and mechanisms of these two promising natural products. Such research will be pivotal in unlocking their full therapeutic potential for the development of novel pharmaceuticals.
References
- 1. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaga (Inonotus obliquus), a Future Potential Medicinal Fungus in Oncology? A Chemical Study and a Comparison of the Cytotoxicity Against Human Lung Adenocarcinoma Cells (A549) and Human Bronchial Epithelial Cells (BEAS-2B) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Content and Cytotoxic Activity on Various Cancer Cell Lines of Chaga (Inonotus obliquus) Growing on Betula pendula and Betula pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Chemical Content and Cytotoxic Activity on Various Cancer Cell Lines of Chaga (Inonotus obliquus) Growing on Betula pendula and Betula pubescens | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. What Is Betulin in Chaga? Benefits, Products, and Why Testing Matters [acslab.com]
- 10. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]
- 13. Extraction of phytochemicals betulin and betulinic acid from the chaga mushroom and their effect on MCF-7 Cells [knowledgecommons.lakeheadu.ca]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. This compound inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Betulinic acid inhibits colon cancer cell and tumor growth and induces proteasome-dependent and -independent downregulation of specificity proteins (Sp) transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Inotodiol from Diverse Host Species of Inonotus obliquus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inotodiol, a key bioactive triterpenoid found in Inonotus obliquus (Chaga mushroom), based on its host species. The content, extraction, and biological activities of this compound can vary significantly depending on the tree from which the fungus is harvested. This analysis is supported by experimental data from peer-reviewed scientific literature to aid in research and development.
This compound Content: A Host-Dependent Variable
The concentration of this compound in Inonotus obliquus is significantly influenced by the host tree. Birch (Betula spp.) is the most common host, but I. obliquus can also be found on alder (Alnus spp.) and other hardwoods. Recent studies have focused on quantifying and comparing the this compound content from these different hosts.
A comparative study on I. obliquus conks growing on Alnus incana and Betula pendula revealed that the this compound content was quite similar between the two, with ranges of 7455–8961 µg/g and 7881–9057 µg/g, respectively[1][2]. However, another study analyzing mycelial cultures isolated from pseudosclerotia grown on Betula pendula, Alnus glutinosa, and Carpinus betulus reported only trace amounts of this compound in all tested samples, suggesting that the production of this compound may be more significant in the wild-growing conks rather than in lab-grown mycelia[3][4].
The table below summarizes the quantitative data on this compound content from different host species as reported in the literature.
| Host Species | This compound Content (µg/g of Dry Matter) | Reference |
| Alnus incana | 7455 - 8961 | [1][2] |
| Betula pendula | 7881 - 9057 | [1][2] |
| Alnus glutinosa | 6300 | [2] |
| Betula pendula (from Finland) | 15223 | [2] |
| Wild Chaga Canker (unspecified host) | 1900 (0.19% w/w) | [5][6] |
| Mycelial cultures from Betula pendula, Alnus glutinosa, Carpinus betulus | Trace amounts | [3][4] |
Biological Activities of this compound
This compound exhibits a wide range of biological activities, making it a compound of significant interest for pharmaceutical research. These activities include anti-inflammatory, anticancer, and immunomodulatory effects. While the direct impact of the host species on the specific biological potency of the isolated this compound is not extensively studied in a comparative manner, the general bioactivities of this compound from I. obliquus are well-documented.
Anti-Inflammatory Properties: this compound has demonstrated anti-inflammatory effects. Studies have shown its potential in modulating inflammatory responses, which is a key area of investigation for its therapeutic applications[7].
Anticancer Activity: this compound has shown antiproliferative properties in various cancer cell lines. For instance, it has been effective against human lung adenocarcinoma cells (A549) and HeLa cells[8]. The anticancer effects are a primary focus of this compound research[9].
Immunomodulatory Effects: this compound can induce atypical maturation in dendritic cells (DCs), which are crucial for initiating adaptive immune responses[10][11]. It increases the expression of maturation markers on DCs without stimulating the production of inflammatory cytokines, suggesting a unique mechanism of immune modulation[10][11].
Experimental Protocols
The following sections detail the methodologies used for the extraction, purification, and analysis of this compound from Inonotus obliquus.
Extraction of this compound
A common method for extracting this compound from dried and ground I. obliquus involves solvent extraction.
-
Sample Preparation: Air-dried sclerotia of the Chaga mushroom are ground into a powder[10].
-
Extraction: The powdered mushroom is extracted with ethanol at room temperature for an extended period (e.g., 20 hours)[10]. The resulting ethanolic extract is then concentrated under reduced pressure to yield a solid residue[10]. Supercritical CO2 extraction has also been explored as an alternative, environmentally friendly method[12].
Purification of this compound
The crude extract containing this compound is further purified using chromatographic techniques.
-
Column Chromatography: The concentrated extract is subjected to column chromatography on silica gel[10]. A mobile phase system, such as hexane/ethyl acetate, is used to separate the different components[10].
-
High-Performance Liquid Chromatography (HPLC): For higher purity, the fractions containing this compound are further purified by HPLC, often using a normal-phase column with a mobile phase like hexane/ethyl acetate[10]. Reverse-phase chromatography is also used for separation[13]. High-speed counter-current chromatography (HSCCC) has also been effectively used for the rapid isolation and purification of this compound[14].
Quantification and Analysis of this compound
The purity and quantity of the isolated this compound are determined using analytical techniques.
-
HPLC Analysis: The purified sample is analyzed by HPLC using a reverse-phase column to determine its purity[10]. The retention time is compared with a known standard.
-
Spectroscopic Analysis: The chemical structure of the purified this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)[10]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification[12].
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for this compound extraction and analysis, as well as a simplified representation of its immunomodulatory effect on dendritic cells.
Caption: General workflow for the extraction, purification, and analysis of this compound from Inonotus obliquus.
Caption: Simplified signaling pathway of this compound-induced atypical maturation of dendritic cells.
References
- 1. Comparative Analyses of Bioactive Compounds in Inonotus obliquus Conks Growing on Alnus and Betula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Bioactive Secondary Metabolites and Cytotoxicity of Extracts from Inonotus obliquus Isolates from Different Host Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Chaga (Inonotus obliquus) Dietary Supplements Using Complementary Analytical Techniques [mdpi.com]
- 6. Comparative Study of Chaga (Inonotus obliquus) Dietary Supplements Using Complementary Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chaga (Inonotus obliquus), a Future Potential Medicinal Fungus in Oncology? A Chemical Study and a Comparison of the Cytotoxicity Against Human Lung Adenocarcinoma Cells (A549) and Human Bronchial Epithelial Cells (BEAS-2B) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Bioanalytical Method for Determination of this compound Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of the C-22 Hydroxyl Group in the Bioactivity of Inotodiol: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity of the lanostane-type triterpenoid inotodiol, with a comparative perspective on the influence of its C-22 hydroxyl group. This guide synthesizes experimental data on its anti-cancer, anti-inflammatory, and antioxidant properties, offering a clear comparison with lanosterol, a structurally similar triterpenoid lacking the C-22 hydroxylation.
This compound, a prominent bioactive compound isolated from the medicinal mushroom Inonotus obliquus (Chaga), has garnered significant scientific interest for its diverse pharmacological activities. A key structural feature of this compound is the presence of a hydroxyl group at the C-22 position of its lanostane skeleton. This guide provides a detailed comparison of the bioactivity of this compound, possessing this C-22 hydroxyl group, with its close structural analog, lanosterol, which lacks this functional group. This comparative analysis underscores the critical contribution of the C-22 hydroxyl moiety to the potent biological effects of this compound.
Comparative Bioactivity Data: this compound vs. Lanosterol
The following tables summarize the available quantitative data comparing the anti-cancer, anti-inflammatory, and antioxidant activities of this compound and lanosterol. It is important to note that direct comparative studies using a synthesized 22-deshydroxy-inotodiol are limited. Therefore, lanosterol is utilized as the primary comparator to infer the role of the C-22 hydroxyl group.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Cell Line | Cancer Type | This compound (with C-22 OH) | Lanosterol (without C-22 OH) | Reference |
| HeLa | Cervical Cancer | > 25 µM (significant inhibition) | No direct comparative data | [1][2] |
| HepG2 | Liver Cancer | 37.71 µg/mL (extract) | Lower activity (extract) | [3] |
| CAL-62 | Thyroid Cancer | 43.30 µg/mL (extract) | Lower activity (extract) | [3] |
Note: Data for HepG2 and CAL-62 cells are from extracts of Inonotus obliquus growing on different host species, with higher this compound content correlating with stronger cytotoxic effects.[3] A study on HeLa cells indicated that this compound at concentrations above 25 μM significantly inhibited cell growth and induced apoptosis.[1][2]
Table 2: Comparative Anti-inflammatory Activity
| Assay | This compound (with C-22 OH) | Lanosterol (without C-22 OH) | Reference |
| NF-κB Inhibition | Inhibits NF-κB activation | Ineffective in inducing dendritic cell maturation (related to NF-κB signaling) | [4][5] |
| Pro-inflammatory Cytokine Expression | Reduces expression of IL-1β, IL-6, and TNF-α | No direct comparative data |
Note: this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5] In contrast, lanosterol was found to be incapable of inducing dendritic cell maturation, a process influenced by NF-κB, suggesting a lack of activity in this context.[4]
Table 3: Comparative Antioxidant Activity
| Assay | This compound (with C-22 OH) | Lanosterol (without C-22 OH) | Reference |
| DPPH Radical Scavenging | Data not available for pure compound | Data not available for pure compound | |
| ABTS Radical Scavenging | Data not available for pure compound | Data not available for pure compound |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or lanosterol and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity
This assay measures the activity of the transcription factor NF-κB, a key player in the inflammatory response.[7][8][9]
-
Cell Transfection: A human cell line (e.g., HEK293T) is transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A second reporter plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.[9]
-
Cell Seeding and Treatment: Transfected cells are seeded in a 96-well plate. After attachment, they are pre-treated with various concentrations of this compound or lanosterol for a defined period.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce an inflammatory response.
-
Cell Lysis: After stimulation, the cells are washed with PBS and lysed using a specific lysis buffer.[7]
-
Luciferase Activity Measurement: The cell lysate is transferred to a luminometer plate. Luciferase substrate is added, and the resulting luminescence, which is proportional to NF-κB activity, is measured. The firefly luciferase signal is then normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.[10]
-
Data Analysis: The inhibition of NF-κB activity by the test compounds is calculated relative to the stimulated control.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[11][12][13]
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. For the assay, a working solution with an absorbance of approximately 1.0 at 517 nm is used.[11][14]
-
Sample Preparation: Various concentrations of the test compounds (this compound, lanosterol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.
-
Reaction Mixture: A fixed volume of the DPPH working solution is mixed with the test compound solutions in a 96-well plate or cuvettes.[12]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[11][12]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.[13]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound.
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how inflammatory stimuli activate the IKK complex, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus to promote pro-inflammatory gene expression. This compound, with its C-22 hydroxyl group, is shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.
References
- 1. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Content and Cytotoxic Activity on Various Cancer Cell Lines of Chaga (Inonotus obliquus) Growing on Betula pendula and Betula pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. bowdish.ca [bowdish.ca]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. 3.8.1. DPPH Free-Radical Scavenging Assay [bio-protocol.org]
- 13. marinebiology.pt [marinebiology.pt]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
A Comparative Analysis of Pure Inotodiol and Crude Chaga Extract Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of pure inotodiol, a lanostane-type triterpenoid, and crude extracts of the Chaga mushroom (Inonotus obliquus). The information presented is collated from various experimental studies to aid in research and development decisions. While crude Chaga extract has a long history in traditional medicine for treating a variety of ailments, including cancers and inflammatory diseases, purified this compound is emerging as a potent bioactive compound with specific therapeutic potential.[1][2][3][4][5] This comparison delves into their respective mechanisms of action and experimental outcomes in key therapeutic areas.
Data Summary: A Quantitative Comparison
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the efficacy of pure this compound and crude Chaga extract in anti-cancer and anti-inflammatory applications.
Table 1: Comparative Anti-Cancer Activity
| Compound/Extract | Cell Line | Assay | IC50 / Effect | Reference |
| Pure this compound | HeLa (Cervical Cancer) | MTT Assay (72h) | Inhibits proliferation at >25 µM, induces apoptosis | [6][7] |
| Pure this compound | PC12 (Pheochromocytoma) | Oxygen-Glucose Deprivation | Neuroprotective at 0.1-10 µM | [6] |
| Crude Chaga Extract (Ethyl Acetate) | MCF7 (Breast Cancer) | MTT Assay | IC50: 7.56 µg/mL | [8] |
| Crude Chaga Extract (Ethyl Acetate) | HCT116 (Colon Cancer) | MTT Assay | IC50: 11.2 µg/mL | [8] |
| Crude Chaga Extract (Ethanolic) | HepG2 (Liver Cancer) | Sulforhodamine B Assay | IC50: 37.71 µg/mL (from B. pendula) | [9] |
| Crude Chaga Extract (Ethanolic) | CAL-62 (Thyroid Cancer) | Sulforhodamine B Assay | IC50: 43.30 µg/mL (from B. pendula) | [9] |
| Crude Chaga Extract (Aqueous) | A549 (Lung Cancer) | Cytotoxicity Assay | Higher effect on cancer cells than normal cells | [10] |
| Crude Chaga Extract (Water) | MDA-MB-231 (Breast Cancer) | MTT Assay (72h) | IC50: 0.537 mg/mL | [11] |
Table 2: Comparative Anti-Inflammatory and Immunomodulatory Activity
| Compound/Extract | Model/Cell Line | Assay | Effect | Reference |
| Pure this compound | Bone Marrow-Derived Dendritic Cells (BMDCs) | Flow Cytometry | Increased expression of MHC-I, MHC-II, CD86, CD40 | [12] |
| Pure this compound | BMDCs | Cytokine Assay | Very low production of TNF-α and IL-6 | [12][13] |
| Pure this compound | Bone Marrow-Derived Mast Cells (BMMC) | TNF-α Production | IC50: 0.7 µM | [6] |
| Pure this compound | Bone Marrow-Derived Macrophages (BMDM) | TNF-α Production | IC50: 3.0 µM | [6] |
| Crude Chaga Extract (Methanol/Ethanol) | Macrophages | Inflammatory Mediator Assay | Reduced production of nitric oxide, PGE2, and certain cytokines | [14] |
| Crude Chaga Extract (Aqueous) | Immunosuppressed Mice | Cytokine Assay | Increased IL-6, Reduced TNF-α | [3] |
| Crude this compound (INO20) & Pure this compound (INO95) | Food Allergy Mouse Model | Diarrhea Symptoms / MCPT-1 Levels | Ameliorated diarrhea, decreased MCPT-1 | [4][5][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison.
Preparation of Crude Chaga Extract (Hot Water Extraction)
A common method for preparing a crude aqueous extract of Chaga mushroom involves the following steps:
-
Harvesting and Drying: Chaga mushroom is harvested from birch trees and cleaned of any bark or dirt.[17] It is then cut into smaller chunks and dried to prevent microbial growth. The drying temperature should not exceed 50°C to preserve bioactive compounds.[17][18]
-
Grinding: The dried Chaga chunks are ground into a fine powder to increase the surface area for extraction.[18]
-
Extraction: The powdered Chaga is steeped in hot water (boiling or simmering) for a specified period, often for several hours, to extract water-soluble components like polysaccharides and some polyphenols.[17]
-
Filtration and Concentration: The mixture is then filtered to remove solid particles. The resulting liquid extract can be used directly or further concentrated by evaporation.[17]
Purification of this compound from Chaga Mushroom
The purification of this compound from crude Chaga extract is a multi-step process designed to isolate this specific triterpenoid with high purity:
-
Initial Extraction: Air-dried and ground Chaga sclerotia are extracted with an organic solvent, typically ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.[12]
-
Chromatography: The concentrated extract is subjected to column chromatography on silica gel. A mobile phase, such as a hexane/ethyl acetate system, is used to separate the different components of the extract.[12]
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using HPLC. A normal-phase or reverse-phase column can be used to achieve high purity, often exceeding 97%.[12][19][20] The purity is confirmed by analyzing the final product using analytical HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of either pure this compound or crude Chaga extract for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the water-soluble MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, is then calculated.
Signaling Pathways and Mechanisms of Action
The biological effects of both pure this compound and crude Chaga extract are mediated through the modulation of various cellular signaling pathways.
Pure this compound
Pure this compound has been shown to exert its effects through several distinct signaling pathways:
-
PI3K/Akt Pathway: In dendritic cells, this compound activates the PI3K/Akt pathway, which is involved in cell survival and maturation, without inducing the production of pro-inflammatory cytokines.[12][13]
-
p53 Signaling Pathway: In cancer cells, this compound can activate the p53 signaling pathway, a critical tumor suppressor pathway, leading to the inhibition of cell migration and invasion, and the induction of apoptosis.[6][7]
-
MAPK and NF-κB Signaling Pathways: this compound has been shown to inhibit the activation of MAPK and NF-κB signaling pathways, which are key regulators of inflammation.[6]
Crude Chaga Extract
Crude Chaga extract, being a complex mixture of bioactive compounds including polysaccharides, polyphenols, and other triterpenoids in addition to this compound, affects a broader range of signaling pathways:
-
AMPK-mTOR Signaling Pathway: In breast cancer cells, Chaga mushroom extract has been found to induce autophagy by activating AMPK and inhibiting the mTOR signaling pathway.[21][22]
-
p38 MAPK and NF-κB Signaling Pathways: In oral cancer cells, Chaga extract can trigger autophagy-mediated apoptotic cell death through the activation of the p38 MAPK and NF-κB signaling pathways.[23]
-
Wnt/β-catenin and NF-κB Signaling Pathways: In colon cancer, aqueous extracts of Chaga have been shown to suppress the Wnt/β-catenin and NF-κB signaling pathways.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the cytotoxic effects of pure this compound and crude Chaga extract on a cancer cell line.
Conclusion
The available data suggests that both pure this compound and crude Chaga extract possess significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. Pure this compound demonstrates potent and specific activity by targeting key signaling pathways such as PI3K/Akt and p53.[6][7][12][13] Its high purity allows for precise dosing and mechanistic studies.
On the other hand, crude Chaga extract, with its complex mixture of bioactive compounds, exhibits a broader spectrum of activity, potentially due to synergistic effects between its various components, including polysaccharides and polyphenols.[1][2] This may result in the modulation of multiple signaling pathways simultaneously, such as the AMPK/mTOR and Wnt/β-catenin pathways.[14][21][22]
The choice between pure this compound and crude Chaga extract will ultimately depend on the specific research or therapeutic goal. For targeted drug development and in-depth mechanistic studies, pure this compound offers a clear advantage. For applications where a multi-target effect is desired, or for use as a complementary or traditional medicine, crude Chaga extract may be more suitable. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic interactions of the components within crude Chaga extract versus the purified this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Developments in Inonotus obliquus (Chaga mushroom) Polysaccharides: Isolation, Structural Characteristics, Biological Activities and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory Activity of the Water Extract from Medicinal Mushroom Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Chaga (Inonotus obliquus), a Future Potential Medicinal Fungus in Oncology? A Chemical Study and a Comparison of the Cytotoxicity Against Human Lung Adenocarcinoma Cells (A549) and Human Bronchial Epithelial Cells (BEAS-2B) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | this compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]
- 13. This compound From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Chaga mushroom: a super-fungus with countless facets and untapped potential [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Toxicity and Efficacy of this compound as an Anti-Inflammatory Agent Using Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5 Steps of preparing Chaga - Chaga Mushroom [chagamushroom.co.uk]
- 18. meltingforest.com [meltingforest.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Isolation, Physicochemical Characterization, and Biological Properties of this compound, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chaga mushroom extract induces autophagy via the AMPK-mTOR signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chaga mushroom extract suppresses oral cancer cell growth via inhibition of energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Inotodiol's Efficacy in Activating Caspase-3 for Apoptosis: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data confirms that inotodiol, a triterpenoid found in the Chaga mushroom (Inonotus obliquus), is a potent activator of caspase-3, a key executioner in the apoptotic pathway. This guide provides a comparative analysis of this compound's performance against other well-known apoptosis-inducing agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound: A Potent Inducer of Caspase-3 Mediated Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines by triggering the intrinsic apoptotic pathway. Studies have demonstrated that this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, culminating in the activation of caspase-3.[1] Furthermore, the anti-tumor activity of this compound has been linked to a p53-dependent mechanism, where the activation of the tumor suppressor p53 plays a crucial role in initiating the apoptotic process.[1]
Comparative Analysis of Caspase-3 Activation
To objectively evaluate the efficacy of this compound in activating caspase-3, a comparison with established chemotherapeutic agents known to induce apoptosis via this pathway is essential. Doxorubicin, paclitaxel, and etoposide are widely used anticancer drugs that also converge on caspase-3 activation.
| Compound | Cell Line | Concentration | Treatment Time | Caspase-3/7 Activity (Fold Increase vs. Control) | Reference |
| This compound | P388 (murine leukemia) | 30 µM | 12 hours | ~2.5 | [2] |
| 48 hours | ~3.0 | [2] | |||
| Doxorubicin | HL-60 (human leukemia) | Not specified | Not specified | ~35 | [3] |
| Paclitaxel | 4T1-Luc (murine breast cancer) | Not specified | Not specified | ~2 | [4] |
| Etoposide | HeLa (human cervical cancer) | 50 µg/mL | 12 hours | Significant Increase | [5] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions, including cell lines, drug concentrations, and treatment durations.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of caspase-3 and subsequent apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay technical bulletin.[6][7]
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled multi-well plates suitable for luminescence measurements
-
Plate-reading luminometer
-
Cultured cells treated with this compound or other compounds
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Seed cells in a white-walled 96-well plate and treat with the desired concentrations of this compound or other compounds for the specified time. Include untreated control wells.
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the fold change in caspase-3/7 activity by normalizing the luminescence readings of treated samples to the untreated control.
Western Blot for Cleaved Caspase-3
This is a general protocol for the detection of cleaved (activated) caspase-3 by Western blot.[8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (typically recognizing the p17/19 fragment) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The presence of a band at ~17-19 kDa indicates the presence of cleaved, active caspase-3.
References
- 1. This compound inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of caspase 3 activity, bcl-2 bax and p65 gene expression modulation in human acute promyelocytic leukemia HL-60 cells by doxorubicin with amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Safety Operating Guide
Navigating the Safe Disposal of Inotodiol in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory operations. Inotodiol, a lanostane-type triterpenoid isolated from the sclerotia of Inonotus obliquus, is noted for its potential anti-tumor and anti-inflammatory properties.[1][2] While Safety Data Sheets (SDS) for this compound classify it as not a hazardous substance or mixture, adherence to proper disposal protocols is essential to maintain a safe research environment and comply with institutional and regulatory guidelines.[3][4]
Core Safety and Handling Parameters
Prior to disposal, it's crucial to be aware of the fundamental safety and handling information for this compound. This data, summarized from available Safety Data Sheets, informs the risk assessment for its disposal.
| Parameter | Information | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [3][4] |
| Physical State | Solid | [3] |
| Molecular Formula | C30H50O2 | [3][4][5] |
| Molecular Weight | 442.72 g/mol | [3][4] |
| Storage Recommendations | 4°C, sealed, away from moisture and light. For solutions in solvent: -80°C for 6 months; -20°C for 1 month. | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound waste, taking into account its non-hazardous classification and standard laboratory safety practices.
1. Personal Protective Equipment (PPE) Assessment: Before handling this compound for disposal, ensure appropriate PPE is worn, including standard laboratory attire, safety glasses, and chemical-resistant gloves.
2. Waste Segregation: Proper segregation of chemical waste is fundamental. This compound waste should be categorized based on its physical state (solid or liquid).
-
Solid Waste: This category includes expired or unused pure this compound, as well as contaminated consumables such as weigh boats, filter paper, and paper towels.
-
Liquid Waste: This includes solutions of this compound in various solvents.
3. Disposal of Solid this compound Waste:
-
Uncontaminated this compound: For pure, uncontaminated this compound that is expired or no longer needed, it should be placed in a clearly labeled waste container designated for non-hazardous chemical solids.
-
Contaminated Labware: Disposable items (e.g., gloves, absorbent pads) contaminated with this compound should be collected in a designated container for chemical waste.[6] Do not dispose of these items in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
4. Disposal of Liquid this compound Waste:
-
Aqueous Solutions: While this compound has low solubility in water, any aqueous solutions should be collected in a designated container for non-hazardous aqueous chemical waste.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be disposed of in a designated container for halogenated or non-halogenated solvent waste, depending on the solvent used. Ensure the waste container is properly labeled with the full chemical names of all constituents.
-
Spill Cleanup: In the event of a spill, absorb the liquid with an inert, non-combustible material such as diatomite or universal binders.[3][4] The resulting solid waste should be collected in a sealed container, labeled appropriately, and disposed of as chemical waste. Decontaminate the surface by scrubbing with alcohol.[3][4]
5. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled with their contents.
-
Store waste containers in a designated satellite accumulation area within the laboratory, ensuring they are sealed and in secondary containment if necessary.
6. Final Disposal: Arrange for the collection of the chemical waste through your institution's EHS department. They will ensure the waste is disposed of in accordance with local, state, and federal regulations.
Below is a logical workflow for the decision-making process regarding this compound disposal.
Caption: Workflow for this compound Waste Disposal.
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for this compound.[3][4] Specific experimental protocols for the chemical neutralization or deactivation of this compound are not provided in the available literature, as it is classified as a non-hazardous substance. The primary "protocol" for its disposal is therefore based on proper waste segregation and adherence to institutional EHS guidelines.
By following these procedural steps and utilizing the provided workflow, researchers can ensure the safe and compliant disposal of this compound waste, thereby fostering a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
